molecular formula C12H21Cl2N3 B1285947 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride CAS No. 1177349-04-0

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

Cat. No.: B1285947
CAS No.: 1177349-04-0
M. Wt: 278.22 g/mol
InChI Key: AVLOESLHJWDSDP-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15;;/h3-4,9H,5-8,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLOESLHJWDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCN(CC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585851
Record name 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177349-04-0
Record name 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, the following sections synthesize its chemical properties, plausible synthetic routes, potential applications, and critical safety protocols, grounded in established chemical principles and data from analogous structures.

Core Compound Identification

This molecule is an aniline derivative characterized by a methyl group at position 3 and a 4-methylpiperazine substituent at position 4 of the aniline ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for research and development applications.

IdentifierValueSource
CAS Number 1177349-04-0[1]
Molecular Formula C12H19N3・2HCl[1]
Molecular Weight 278.22 g/mol [1]
PubChem CID 16289479[1]

Synthetic Pathways and Purification

The synthesis of substituted anilines like the target compound typically involves the reduction of a corresponding nitroaromatic precursor. This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow

The most probable synthetic route involves a two-step process starting from a commercially available nitrobenzene derivative. This pathway is a well-established method for producing substituted anilines.[2][3]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 1-Fluoro-2-methyl-4-nitrobenzene C 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 1-Methylpiperazine B->C D 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine E 3-Methyl-4-(4-methylpiperazin-1-yl)aniline D->E Catalyst (e.g., Pd/C) H2 gas or Hydrazine Solvent (e.g., Ethanol) F 3-Methyl-4-(4-methylpiperazin-1-yl)aniline G 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride F->G HCl in solvent (e.g., Isopropanol) G cluster_apps Potential Therapeutic Areas Core {3-Methyl-4-(4-methylpiperazin-1-yl)aniline Core Structure} Oncology Oncology (Kinase Inhibitors) Core->Oncology Building Block Neuro Neuropharmacology (CNS Receptor Ligands) Core->Neuro Scaffold Antimicrobial Antimicrobial Agents Core->Antimicrobial Intermediate

Sources

A Senior Application Scientist's Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical overview of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. As a substituted aniline and piperazine derivative, this compound serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide, intended for researchers, chemists, and drug development professionals, elucidates the molecule's fundamental physicochemical properties, outlines a logical synthetic pathway, details robust analytical characterization methods, and provides essential safety and handling protocols. By synthesizing technical data with practical insights, this whitepaper aims to be an authoritative resource for the effective utilization of this compound in a research and development setting.

Introduction: The Strategic Importance of the Piperazinyl Aniline Scaffold

Heterocyclic moieties, particularly those containing nitrogen, are foundational scaffolds in modern drug discovery.[1] The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous commercially successful drugs due to its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile linker that can form favorable interactions with biological targets.[1][2] When coupled with an aniline core, the resulting piperazinyl aniline framework becomes a powerful platform for developing molecules with diverse biological activities, including kinase inhibitors and receptor antagonists.[3]

This compound represents a specific, functionally optimized version of this scaffold. The inclusion of a methyl group on the aniline ring is a deliberate design choice, often employed to fine-tune electronic properties, block metabolic pathways, or enhance binding affinity through steric effects.[4] The dihydrochloride salt form is utilized to significantly improve the compound's stability and solubility in aqueous media, which is critical for both chemical reactions and potential biological assays.[5] Understanding the precise molecular characteristics and handling requirements of this specific isomer and its salt form is paramount for its successful application in synthesizing novel therapeutic agents.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochlorideN/A
Molecular Formula C₁₂H₁₉N₃ · 2HCl[6]
Molecular Weight 278.22 g/mol [6]
CAS Number 1177349-04-0[6]
PubChem CID 16289479[6]
Appearance Typically an off-white to yellow or brown solidInferred from related compounds[7][8]
Form Dihydrochloride Salt[6]

The molecular structure consists of a toluene ring substituted with an amino group at position 1 and a 4-methylpiperazin-1-yl group at position 4. The presence of two hydrochloride molecules indicates that both the aniline nitrogen and the tertiary amine on the piperazine ring are protonated.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

While specific manufacturing protocols for this exact molecule are proprietary, a robust and scalable synthetic route can be logically inferred from established organic chemistry principles and published syntheses of analogous compounds.[8][9][10] The most common approach involves a two-step sequence: a nucleophilic aromatic substitution (SₙAr) followed by the reduction of a nitro group.

Conceptual Synthetic Protocol:
  • Step 1: Nucleophilic Aromatic Substitution (SₙAr).

    • Rationale: This step constructs the core carbon-nitrogen bond between the aromatic ring and the piperazine moiety. An electron-deficient aromatic ring is required, making a nitro-substituted halo-aromatic the ideal starting material.

    • Procedure: 1-Fluoro-2-methyl-4-nitrobenzene is reacted with 1-methylpiperazine in the presence of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to drive it to completion. The fluorine atom is an excellent leaving group for SₙAr reactions.

  • Step 2: Nitro Group Reduction.

    • Rationale: The nitro group, having served its purpose of activating the ring for the SₙAr reaction, is now reduced to the primary amine (aniline). This is a standard and high-yielding transformation.

    • Procedure: The intermediate, 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine, is dissolved in a solvent such as methanol or ethanol. A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added.[5][8][9] The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Step 3: Dihydrochloride Salt Formation.

    • Rationale: The resulting free base is often an oil or a solid with limited shelf-life and poor aqueous solubility. Converting it to the dihydrochloride salt enhances stability, improves handling characteristics, and increases solubility.

    • Procedure: The purified aniline free base is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate). A solution of hydrogen chloride (typically 2 equivalents in a solvent like ether or isopropanol) is added dropwise. The dihydrochloride salt precipitates out of the solution and can be isolated by filtration, washed with cold solvent, and dried under vacuum.

Synthetic_Pathway start 1-Fluoro-2-methyl-4-nitrobenzene + 1-Methylpiperazine step1 Step 1: SₙAr Reaction (Base, Solvent, Heat) start->step1 intermediate 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine step1->intermediate step2 Step 2: Nitro Reduction (Pd/C, H₂ or Raney Ni) intermediate->step2 freebase 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (Free Base) step2->freebase step3 Step 3: Salt Formation (2 eq. HCl in Solvent) freebase->step3 product Final Product: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride step3->product

Caption: A conceptual workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a chemical intermediate is non-negotiable in a regulated research environment. A multi-technique approach is required for a self-validating quality control (QC) system.

Analytical TechniquePurposeExpected Outcome
HPLC/UPLC Purity assessment and quantification of impurities.A major peak corresponding to the main compound with purity typically >98%. Impurity profile should be established.
Mass Spectrometry (MS) Molecular weight confirmation and structural identity.Detection of the molecular ion corresponding to the free base (e.g., [M+H]⁺ at m/z 206.16).
¹H NMR Unambiguous structural elucidation.A spectrum with characteristic peaks and integration values corresponding to the number of protons in the aromatic, piperazine, and methyl groups.
Elemental Analysis Confirmation of elemental composition (C, H, N, Cl).The experimentally determined percentages should be within ±0.4% of the theoretical values for the C₁₂H₂₁Cl₂N₃ formula.
Titration Determination of salt stoichiometry and assay.A potentiometric titration can confirm the presence of two hydrochloride equivalents.
Standard QC Workflow Protocol:
  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a known concentration.

  • LC-MS Analysis: Inject the sample onto an LC-MS system. The liquid chromatography component separates the main compound from any impurities, while the mass spectrometer confirms the molecular weight of each separated peak.[11]

  • NMR Spectroscopy: Prepare a concentrated sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) for ¹H NMR analysis to confirm the chemical structure.

  • Purity Calculation: Calculate the area percentage of the main peak from the HPLC chromatogram to determine the purity.

  • Documentation: Record all results on a Certificate of Analysis (CoA), which validates the batch for use in subsequent experiments.

QC_Workflow cluster_0 QC Testing Protocol cluster_1 Instrumental Analysis sample Batch Sample Received prep Sample Preparation (Weighing & Dissolution) sample->prep lcms LC-MS (Purity & Identity) prep->lcms nmr ¹H NMR (Structure) prep->nmr titration Titration (Assay & Salt Factor) prep->titration data_analysis Data Review & Interpretation lcms->data_analysis nmr->data_analysis titration->data_analysis report Certificate of Analysis (CoA Generation) data_analysis->report result result report->result Pass/Fail

Caption: A typical Quality Control (QC) workflow for compound validation.

Safety, Handling, and Storage

Substituted anilines and their salts must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogues provide a reliable basis for hazard assessment.[12][13][14]

  • Primary Hazards:

    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][15] May cause damage to organs through prolonged or repeated exposure.

    • Corrosivity/Irritation: Causes skin irritation and serious eye damage.[12][14] Do not breathe dust.[13]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator or handle only within a certified fume hood to avoid dust inhalation.

  • Handling Procedures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and dark place.[13]

    • The compound may be air and moisture-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[12]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in pharmaceutical synthesis. Its value lies in the strategic combination of a reactive aniline, a solubilizing piperazine group, and a property-modulating methyl substituent. By adhering to the principles of synthesis, rigorous analytical validation, and stringent safety protocols outlined in this guide, researchers can confidently and effectively leverage this compound to advance their drug discovery programs. The successful application of such building blocks is fundamental to the creation of the next generation of innovative therapeutics.

References

  • Vertex AI Search. (n.d.). This compound. Retrieved January 17, 2026.
  • Molbase. (n.d.). Cas no 16153-81-4 (4-(4-methylpiperazin-1-yl)aniline). Retrieved January 17, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline. Retrieved January 17, 2026.
  • Sigma-Aldrich. (2024).
  • EvitaChem. (n.d.). Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439). Retrieved January 17, 2026.
  • ChemicalBook. (n.d.). 3-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(4-Methyl-1-piperazinyl)aniline. Retrieved January 17, 2026.
  • Angene Chemical. (2021). Safety Data Sheet - 4-(Piperidin-1-yl)aniline hydrochloride. Retrieved January 17, 2026.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.
  • Benchchem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS). Retrieved January 17, 2026.
  • RSC Publishing. (n.d.). Analytical Methods. Retrieved January 17, 2026.
  • GSRS. (n.d.). 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE. Retrieved January 17, 2026.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis. Retrieved January 17, 2026.
  • BLDpharm. (n.d.). 694499-26-8|4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved January 17, 2026.
  • Mol-Instincts. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved January 17, 2026.
  • ChemicalBook. (n.d.). 3-chloro-4-(4-methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.
  • ResearchGate. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved January 17, 2026.
  • Sigma-Aldrich. (n.d.). 3-(4-methylpiperazin-1-yl)aniline AldrichCPR. Retrieved January 17, 2026.
  • ChemicalBook. (2025). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6. Retrieved January 17, 2026.
  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved January 17, 2026.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved January 17, 2026.
  • PubMed. (2013). [Application of methyl in drug design]. Retrieved January 17, 2026.
  • UNODC. (n.d.).
  • ResearchGate. (2023). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved January 17, 2026.
  • RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved January 17, 2026.
  • ChemBK. (2024). 2-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.

Sources

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Handling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document details the compound's core physicochemical properties, outlines robust methodologies for its synthesis and purification, and establishes a framework for its analytical characterization. Emphasizing scientific integrity and practical application, this guide includes detailed experimental protocols, safety and handling procedures, and contextualizes the compound's significance in medicinal chemistry. By integrating field-proven insights with authoritative references, this whitepaper serves as an essential resource for the effective utilization of this versatile chemical building block.

Molecular Overview and Strategic Importance

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine featuring a methylaniline core functionalized with a methylpiperazine moiety. This structural combination is of significant interest in medicinal chemistry, as the piperazine ring is a well-established pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties.[1] The dihydrochloride salt form further improves the compound's stability and handling characteristics, making it highly suitable for use in multi-step synthetic campaigns.

Its primary utility lies in its role as a crucial building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the oncology domain. The aniline functional group serves as a versatile handle for forming amide or urea linkages, or for participating in cross-coupling reactions to construct the core scaffolds of targeted therapies such as kinase inhibitors.

Key Chemical Identifiers
PropertyValueReference
IUPAC Name 3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride
CAS Number 1177349-04-0[2]
Molecular Formula C₁₂H₁₉N₃ · 2HCl[2]
Molecular Weight 278.22 g/mol [2]
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)N)C.Cl.Cl
InChI Key FQNJJABWRFMMGQ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical profile of this compound is dominated by its salt form, which dictates its solubility and handling properties.

PropertyValue / DescriptionRationale and Experimental Insight
Appearance Off-white to light-colored solidBased on typical appearance of similar aniline hydrochloride salts.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like ethyl acetate.The dihydrochloride form protonates the basic nitrogen centers (aniline and piperazine), creating a polar salt that readily dissolves in polar protic solvents. This property is crucial for aqueous reaction conditions or for purification via recrystallization from polar solvent systems.
Melting Point >250 °C (decomposes)Hydrochloride salts of amines typically have high melting points and often decompose before melting. This is a key indicator of thermal stability.
Hygroscopicity Likely hygroscopicThe polar salt nature makes it susceptible to absorbing atmospheric moisture. This necessitates storage in a desiccated environment to maintain sample integrity and ensure accurate weighing for reactions.

Synthesis and Purification Pathway

The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline typically proceeds via a nucleophilic aromatic substitution followed by a nitro group reduction. This common pathway is efficient and scalable.

Conceptual Synthesis Workflow

The following diagram illustrates a logical and industrially relevant pathway for the synthesis of the target compound.

Synthesis_Workflow start_material 4-Fluoro-2-methyl-1-nitrobenzene intermediate 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine start_material->intermediate SNAr Reaction product_free_base 3-Methyl-4-(4-methylpiperazin-1-yl)aniline intermediate->product_free_base Nitro Reduction final_product Target Dihydrochloride Salt product_free_base->final_product Salt Formation reagent1 N-Methylpiperazine High Temperature reagent1->intermediate reagent2 Reduction (e.g., H₂, Pd/C) reagent2->product_free_base reagent3 HCl in solvent (e.g., IPA) reagent3->final_product

Caption: Proposed synthesis pathway from a fluoronitrobenzene precursor.

Experimental Protocol: Synthesis

This protocol describes the reduction of the nitro-intermediate to the final aniline free base.

  • Reactor Setup: Charge a suitable hydrogenation vessel with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (1.0 eq) and a solvent such as methanol or ethanol (10-15 volumes).

  • Inerting: Purge the vessel with nitrogen gas to remove oxygen.

  • Catalyst Addition: Carefully add a palladium on carbon catalyst (5-10% Pd/C, ~1-2 mol% Pd) as a slurry in the reaction solvent.

    • Expert Insight: Using a wet or slurried catalyst minimizes the risk of ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Trustworthiness: It is critical to ensure the celite pad remains wet with solvent during filtration to prevent the now hydrogen-saturated catalyst from coming into contact with air, which could cause a fire.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Methyl-4-(4-methylpiperazin-1-yl)aniline as an oil or solid.

Experimental Protocol: Purification and Salt Formation
  • Dissolution: Dissolve the crude aniline free base in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in IPA) dropwise with stirring. Typically, 2.1 equivalents are added to ensure complete formation of the dihydrochloride salt.

  • Crystallization: The dihydrochloride salt will precipitate from the solution. The crystallization can be aided by cooling the mixture in an ice bath and stirring for 1-2 hours.

    • Expert Insight: The choice of solvent is critical. IPA is often preferred as it provides good solubility for the free base but poor solubility for the hydrochloride salt, leading to high recovery.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove residual impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and quality of the final product. This creates a self-validating system where data from orthogonal techniques corroborates the result.

Analytical Workflow

QC_Workflow cluster_tests Analytical Tests hplc HPLC Purity (Assay & Impurities) decision Release or Reject Batch hplc->decision Data Review nmr ¹H NMR (Structural Identity) nmr->decision Data Review ms Mass Spectrometry (Molecular Weight) ms->decision Data Review sample Final Product Batch sample->hplc sample->nmr sample->ms

Caption: Quality control workflow for batch release.

Protocol: Purity Determination by HPLC
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Rationale: This reversed-phase method effectively separates the polar analyte from non-polar and closely related impurities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine compound.

Protocol: Structural Verification by ¹H NMR
  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O), as the compound is a salt.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Expected Signals:

    • Aromatic Protons: Signals in the ~7.0-8.0 ppm region, showing splitting patterns consistent with a trisubstituted benzene ring.

    • Piperazine Protons: Multiple signals in the ~3.0-4.0 ppm region, likely appearing as broad multiplets.

    • Methyl Protons: Two distinct singlets, one for the aromatic methyl group (~2.3 ppm) and one for the N-methyl group on the piperazine ring (~2.8 ppm).

    • Amine/HCl Protons: May be visible as a very broad signal or may exchange with the solvent.

  • Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule's structure, confirming the connectivity of all protons and functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards, which are inferred from data on structurally related anilines and piperazines.

Hazard Identification
Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[4]P261, P270, P280, P301+P310[4]
Skin Corrosion/Irritation May cause skin irritation or allergic reaction.P264, P280, P302+P352[5]
Eye Damage Causes serious eye damage (Category 1).P280, P305+P351+P338[6]
Long-Term Hazards Suspected of causing genetic defects and cancer; may cause damage to organs through prolonged exposure.P201, P202, P311[4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves prior to use.[4]

    • Eye Protection: Use chemical safety goggles and a face shield.[4]

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage Recommendations
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and atmospheric contaminants.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value is realized in its conversion to more complex, high-value molecules.

Application intermediate 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (Building Block) reaction Coupling Reactions (e.g., Amide Bond Formation, Buchwald-Hartwig Amination) intermediate->reaction api Active Pharmaceutical Ingredients (e.g., Kinase Inhibitors) reaction->api

Caption: Role as a key intermediate in API synthesis.

The primary application is in the synthesis of tyrosine kinase inhibitors (TKIs). The aniline nitrogen can be coupled with a heterocyclic core (like a pyrimidine or quinazoline), while the methylpiperazine group often serves as a solubilizing tail that interacts with the solvent interface of the kinase's ATP-binding pocket.

Conclusion

This compound is a high-value chemical intermediate whose properties are well-suited for pharmaceutical development. Its dihydrochloride salt form confers favorable solubility and stability, simplifying its use in synthesis. A thorough understanding of its chemical properties, coupled with robust analytical characterization and stringent safety protocols, is paramount for its successful application in the creation of next-generation therapeutics. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently and safely utilize this important building block.

References

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  • Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
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  • De Gruyter. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]

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A Guide to the Structural Elucidation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride. In the absence of direct experimental spectroscopic data in publicly available literature, this guide employs a predictive methodology grounded in the established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By analyzing the constituent molecular fragments—a substituted aniline and an N-methylpiperazine ring—we can forecast the spectroscopic characteristics of the target molecule with a high degree of confidence. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Structural Hypothesis

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is an aromatic amine derivative with a molecular formula of C12H19N3. The dihydrochloride salt, with the formula C12H19N3·2HCl, is often prepared to improve the compound's solubility and stability.[1] The core structure consists of a 3-methylaniline (m-toluidine) moiety, where the hydrogen at the 4-position is substituted with a 4-methylpiperazin-1-yl group. The two hydrochloride ions are expected to protonate the two most basic nitrogen atoms: the aniline nitrogen and the tertiary amine nitrogen of the piperazine ring that is not directly attached to the aromatic ring.

The elucidation of such a structure relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for an unambiguous assignment.

Predicted Spectroscopic Data and Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals for the aromatic, methyl, and piperazine protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the protonation state of the nitrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 1-2 seconds.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
Ar-H (H5)~7.1-7.3d~8-9Ortho to the NH₃⁺ group and meta to the methyl group.
Ar-H (H6)~7.0-7.2dd~8-9, ~2-3Ortho to the NH₃⁺ group and ortho to the methyl group.
Ar-H (H2)~6.8-7.0d~2-3Meta to the NH₃⁺ group and ortho to the methyl group.
Piperazine-H (axial & equatorial)~3.0-3.4m-Protons on the piperazine ring adjacent to the aromatic ring.
Piperazine-H (axial & equatorial)~2.6-3.0m-Protons on the piperazine ring adjacent to the N-methyl group.
Ar-CH₃~2.2-2.4s-Methyl group on the aromatic ring.
N-CH₃~2.3-2.5s-Methyl group on the piperazine nitrogen.
NH₃⁺Broads-Protonated aniline nitrogen, often a broad, exchangeable signal.
NH⁺Broads-Protonated piperazine nitrogen, often a broad, exchangeable signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Ar-C (C4)~145-150Aromatic carbon attached to the piperazine nitrogen.
Ar-C (C1)~135-140Aromatic carbon attached to the amino group.
Ar-C (C3)~130-135Aromatic carbon attached to the methyl group.
Ar-C (C5)~125-130Aromatic carbon ortho to the amino group.
Ar-C (C6)~120-125Aromatic carbon ortho to the amino group.
Ar-C (C2)~115-120Aromatic carbon meta to the amino group.
Piperazine-C~50-55Carbons of the piperazine ring adjacent to the aromatic ring.
Piperazine-C~45-50Carbons of the piperazine ring adjacent to the N-methyl group.
N-CH₃~40-45Carbon of the methyl group on the piperazine nitrogen.
Ar-CH₃~15-20Carbon of the methyl group on the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electrospray ionization (ESI) would be the preferred method, as it is a soft ionization technique suitable for polar and salt-like compounds. We would expect to observe the molecular ion of the free base.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Introduce the sample into an electrospray ionization mass spectrometer.

  • Acquisition Parameters:

    • Operate in positive ion mode to detect the protonated molecule.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.

Predicted Mass Spectrometry Data:

  • Molecular Ion: The molecular weight of the free base, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, is 205.3 g/mol . In positive ion ESI-MS, the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 206.3 .

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to occur at the weakest bonds. Key predicted fragment ions include:

    • Loss of the methyl group from the piperazine ring: This would result in a fragment at m/z 191.

    • Cleavage of the piperazine ring: Alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway for amines.[2] This can lead to several characteristic fragment ions. A prominent fragment would be the ion at m/z 57 , corresponding to the [CH₂=N(CH₃)CH₂CH₂]⁺ fragment.

    • Cleavage of the C-N bond between the aniline and piperazine rings: This would generate a fragment corresponding to the 3-methylaniline radical cation at m/z 106 and a fragment for the protonated 4-methylpiperazine at m/z 101 .

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (protonated amines)
3100-3000C-HAromatic C-H stretching
2950-2800C-HAliphatic C-H stretching (methyl and piperazine)
1620-1580C=CAromatic C=C stretching
1550-1450N-HBending (protonated amines)
1300-1000C-NC-N stretching
850-750C-HAromatic C-H out-of-plane bending

The presence of broad and strong absorptions in the 3400-2500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the ammonium hydrochloride salts.[3]

Data Integration and Structure Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all analytical techniques.

  • The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the presence of the methyl and methylpiperazine groups.

  • The mass spectrometry data will provide the molecular weight of the free base and key fragmentation information that corroborates the proposed connectivity.

  • The IR spectrum will confirm the presence of the key functional groups, particularly the aromatic ring and the protonated amine groups.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the proton-proton and proton-carbon correlations, respectively, providing an even higher level of confidence in the structural assignment.

Workflow for Structure Confirmation:

Caption: Integrated workflow for structure confirmation.

Conclusion

This guide outlines a robust, predictive approach to the structural elucidation of this compound. By leveraging the well-established spectroscopic principles of its constituent fragments, a detailed and reliable characterization can be achieved. The methodologies and predicted data presented herein provide a valuable resource for scientists working on the synthesis and characterization of related compounds, ensuring both scientific integrity and a logical, evidence-based approach to structural determination.

References

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3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation design, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a compound of interest for researchers and drug development professionals. By integrating theoretical principles with established experimental protocols, this document serves as a senior application scientist's perspective on characterizing and understanding the key factors that govern the solubility of this dihydrochloride salt. We will explore its pH-dependent behavior, the impact of its solid-state form, and the influence of temperature, while providing detailed, self-validating methodologies for both kinetic and thermodynamic solubility determination. The insights herein are designed to empower scientists to make informed decisions in the preclinical development cascade.

Introduction to this compound

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is an aniline derivative featuring a substituted piperazine moiety. Its presentation as a dihydrochloride salt is a deliberate chemical modification aimed at improving the physicochemical properties of the parent molecule, which is predicted to be a weak base. Understanding the resulting solubility profile is a cornerstone of its preclinical evaluation.[1]

Chemical Structure and Physicochemical Properties

The molecule's structure contains two key basic centers: the aniline nitrogen and the tertiary amine within the piperazine ring. The dihydrochloride salt form indicates that both of these sites are protonated, forming a more polar, and thus more water-soluble, species compared to the free base.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₉N₃·2HCl[4]
Molecular Weight 278.22 g/mol [4]
CAS Number 1177349-04-0[4]
Appearance Predicted to be a white to off-white solid.Inferred from similar compounds[5]
Predicted pKa Two pKa values are expected due to the two basic nitrogen centers. The piperazine amine is typically more basic (pKa ~8-9) than the aromatic aniline amine (pKa ~4-5).General chemical principles
The Critical Role of Solubility in Preclinical Development

Poor aqueous solubility is a leading cause of failure for new chemical entities (NCEs).[6][7] An API must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[6] Early and accurate solubility assessment is therefore paramount for:

  • Guiding Formulation Strategy: Determining whether a simple aqueous solution, a suspension, or a more complex formulation like a lipid-based system is necessary.[7][8]

  • Ensuring Reliable Bioassay Results: Preventing compound precipitation in in-vitro assays, which can lead to inaccurate potency measurements.[9]

  • Predicting Oral Bioavailability: Solubility, alongside permeability, is a key component of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in-vivo performance.[8]

  • Enabling Toxicology Studies: Achieving high enough concentrations in dosing vehicles to assess safety at required exposure levels.

Theoretical Solubility Profile: A Mechanistic Overview

The solubility of this compound is not a single value but a profile dictated by its chemistry and environment.

The Impact of the Dihydrochloride Salt Form

Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of weakly basic drugs.[10] By converting the neutral free base into an ionic salt, the strong intermolecular forces of the crystal lattice are more easily overcome by the hydration energy of water molecules. The dihydrochloride form of the title compound is expected to be orders of magnitude more soluble in water than its corresponding free base, particularly at acidic to neutral pH.[2][10]

pH-Dependent Solubility: A Dominant Factor

As a salt of a weak base, the compound's aqueous solubility is intrinsically linked to the pH of the medium.[11] The relationship can be understood through Le Chatelier's principle:

  • In Acidic Conditions (Low pH): The excess of protons (H⁺) in the solution drives the equilibrium towards the protonated, ionized, and highly soluble form of the molecule. Maximum solubility is expected at low pH values (e.g., pH 1.2, simulating gastric fluid).[12]

  • As pH Increases: As the concentration of H⁺ decreases, the compound begins to deprotonate, converting back to the less soluble free base. This can lead to precipitation. The pH at which the drug starts to precipitate is governed by its pKa and the intrinsic solubility of the free base, a relationship described by the Henderson-Hasselbalch equation.[13]

A sharp decrease in solubility is anticipated as the pH of the solution approaches and surpasses the pKa of the more basic nitrogen center (the piperazine amine).

Caption: Conceptual relationship between pH, molecular protonation state, and aqueous solubility.
Solubility in Organic Solvents

Based on its aniline and piperazine core, the compound is expected to be soluble in common polar organic solvents like ethanol, methanol, and DMSO.[14][15][16] This is particularly true for the free base form. The dihydrochloride salt may show more limited solubility in non-polar organic solvents where the salt cannot easily dissociate.

The Potential Influence of Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[17] These different forms can have distinct crystal lattice energies, which in turn can lead to significant differences in physicochemical properties, including solubility and dissolution rate.[18][19] It is not uncommon for the solubility of different polymorphs to differ by a factor of 2 or more.[20] A metastable polymorph may exhibit higher initial solubility but could convert to a more stable, less soluble form over time.[17] Therefore, a thorough polymorph screen is a critical, self-validating step in development to ensure consistent product performance and stability.[21]

Experimental Determination of Solubility

A robust solubility assessment requires multiple experimental approaches to understand both the rate and extent of dissolution.

Differentiating Kinetic and Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements used in drug discovery:

  • Kinetic Solubility: This is an assessment of apparent solubility and is often used for high-throughput screening.[9] The measurement is taken after a short incubation time, starting from a concentrated DMSO stock solution which is then diluted into an aqueous buffer.[22] It reflects how much compound can remain in solution under non-equilibrium conditions and is highly relevant for predicting performance in in vitro biological assays.[23]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (e.g., 24-48 hours) until the concentration of the dissolved solute is constant.[22][24] This value is the gold standard for preformulation studies and is essential for developing oral dosage forms.[8]

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol provides a rapid assessment of the compound's tendency to precipitate from solution, making it ideal for early discovery. The causality for starting with a DMSO stock is speed and material-sparing, as it bypasses the need to weigh small amounts of solid for each concentration.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into the first column of a 96-well microplate. Perform serial dilutions across the plate with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Shake the plate at room temperature for 1-2 hours, protected from light.

  • Analysis: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a wavelength such as 620 nm.[22]

  • Data Interpretation: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Caption: Experimental workflow for the thermodynamic (shake-flask) solubility assay.

Factors Modulating Solubility

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning it absorbs heat. [25]Consequently, for these compounds, an increase in temperature will result in an increase in solubility. [26]This is an important consideration for the manufacturing of saturated solutions and for the physical stability of a formulation during storage. Conversely, if dissolution is exothermic, solubility will decrease with increasing temperature. [26]The temperature dependency of the compound's solubility should be experimentally determined.

Common Ion Effect

Since the compound is a dihydrochloride salt, its solubility can be influenced by the presence of other chloride ions in the solution, a phenomenon known as the common ion effect. [27]In media with high chloride concentrations, the solubility equilibrium may shift, potentially leading to a decrease in the overall solubility of the compound. [28]This can be particularly relevant in certain physiological environments or specific formulation buffers.

Data Synthesis and Interpretation

Based on the principles discussed, a hypothetical but mechanistically sound solubility profile for this compound can be projected.

Table 2: Projected Thermodynamic Solubility Profile

MediumExpected pHProjected Solubility (mg/mL)Rationale
0.1 N HCl1.2> 50Fully protonated and in its most soluble form.
Acetate Buffer4.510 - 30Nearing the pKa of the aniline; starting to deprotonate but still largely ionized.
Phosphate Buffer (FaSSIF)6.5 - 6.81 - 5Approaching the pKa of the piperazine; significant conversion to the less soluble free base is expected. [29]
Water (unbuffered)~5-65 - 15The salt itself will create a slightly acidic solution, favoring solubility.
EthanolN/A> 20Good solubility expected in polar organic solvents. [15]
DMSON/A> 100Excellent solubility expected, making it a suitable solvent for stock solutions.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally related aniline and piperazine compounds suggest that appropriate safety precautions are necessary.

  • Toxicity: Aniline derivatives can be toxic if swallowed, in contact with skin, or if inhaled. [30][31]* Irritation: The compound may cause severe skin and eye irritation or damage. [32][33]* Handling: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [30]Avoid generating dust.

Conclusion and Future Directions

This compound is predicted to exhibit high aqueous solubility in acidic conditions, with its solubility decreasing significantly as the pH increases towards neutral and basic conditions. This pH-dependent profile is the most critical factor to consider during its development. The experimental protocols outlined in this guide provide a robust framework for accurately quantifying both its kinetic and thermodynamic solubility.

For progression, the following steps are recommended:

  • Full Experimental Characterization: Perform the thermodynamic shake-flask solubility studies at various pH points (1.2, 4.5, 6.8, 7.4) and temperatures (25°C, 37°C) to generate a complete profile.

  • Solid-State Characterization: Conduct a comprehensive polymorph and salt screen to identify the most stable and soluble solid form for development. [18][21]3. Developability Assessment: Integrate the determined solubility data with permeability data to classify the compound according to the BCS and formulate an appropriate drug delivery strategy.

By systematically addressing these factors, researchers can mitigate risks and build a solid foundation for the successful formulation and clinical development of this compound.

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An In-depth Technical Guide to the Spectral Analysis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride (CAS Number: 1177349-04-0). This compound is a known process-related impurity and intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib.[1][2][3] A thorough understanding of its spectral characteristics is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Due to the limited availability of public domain experimental spectra for this specific dihydrochloride salt, this guide will present a comprehensive analysis based on predicted data. These predictions are grounded in established principles of NMR and MS, and are supported by experimental data from structurally analogous compounds. This approach provides a robust framework for the identification and characterization of this molecule.

Molecular Structure and Properties

This compound is comprised of a 3-methylaniline core substituted at the 4-position with a 1-methylpiperazine ring. The dihydrochloride salt form indicates that two of the basic nitrogen atoms, the aniline nitrogen and the tertiary amine in the piperazine ring, are protonated. This protonation significantly influences the molecule's solubility and its spectral properties, particularly in NMR.

Figure 1: 2D Structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For the dihydrochloride salt, the protonation of the nitrogen atoms will lead to a downfield shift of the adjacent protons. The spectrum is predicted to be recorded in a solvent like DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.2-7.4m3HAr-H Aromatic protons are expected in this region. The substitution pattern will lead to complex splitting.
~4.0-4.5br s3H-NH ₃⁺The aniline protons will be significantly deshielded due to protonation and will likely appear as a broad singlet.
~3.4-3.6m4HPiperazine -CH ₂-Protons on the piperazine ring adjacent to the protonated nitrogen.
~3.1-3.3m4HPiperazine -CH ₂-Protons on the piperazine ring.
~2.9s3HN-CHThe N-methyl group on the piperazine ring.
~2.3s3HAr-CHThe methyl group on the aniline ring.

Expert Insights: The prediction for the aromatic region is based on the expected splitting patterns for a 1,2,4-trisubstituted benzene ring. The broadness of the NH₃⁺ signal is due to quadrupolar relaxation and exchange with the solvent. The chemical shifts for the piperazine protons are influenced by the protonation state of the nitrogens and are expected to be downfield compared to the free base. The provided data for the analogous 3-chloro-4-(4-methylpiperazin-1-yl)aniline shows aromatic protons in the range of 6.6-7.0 ppm in methanol-d4 for the free base; the dihydrochloride form would shift these further downfield.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~145-150C -N (aniline)Aromatic carbon attached to the protonated amino group.
~135-140C -C (piperazine)Aromatic carbon attached to the piperazine ring.
~130-135C -CH₃Aromatic carbon bearing the methyl group.
~120-130Ar-C HAromatic methine carbons.
~50-55Piperazine -C H₂-Piperazine carbons adjacent to the protonated nitrogen.
~45-50Piperazine -C H₂-Other piperazine carbons.
~42-45N-C H₃N-methyl carbon on the piperazine ring.
~18-22Ar-C H₃Aromatic methyl carbon.

Expert Insights: The chemical shifts are predicted based on standard values for substituted benzenes and piperazines. The protonation of the nitrogen atoms will have a moderate effect on the chemical shifts of the adjacent carbons.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues. For electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the [M+H]⁺ ion of the free base.

Predicted Mass Spectrum (ESI+):

  • Molecular Formula (Free Base): C₁₂H₁₉N₃

  • Molecular Weight (Free Base): 205.30 g/mol

  • Predicted [M+H]⁺: m/z 206.16

Expected Fragmentation Pattern:

The molecule is expected to fragment at the benzylic position and within the piperazine ring.

fragmentation parent [C12H19N3 + H]+ m/z 206 frag1 [C11H16N2]+ m/z 174 (Loss of CH3NH2) parent->frag1 frag2 [C8H10N]+ m/z 120 (Benzylic cleavage) parent->frag2 frag3 [C5H11N2]+ m/z 99 (Piperazine ring fragment) parent->frag3

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To obtain the spectral data discussed, the following experimental protocols would be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is invaluable for unambiguous assignments.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 206.16) for collision-induced dissociation (CID) and acquire the product ion spectrum.

workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation sample 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ms_prep Dilute in ESI-compatible Solvent sample->ms_prep nmr_acq Acquire 1H, 13C, and 2D Spectra nmr_prep->nmr_acq nmr_data NMR Spectral Data nmr_acq->nmr_data interpretation Structure Elucidation and Confirmation nmr_data->interpretation ms_acq Acquire ESI-MS and MS/MS Spectra ms_prep->ms_acq ms_data Mass Spectral Data ms_acq->ms_data ms_data->interpretation

Figure 3: Analytical Workflow for Spectral Characterization.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The combination of ¹H and ¹³C NMR, along with 2D correlation experiments, provides a high degree of confidence in the structural assignment. The high-resolution mass spectrometry data confirms the elemental composition, and the fragmentation pattern should be consistent with the proposed structure. Any deviation from the predicted data would warrant further investigation, such as the presence of isomers or other impurities.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and MS spectral data for this compound. By understanding these spectral characteristics, researchers and drug development professionals can confidently identify and characterize this important Imatinib-related compound. The provided methodologies and interpretations serve as a valuable resource for quality control and analytical development in the pharmaceutical industry.

References

  • International Journal of Novel Research and Development. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Kinase Inhibition

The compound 3-Methyl-4-(4-methylpiperazin-1-yl)aniline represents a significant scaffold in medicinal chemistry, primarily recognized as a core component of the groundbreaking targeted cancer therapy, Imatinib (Gleevec®)[1]. This structural relationship strongly indicates that the primary biological targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline are within the protein kinase family, specifically tyrosine kinases that are critical drivers of oncogenesis[2][3][4]. This guide provides an in-depth exploration of the predicted biological targets of this compound, the signaling pathways they modulate, and detailed experimental protocols for their validation. As a derivative of a well-established pharmacophore, understanding its biological interactions is paramount for researchers in drug discovery and development.

Predicted Primary Biological Targets: A Trio of Oncogenic Kinases

Based on its structural homology to Imatinib, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is predicted to be a competitive inhibitor of the ATP-binding site of several key tyrosine kinases[3][4]. The introduction of a methyl group at the 3-position of the aniline ring may influence the compound's binding affinity and selectivity profile compared to the parent structure in Imatinib. The primary targets are anticipated to be:

  • Bcr-Abl (Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1): This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML)[1][2]. It is a fusion protein resulting from the Philadelphia chromosome translocation[1]. Bcr-Abl drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways[5][6][7].

  • c-Kit (Stem Cell Factor Receptor): This receptor tyrosine kinase is crucial for the development and maintenance of various cell lineages[8]. Gain-of-function mutations in c-Kit are a primary cause of gastrointestinal stromal tumors (GISTs)[1].

  • PDGF-R (Platelet-Derived Growth Factor Receptor): This family of receptor tyrosine kinases (PDGFRα and PDGFRβ) plays a vital role in cell growth, proliferation, and angiogenesis[9][10][11]. Dysregulation of PDGF-R signaling is implicated in various cancers and fibrotic diseases[11][12].

The inhibitory action of compounds like 3-Methyl-4-(4-methylpiperazin-1-yl)aniline on these kinases blocks the phosphorylation of their downstream substrates, thereby arresting the oncogenic signaling cascades[2][3].

Signaling Pathways: Interruption of Oncogenic Cascades

The therapeutic efficacy of inhibiting Bcr-Abl, c-Kit, and PDGF-R stems from the central role these kinases play in signal transduction pathways that govern cell fate. A simplified representation of these interconnected pathways is illustrated below.

cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Bcr-Abl / c-Kit / PDGF-R RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway RTK->JAK_STAT Angiogenesis Angiogenesis RTK->Angiogenesis Inhibitor 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Inhibitor->RTK Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits JAK_STAT->Proliferation

Caption: Predicted Signaling Pathways Targeted by 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

Experimental Workflows for Target Identification and Validation

A systematic approach is essential to confirm the biological targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and elucidate its mechanism of action. The following workflow outlines the key experimental stages.

Start Start: Hypothesized Targets (Bcr-Abl, c-Kit, PDGF-R) InVitroKinaseAssay In Vitro Kinase Inhibition Assay Start->InVitroKinaseAssay CellularAssay Cellular Kinase Phosphorylation Assay (Western Blot) InVitroKinaseAssay->CellularAssay Confirm Cellular Activity CellViabilityAssay Cell Viability & Apoptosis Assays (MTT, Flow Cytometry) CellularAssay->CellViabilityAssay Assess Phenotypic Outcome DownstreamAnalysis Downstream Pathway Analysis (Western Blot for p-ERK, p-AKT) CellularAssay->DownstreamAnalysis Investigate Downstream Effects Conclusion Conclusion: Target Validation & Mechanism of Action CellViabilityAssay->Conclusion DownstreamAnalysis->Conclusion

Caption: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinases.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate peptide, which is directly proportional to the kinase activity. A luminescence-based detection method is commonly employed.

Materials:

  • Purified recombinant human Bcr-Abl, c-Kit, and PDGF-Rβ kinases.

  • Specific substrate peptides for each kinase.

  • ATP.

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipette.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup: In each well of the assay plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Add 5 µL of a mixture containing the kinase-specific substrate and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase TargetPredicted IC₅₀ Range
Bcr-Abl10 - 500 nM
c-Kit50 - 1000 nM
PDGF-Rβ50 - 1000 nM
Western Blot for Kinase Autophosphorylation

This cellular assay determines the compound's ability to inhibit the phosphorylation of the target kinase within a cellular context.

Principle: Western blotting uses specific antibodies to detect the phosphorylation status of a target protein in cell lysates. A decrease in the phosphorylated form of the kinase upon treatment with the compound indicates inhibition.

Materials:

  • Cancer cell lines expressing the target kinases (e.g., K562 for Bcr-Abl, GIST-T1 for c-Kit, and cells engineered to overexpress PDGF-Rβ).

  • Complete cell culture medium.

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-phospho-c-Kit (Tyr719), anti-phospho-PDGF-Rβ (Tyr751), and antibodies against the total forms of each kinase.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed the appropriate cell lines in culture plates. Once attached, treat the cells with various concentrations of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines that are dependent on the target kinases for their proliferation and survival.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (as in the Western blot protocol).

  • Complete cell culture medium.

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

  • 96-well flat-bottom sterile microplates.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline for a defined period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The structural analogy of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline to Imatinib provides a strong rationale for its potential as a tyrosine kinase inhibitor. The experimental framework detailed in this guide offers a robust methodology for validating its predicted biological targets—Bcr-Abl, c-Kit, and PDGF-R—and for characterizing its mechanism of action at the cellular level. Further investigations could involve broader kinase profiling to assess selectivity, in vivo studies in relevant animal models to determine efficacy and pharmacokinetic properties, and structure-activity relationship studies to optimize its potency and selectivity. The exploration of this and similar chemical scaffolds holds significant promise for the development of next-generation targeted cancer therapies.

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This document provides an in-depth technical guide on the safe handling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride. It is crucial to understand that a specific Safety Data Sheet (SDS) for this exact compound could not be located during the composition of this guide. Therefore, the safety and handling recommendations outlined herein are predicated on a conservative assessment of the known hazards associated with its structural components: substituted anilines and piperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a rigorous, compound-specific risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound's Profile

This compound is a complex organic molecule that incorporates three key structural features influencing its reactivity and potential biological activity: a substituted aniline ring, a piperazine moiety, and its formulation as a dihydrochloride salt. The aniline component is a well-known pharmacophore and a common precursor in dye and polymer synthesis, while the piperazine ring is a frequent constituent in many pharmaceuticals, lauded for its ability to modulate pharmacokinetic properties. The dihydrochloride salt form generally enhances aqueous solubility and stability.

Given its structure, this compound is likely to be investigated in drug discovery and development for its potential biological activities. Its safe and effective use in a research setting is paramount and necessitates a thorough understanding of its potential hazards.

Hazard Identification and Classification: An Inferential Approach

In the absence of specific toxicological data, a cautious approach to hazard identification is warranted. The potential hazards are inferred from the known toxicological profiles of aromatic amines and piperazine derivatives.

Potential GHS Classification (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 1 or 2H372: Causes damage to organs through prolonged or repeated exposure or H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, ChronicCategory 2 or 3H411: Toxic to aquatic life with long lasting effects or H412: Harmful to aquatic life with long lasting effects

Causality of Hazards:

  • Aromatic Amines: This class of compounds is known for its potential to cause methemoglobinemia, and many are considered potential or known carcinogens and mutagens.[1][2][3] They can be readily absorbed through the skin.[2]

  • Piperazine Derivatives: Piperazine and its derivatives are recognized as potent skin and respiratory sensitizers.[4][5] Some have also been associated with reproductive toxicity.[4]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid and may be corrosive, particularly in the presence of moisture, due to the potential to form hydrochloric acid.

Safe Handling and Storage Procedures

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing of solutions, the use of a glove box is recommended.

Administrative Controls: Standard Operating Procedures

Well-defined Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe handling.

  • Access Control: Access to areas where the compound is stored and handled should be restricted to authorized personnel.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory. Hands should be washed thoroughly after handling the compound, even if gloves were worn.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution would be a mild detergent followed by a thorough rinse.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is crucial to prevent skin and eye contact, and inhalation.

PPE CategoryRecommendationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.Protects against dust particles and splashes.
Skin Protection Nitrile gloves (double-gloving is recommended). A lab coat should be worn at all times. For larger quantities, chemical-resistant overalls may be necessary.Prevents dermal absorption, a known route of exposure for aromatic amines.
Respiratory Protection For weighing and handling of the powder, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended, even when working in a fume hood.Protects against inhalation of fine particles, a key risk for sensitizing compounds.

Risk Mitigation and Emergency Protocols

Preparedness for accidental exposures and spills is a critical component of a comprehensive safety plan.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Accidental Release Measures

A spill of this compound should be treated as a hazardous event.

Workflow for Spill Response:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Respirator, Double Gloves, Goggles, Lab Coat) alert->ppe contain Contain the Spill (Use absorbent pads or booms) ppe->contain neutralize Neutralize (if applicable) (e.g., with sodium bicarbonate for acidic components) contain->neutralize cleanup Clean Up Spill (Use absorbent material, avoid raising dust) neutralize->cleanup decontaminate Decontaminate Area (Wash with appropriate solvent/detergent) cleanup->decontaminate dispose Dispose of Waste (In a sealed, labeled hazardous waste container) decontaminate->dispose report Document the Incident dispose->report

Caption: Workflow for responding to an accidental spill.

Regulatory and Disposal Considerations

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste. The waste should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Regulatory Information: As a novel or research chemical, this compound may not be explicitly listed on all national chemical inventories. It is the responsibility of the user to ensure compliance with all relevant regulations regarding the importation, handling, and use of this substance.

Conclusion: A Commitment to a Culture of Safety

The safe handling of novel chemical entities like this compound is a cornerstone of responsible research. While this guide provides a framework based on the best available information for structurally related compounds, it is imperative that a culture of safety, critical thinking, and continuous risk assessment is fostered within the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure that your specific laboratory practices are in full compliance with all safety regulations.

References

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  • Taylor & Francis Online. (n.d.). Aromatic amines – Knowledge and References. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]

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  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • ACS Publications. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 105(46), 10517-10523. [Link]

  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

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  • Oakwood Chemical. (n.d.). This compound. [Link]

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Sources

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride suppliers

The procurement of this compound, like any critical pharmaceutical intermediate, is not a single transaction but the beginning of a quality-centric workflow. By integrating strategic supplier qualification with rigorous in-house analytical verification, research organizations can build a self-validating system that ensures the integrity of their starting materials. This diligence is a direct investment in the reliability of experimental data, the acceleration of development timelines, and the ultimate success of the therapeutic program. Adherence to these principles of chemical causality and analytical rigor is what separates reproducible science from costly error. [27]

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
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  • Benchchem. (2025). Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization.
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Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, a key building block in contemporary medicinal chemistry. This aniline derivative is a crucial precursor for the development of various pharmacologically active agents, particularly kinase inhibitors used in oncology. The synthetic route detailed herein proceeds in three distinct stages: 1) A robust Nucleophilic Aromatic Substitution (SNAr) to form the core C-N bond, yielding 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine; 2) A high-efficiency catalytic hydrogenation to reduce the nitro moiety to the target aniline; and 3) A final salt formation and purification step to yield the stable and highly pure dihydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, process optimization insights, and critical safety information to ensure successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

Arylpiperazines are a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics. The title compound, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, combines this valuable motif with a substituted aniline ring, making it an essential intermediate for creating complex molecular architectures.[1] Its primary application lies in the synthesis of targeted therapies, such as tyrosine kinase inhibitors (TKIs), where the aniline nitrogen serves as a key attachment point for heterocyclic cores. While structurally similar to intermediates used in the synthesis of drugs like Imatinib and Dasatinib, this specific compound offers unique substitution patterns for novel drug design.[2]

The synthetic strategy presented here is optimized for scalability, purity, and efficiency, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations. The pathway is designed to be self-validating, with clear checkpoints for purification and characterization.

Overall Synthetic Workflow

The synthesis is accomplished via a three-step sequence, beginning with 4-Fluoro-1-methyl-2-nitrobenzene.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 4-Fluoro-1-methyl-2-nitrobenzene + N-Methylpiperazine B 1-(2-Methyl-4-nitrophenyl)- 4-methylpiperazine A->B K2CO3, DMSO 120 °C C 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (Free Base) B->C H2 (50 psi), Pd/C Methanol D 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride C->D HCl in Isopropanol Recrystallization

Caption: Three-step synthesis of the target compound.

Experimental Protocols

Part I: Synthesis of 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine (Intermediate 1)

Principle: This step employs a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom on the aromatic ring is an excellent leaving group, and its displacement by the secondary amine of N-methylpiperazine is facilitated by the strongly electron-withdrawing nitro group (-NO₂) positioned ortho and para to it. This positioning stabilizes the negative charge in the intermediate Meisenheimer complex, driving the reaction forward. A mild base, potassium carbonate, is used to scavenge the HF generated in situ.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
4-Fluoro-1-methyl-2-nitrobenzene155.1210.0 g64.46 mmol1.0
N-Methylpiperazine100.167.75 g (8.42 mL)77.35 mmol1.2
Potassium Carbonate (K₂CO₃)138.2117.8 g128.9 mmol2.0
Dimethyl Sulfoxide (DMSO)78.13100 mL--

Protocol:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-1-methyl-2-nitrobenzene (10.0 g), potassium carbonate (17.8 g), and DMSO (100 mL).

  • Begin stirring the suspension and add N-methylpiperazine (8.42 mL) dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material (4-Fluoro-1-methyl-2-nitrobenzene) should be consumed.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow-orange solid will precipitate.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and salts.

  • Dry the solid under vacuum at 50 °C to a constant weight.

  • Expected Yield: 14.5 g (90%) of a yellow-orange crystalline solid. The product is typically of sufficient purity for the next step without further purification.

Part II: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (Free Base)

Principle: This transformation involves the reduction of an aromatic nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and chemoselectivity, leaving other functional groups intact.[3] Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose, and hydrogen gas is the terminal reductant. The reaction is typically run under pressure to increase the rate of hydrogenation.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Intermediate 1235.2814.0 g59.5 mmol
Palladium on Carbon (10% Pd)-1.4 g10 wt%
Methanol (MeOH)32.04200 mL-

Protocol:

  • Safety First: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (dry Pd/C). All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The catalyst should be handled while wet with solvent to minimize fire risk.

  • Add Intermediate 1 (14.0 g) and methanol (200 mL) to a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Carefully add the 10% Pd/C catalyst (1.4 g) to the vessel under a gentle stream of nitrogen.

  • Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring/shaking.

  • The reaction is exothermic; an initial temperature rise may be observed. Maintain the reaction at room temperature for 12-18 hours.

  • Reaction Monitoring: The reaction can be monitored by observing the cessation of hydrogen uptake. A TLC or LC-MS analysis of a small, carefully filtered aliquot can confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen pressure and purge the vessel three times with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it immediately with water.

  • Wash the Celite pad with additional methanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield a dark oil or a low-melting solid.

  • Expected Yield: 11.8 g (96%) of the free base aniline.

Part III: Synthesis and Purification of this compound

Principle: The final step is the formation of the dihydrochloride salt. This is achieved by treating the free base with at least two equivalents of hydrochloric acid. The salt form generally exhibits higher stability, better crystallinity, and improved aqueous solubility compared to the free base, making it ideal for storage and subsequent use.[1] Purification is achieved via recrystallization, a technique that relies on the solubility differences between the desired product and impurities at different temperatures.[4]

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Aniline Free Base205.3011.5 g56.0 mmol
Isopropanol (IPA)60.10150 mL-
HCl in Isopropanol (5-6 M)-~22.4 mL~112.0 mmol

Protocol:

  • Dissolve the crude aniline free base (11.5 g) in isopropanol (150 mL) in a 500 mL Erlenmeyer flask, warming gently if necessary.

  • Cool the solution in an ice bath to 0-5 °C.

  • While stirring, slowly add the solution of HCl in isopropanol (~22.4 mL, 2.0 equivalents) dropwise. The product will begin to precipitate as a white or off-white solid.

  • After the addition is complete, continue stirring the slurry in the ice bath for 1 hour.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL) to facilitate drying.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Expected Yield: 14.5 g (93%) of a white to off-white crystalline solid. Purity is typically >99% as determined by LC-MS.

Discussion and Field Insights

Alternative Route: Buchwald-Hartwig Amination

While the SNAr reaction is robust and cost-effective, an alternative and highly versatile method for the C-N bond formation in Step 1 is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction is particularly useful for less activated aryl halides (e.g., chlorides or bromides) and offers a broader substrate scope.[7]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5]

G cluster_OA Pd0 Pd(0)L2 OA_Complex L2Pd(II)(Ar)(X) Pd0:e->OA_Complex:w Amide_Complex L2Pd(II)(Ar)(NR2) OA_Complex->Amide_Complex Ligand Exchange & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amide_Complex->Product HX_Base [Base-H]+X- Amide_Complex->HX_Base ArX Ar-X ArX->OA_Complex Oxidative Addition Amine HNR2 Amine->Amide_Complex Base Base Base->Amide_Complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

This method often requires more expensive palladium catalysts and specialized phosphine ligands (e.g., XPhos, SPhos), but can achieve higher yields at lower temperatures for challenging substrates.[7] For the specific synthesis of Intermediate 1 from 4-chloro-1-methyl-2-nitrobenzene, a Buchwald-Hartwig approach could be advantageous if the corresponding fluoro-arene is unavailable or cost-prohibitive.[8]

Quality Control & Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[9][10]

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz)Peaks corresponding to aromatic, piperazine, and methyl protons.
LC-MS (ESI+) Purity > 99%. Calculated m/z for C₁₂H₁₉N₃ (Free Base): 205.16. Observed [M+H]⁺: 206.2.
Melting Point Specific to the dihydrochloride salt form.

Safety and Handling

  • Reagents: 4-Fluoro-1-methyl-2-nitrobenzene is toxic and an irritant. N-Methylpiperazine is corrosive and flammable. DMSO can enhance skin absorption of other chemicals. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Catalyst: Palladium on carbon is flammable, particularly when dry. Handle as a slurry in solvent and never expose the dry powder to air.

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is performed in a certified high-pressure vessel in a designated area.

  • Product: The final product, this compound, and its free base should be treated as potentially toxic and corrosive.[11] Avoid inhalation, ingestion, and skin/eye contact.

References

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The Strategic Role of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride has emerged as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its unique structural architecture, featuring a substituted aniline core coupled with a methylpiperazine moiety, renders it an invaluable precursor for the construction of complex molecular frameworks. This technical guide delves into the primary applications of this compound, with a pronounced focus on its integral role in the synthesis of the landmark anti-cancer drug, Imatinib. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The significance of the aniline and piperazine motifs in drug design cannot be overstated. The aniline group serves as a versatile handle for a variety of coupling reactions, most notably amide bond formation, which is fundamental to the structure of numerous pharmaceuticals. The N-methylpiperazine group is a common feature in CNS-active drugs and other therapeutic agents, often enhancing aqueous solubility and providing a key interaction point with biological targets. The strategic placement of the methyl group on the aniline ring also plays a crucial role in modulating the electronic and steric properties of the molecule, which can significantly influence its reactivity and the biological activity of its derivatives.[1][2]

Core Application: The Synthesis of Imatinib

The most prominent application of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is as a key building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[3] Imatinib's mechanism of action involves the inhibition of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. The synthesis of Imatinib hinges on the successful coupling of two critical fragments, and 3-Methyl-4-(4-methylpiperazin-1-yl)aniline provides the essential N-methylpiperazine-functionalized aniline core.

Retrosynthetic Analysis of Imatinib

A logical retrosynthetic disconnection of Imatinib reveals the strategic importance of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. The central amide bond can be disconnected to yield the aniline precursor and an activated benzoic acid derivative.

Imatinib Retrosynthesis Imatinib Imatinib Fragments Key Fragments Imatinib->Fragments Amide Disconnection Aniline 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Fragments->Aniline Benzoic_acid 4-(Pyridin-3-yl)-N-(4-methyl-3-aminophenyl)pyrimidin-2-amine Fragments->Benzoic_acid

Caption: Retrosynthetic analysis of Imatinib.

Synthetic Protocol: Amide Coupling to Form Imatinib

This protocol details the final amide bond formation step in a convergent synthesis of Imatinib.

Reaction Scheme:

Imatinib Synthesis [Base, Solvent] cluster_reactants Reactants cluster_products Product Aniline 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Imatinib Imatinib Aniline->Imatinib Acyl_Chloride 4-(4-Methylpiperazinomethyl)benzoyl chloride Acyl_Chloride->Imatinib

Caption: Final amide coupling step in Imatinib synthesis.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • 4-(4-Methylpiperazinomethyl)benzoyl chloride (prepared from the corresponding benzoic acid)

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 eq.) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.5-2.0 eq.) to the solution and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Acyl Chloride Addition: Dissolve 4-(4-Methylpiperazinomethyl)benzoyl chloride (1.0-1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred reaction mixture at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford Imatinib as a solid.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the acyl chloride, which would lead to the formation of the corresponding carboxylic acid and reduce the overall yield.

  • Choice of Base: A non-nucleophilic tertiary amine base is employed to avoid competition with the aniline nucleophile. The excess base ensures that the reaction medium remains basic, facilitating the nucleophilic attack.

  • Temperature Control: The initial cooling to 0 °C moderates the rate of the highly exothermic reaction between the amine and the acyl chloride, preventing the formation of side products.

Synthesis of this compound

The utility of this key intermediate necessitates efficient and scalable synthetic routes. Two common methods for its preparation are Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and the Palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution and Reduction

This classical approach relies on the activation of an aromatic ring towards nucleophilic attack by a strongly electron-withdrawing group, typically a nitro group.

Synthetic Workflow:

SNAr_Reduction_Workflow Start 4-Fluoro-2-methyl-1-nitrobenzene Intermediate 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Start->Intermediate N-Methylpiperazine, Base, Heat (SNA_r) Product 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Intermediate->Product Reduction (e.g., H₂, Pd/C) Salt Dihydrochloride Salt Product->Salt HCl

Caption: SNAr and reduction route to the target aniline.

Protocol: Step 1 - Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or DMF, add N-methylpiperazine (1.2-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.[4][5]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

Protocol: Step 2 - Nitro Group Reduction

  • Catalytic Hydrogenation: Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or methanol. Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).[6]

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired aniline.

Protocol: Step 3 - Dihydrochloride Salt Formation

  • Acidification: Dissolve the crude aniline in a suitable solvent such as isopropanol or diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Method 2: Buchwald-Hartwig Amination

This modern cross-coupling reaction provides a more direct route to the target aniline, often with higher functional group tolerance.[1][7]

Synthetic Workflow:

Buchwald_Hartwig_Workflow Start 4-Bromo-2-methylaniline Product 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Start->Product N-Methylpiperazine, Pd catalyst, Ligand, Base Salt Dihydrochloride Salt Product->Salt HCl

Caption: Buchwald-Hartwig amination route.

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-2-methylaniline (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, Cs₂CO₃, 1.5-2.5 eq.).

  • Degassing and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) several times. Add N-methylpiperazine (1.2-1.5 eq.) and an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through Celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

  • Salt Formation: Convert the purified aniline to its dihydrochloride salt as described in Method 1.

Causality and Expertise:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, allowing for the formation of the key palladium-amide complex.

Quantitative Data Summary

Synthesis StepMethodKey ReagentsTypical Yield (%)Purity (%)Reference
Imatinib SynthesisAmide CouplingAcyl Chloride, Tertiary Amine80-95>98[7]
3-Methyl-4-(4-methylpiperazin-1-yl)anilineSNAr and Reduction4-Fluoro-2-methyl-1-nitrobenzene, H₂/Pd-C70-85 (overall)>97[6][10]
3-Methyl-4-(4-methylpiperazin-1-yl)anilineBuchwald-Hartwig Amination4-Bromo-2-methylaniline, Pd₂(dba)₃/BINAP75-90>98[8][9]

Alternative Applications and Future Outlook

While the synthesis of Imatinib remains the primary application, the structural motif of 4-(4-methylpiperazin-1-yl)aniline is of interest in other areas of medicinal chemistry. For instance, derivatives of this scaffold have been investigated as G-quadruplex stabilizers, which are of interest in the development of novel anti-cancer therapies that target the telomeres of cancer cells.[11] The continued exploration of this versatile building block is likely to uncover new applications in the design and synthesis of future therapeutic agents.

References

  • IMATINIB - New Drug Approvals. (2014, September 10).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents. (n.d.).
  • CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (2018, March 18).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) - EvitaChem. (n.d.).
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. (n.d.).
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24).
  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... - ResearchGate. (n.d.).

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Using 3-Methyl-4-(4-methylpiperazin-1-yl)aniline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS No. 690269-65-3) as a pivotal chemical intermediate. The guide moves beyond simple procedural lists to explain the causal chemistry behind its use, focusing on its role as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed, field-tested protocols for a representative coupling reaction, analytical validation, and essential safety procedures are provided, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of the Anilino-Piperazine Scaffold

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a bifunctional aromatic amine of significant interest in modern medicinal chemistry. Its structure is notable for three key features:

  • A Nucleophilic Aniline Moiety: The primary amine group serves as a versatile reactive handle, ideal for forming amide bonds or participating in C-N cross-coupling reactions to link with core pharmacophore structures.

  • A Substituted Phenyl Ring: The methyl group on the aromatic ring provides steric and electronic influence, allowing for fine-tuning of molecular conformation and binding interactions with biological targets.

  • An N-Methylpiperazine Group: This terminal basic group is a classic "solubilizing tail" in drug design. It is often protonated at physiological pH, significantly enhancing aqueous solubility, which is a critical factor for bioavailability. It also frequently forms key hydrogen bonds or salt bridges within target protein binding sites.

Collectively, these features make this aniline derivative an exceptionally valuable starting material for constructing molecules designed to interact with specific biological targets. It is particularly prevalent in the synthesis of ATP-competitive kinase inhibitors, where the anilino-pyrimidine or anilino-quinoline core is a well-established pharmacophore for targeting the enzyme's hinge region.[1][2] This guide will use the synthesis of a model N-aryl pyrimidine, a common scaffold in tyrosine kinase inhibitors (TKIs), to illustrate its practical application.[3][4]

Physicochemical Properties and Safety & Handling

Accurate characterization and safe handling are prerequisites for successful synthesis. The properties of the parent compound, 4-(4-Methylpiperazin-1-yl)aniline, are well-documented and serve as a reliable reference.

Physicochemical Data
PropertyValueSource
CAS Number 16153-81-4 (for the parent 4-isomer)[5][6]
Molecular Formula C₁₁H₁₇N₃[5]
Molecular Weight 191.27 g/mol [5]
Appearance Light-red to Brown Solid[6]
Melting Point 89-93 °C[6][7]
Boiling Point ~351.5 °C at 760 mmHg[7]
Solubility Soluble in Methanol, DMSO[7]
pKa 7.88 ± 0.42 (Predicted)[8]
GHS Hazard Information & Safe Handling Protocols

3-Methyl-4-(4-methylpiperazin-1-yl)aniline and its isomers are potent chemical agents that demand strict adherence to safety protocols. The compound is classified as corrosive and acutely toxic.[5][9]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[5]

  • Signal Word: Danger

Self-Validating Safety Protocol:

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear dual-layered chemical-resistant gloves (e.g., nitrile base layer, neoprene or butyl rubber outer layer). This compound can be rapidly absorbed through the skin.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and severe eye damage.[9]

    • Lab Coat: A flame-resistant lab coat must be worn and buttoned. Ensure contaminated clothing is removed immediately and decontaminated before reuse.[10]

  • Handling Procedures:

    • Avoid creating dust when handling the solid.

    • Use spark-proof tools and equipment.

    • Keep the container tightly closed and stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

  • Emergency Response:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][9]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[7][9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][9]

Core Application Protocol: Synthesis of a Kinase Inhibitor Scaffold

This section details the synthesis of N-(3-methyl-4-(4-methylpiperazin-1-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a representative scaffold for many tyrosine kinase inhibitors. The protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used C-N cross-coupling reaction in pharmaceutical development.

Causality of Experimental Design
  • The Reaction: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and efficiency in coupling aryl halides (the chloropyrimidine) with amines (our aniline intermediate). It provides a reliable pathway to the desired diarylamine product.

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).

  • Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is essential. It deprotonates the aniline in the catalytic cycle to form the active amine species and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent & Atmosphere: An anhydrous, aprotic, high-boiling solvent like dioxane or toluene is used to ensure all reagents remain in solution at the required reaction temperature and to prevent side reactions with water. The reaction is run under an inert atmosphere (argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst and the aniline substrate.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add Aniline, Chloropyrimidine, Ligand, and Base to Flask purge 2. Seal and Purge with Argon reagents->purge add_solv_cat 3. Add Anhydrous Solvent and Palladium Catalyst purge->add_solv_cat heat 4. Heat to 100-110 °C (Monitor by TLC/LC-MS) add_solv_cat->heat cool 5. Cool and Filter heat->cool extract 6. Aqueous Work-up (Extraction with EtOAc) cool->extract dry 7. Dry Organic Layer (Na₂SO₄) and Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify product 9. Characterize Product (NMR, MS, Purity) purify->product

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Step-by-Step Laboratory Protocol

Reagents & Equipment:

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 eq)

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for extraction and chromatography

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, 2-chloro-4-(pyridin-3-yl)pyrimidine, Xantphos, and cesium carbonate.

  • Inerting: Seal the flask with a septum, and alternatively evacuate and backfill with argon three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add the Pd₂(dba)₃ catalyst, followed by anhydrous 1,4-dioxane via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting aniline is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol (e.g., 0-10% MeOH in DCM) to elute the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain the desired product as a solid. Dry under high vacuum.

Analytical Characterization & Data Validation

Rigorous analytical chemistry is required to confirm the structure and purity of the synthesized product.

Protocols for In-Process and Final Analysis
  • Thin-Layer Chromatography (TLC):

    • Purpose: Rapidly monitor reaction conversion.

    • System: Silica gel plates with a mobile phase of 10% Methanol in Dichloromethane.

    • Visualization: UV light (254 nm). The product should appear as a new, less polar spot compared to the starting aniline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Confirm the molecular weight of the product and assess its purity.[11]

    • Method: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Expected Result: A major peak at the expected retention time with a corresponding mass signal for [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguously determine the chemical structure.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected Result: The spectra should show characteristic signals for all protons and carbons in the molecule, including signals for the pyridine, pyrimidine, and substituted aniline rings, as well as the methyl and piperazine groups.

Expected Analytical Data Summary
AnalysisParameterExpected Result for N-(3-methyl-4-(4-methylpiperazin-1-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
LC-MS Calculated Mass387.22 g/mol (C₂₂H₂₅N₇)
Observed [M+H]⁺m/z = 388.2
¹H NMR Aromatic ProtonsMultiple signals in the δ 7.0-9.0 ppm range
Piperazine ProtonsBroad signals in the δ 2.5-3.2 ppm range
Methyl ProtonsTwo singlets, one near δ 2.3 ppm (piperazine) and one near δ 2.1 ppm (aryl)
Amine ProtonA singlet, typically > δ 8.5 ppm

Mechanistic Context: Targeting Tyrosine Kinase Signaling

The scaffold synthesized in Section 3.0 is designed to function as a tyrosine kinase inhibitor. Understanding the biological rationale provides context for the synthetic effort. Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[12] Dysregulation of these kinases is a hallmark of many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream TKI Synthesized Inhibitor TKI->RTK Blocks ATP Binding Site

Caption: Simplified RTK signaling and mechanism of inhibition.

The synthesized inhibitor competitively binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade that drives cancer cell proliferation.[12] The anilino-pyrimidine core mimics the adenine portion of ATP, while the methylpiperazine tail often extends into a solvent-exposed region, enhancing both affinity and solubility.

References

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • gsrs. (n.d.). 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE. Retrieved from [Link]

  • ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Malaria World. (n.d.). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][13][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from [Link]

  • ChemBK. (n.d.). Cas no 16153-81-4 (4-(4-methylpiperazin-1-yl)aniline). Retrieved from [Link]

  • MDPI. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • Pharmacia. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Retrieved from [Link]

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The Strategic Application of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutics. 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride has emerged as a significant building block, particularly in the synthesis of targeted therapies. Its structure, featuring a substituted aniline ring coupled with a methylpiperazine moiety, provides a unique combination of physicochemical properties that are highly advantageous for drug design. The aniline portion offers a reactive handle for a variety of chemical modifications, while the methylpiperazine group can enhance aqueous solubility, cell permeability, and metabolic stability, and often plays a crucial role in binding to biological targets.[1] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its investigation.

Core Applications in Drug Discovery: A Focus on Oncology

The primary application of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and its derivatives lies in the field of oncology. This scaffold is a key component in the synthesis of a variety of kinase inhibitors and other agents that modulate critical cellular signaling pathways implicated in cancer progression.

Kinase Inhibition: A Cornerstone of Targeted Cancer Therapy

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline-piperazine scaffold is a well-established pharmacophore for kinase inhibitors, capable of forming key interactions within the ATP-binding site of various kinases.[2] The methyl group on the aniline ring of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline can provide steric hindrance that enhances binding specificity and can also improve the compound's metabolic profile.

Derivatives of this aniline have been investigated for their potential to inhibit a range of kinases, including ABL and c-KIT, which are key drivers in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[3] The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of oncogenic signals.

Induction of Apoptosis: Triggering Programmed Cell Death

Beyond kinase inhibition, derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline have been shown to induce apoptosis in cancer cells.[4] This programmed cell death is often triggered through the mitochondrial pathway, involving an increase in reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[4]

Visualizing the Mechanism: Apoptosis Induction Pathway

The following diagram illustrates the proposed mechanism by which derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline can induce apoptosis in cancer cells.

apoptosis_pathway cluster_cell Cancer Cell Compound 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrion ROS->Mito  Mitochondrial  Stress Bax Bax Activation CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway initiated by 3-Methyl-4-(4-methylpiperazin-1-yl)aniline derivatives.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step protocols for key experiments to evaluate the potential of novel compounds derived from this compound.

Protocol 1: General Kinase Inhibition Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of the test compound dilution to the appropriate wells. For control wells, add 1 µL of DMSO.

    • Add 2 µL of the kinase/substrate mixture to all wells.

  • Initiation of Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for the specific kinase.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Derivative XABL46
Derivative Yc-KIT75
Staurosporine (Control)ABL5

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values for novel derivatives would need to be experimentally determined.[3]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., K562 for CML, MCF-7 for breast cancer)[5][6]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the compound dilutions to the appropriate wells. The final concentration of DMSO should not exceed 0.5%. Include wells with medium only (blank) and cells with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Visualization of Apoptosis by Hoechst Staining

This protocol allows for the morphological assessment of apoptosis by staining the cell nuclei.

Principle: Hoechst 33342 is a fluorescent stain that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation result in brightly stained, condensed, or fragmented nuclei that can be visualized by fluorescence microscopy.

Materials:

  • Cancer cell line cultured on glass coverslips in a 24-well plate

  • Test compound

  • Hoechst 33342 solution (1 µg/mL in PBS)

  • Paraformaldehyde (4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution for 10 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides with a drop of mounting medium.

  • Visualization: Observe the cells under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit condensed and fragmented nuclei.[5]

General Experimental Workflow

The following diagram outlines a typical workflow for the initial evaluation of a novel compound derived from this compound.

experimental_workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Novel Derivative InVitro_Kinase In Vitro Kinase Inhibition Assay Synthesis->InVitro_Kinase Cell_Viability Cell Viability Assay (e.g., MTT) InVitro_Kinase->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Hoechst Staining) Cell_Viability->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization InVivo_Studies In Vivo Efficacy Studies Lead_Optimization->InVivo_Studies

Caption: A generalized workflow for the preclinical evaluation of novel drug candidates.

Pharmacokinetic Considerations

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material in drug discovery, particularly for the development of targeted cancer therapies. Its utility as a scaffold for kinase inhibitors and inducers of apoptosis is well-documented. The protocols outlined in this guide provide a framework for the initial in vitro evaluation of novel derivatives. Future research will likely focus on further exploring the structure-activity relationships of this scaffold to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Smolecule. (2023, August 19). 3-Methyl-4-(piperazin-1-yl)aniline.
  • EvitaChem. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439).
  • Koksal, M., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389–394. [Link]

  • Benchchem. 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis.
  • ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
  • Singh, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88).
  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]

  • ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Retrieved from [Link]

  • Global Substance Registration System. 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE. Retrieved from [Link]

  • PubChemLite. 3-(4-methylpiperazin-1-yl)aniline (C11H17N3). Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023, July 25). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Retrieved from [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved from [Link]

  • ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7183. [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis, 45(3), 537-545. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011). Xenobiotica, 41(4), 327-339. [Link]

  • Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor. (2015). Cancer Chemotherapy and Pharmacology, 75(2), 245-255. [Link]

  • Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. (2006). Bioorganic & Medicinal Chemistry, 14(8), 2671-2682. [Link]

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Application Notes and Protocols for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of experimental applications and protocols for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2). While specific literature on this exact molecule is emerging, its structural motifs—a substituted aniline and an N-arylpiperazine core—position it as a valuable building block in medicinal chemistry. N-arylpiperazines are widely recognized as "privileged scaffolds" due to their prevalence in numerous clinically successful drugs, particularly those targeting the central nervous system and kinases.[1][2][3] This document outlines detailed, field-proven protocols for the synthesis, characterization, and potential downstream applications of this compound, designed for researchers in drug development and organic synthesis. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these methodologies.

Introduction: The Scientific Rationale

The 3-Methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is of significant interest due to the combined functionalities of its two key moieties. The N-arylpiperazine group is a well-established pharmacophore known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and various enzymes.[1][2] The aniline portion, with its primary amine, serves as a versatile synthetic handle for further chemical elaboration, allowing for the construction of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR). The methyl group on the aniline ring provides steric and electronic modulation that can influence binding affinity and metabolic stability.

This guide is structured to provide a logical workflow, from obtaining and verifying the compound to its application in the synthesis of potential therapeutic agents.

Physicochemical Properties and Safety

A summary of the known and predicted properties of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is presented below.

PropertyValueSource
CAS Number 681004-50-2Sigma-Aldrich
Molecular Formula C₁₂H₁₉N₃PubChem
Molecular Weight 205.3 g/mol Sigma-Aldrich
Appearance Predicted: Solid (based on analogs)N/A
Boiling Point Predicted: >300 °CN/A
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, Methanol)N/A

Safety and Handling:

Substituted anilines and piperazine derivatives require careful handling. Based on safety data for analogous compounds, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline should be treated as a hazardous substance.[4][5][6]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[4][5][6][7]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.[7][8]

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[4][6][7]

    • Avoid inhalation of dust or vapors.[4][6]

    • Wash hands thoroughly after handling.[5]

    • Store in a tightly sealed container in a cool, dry place.[7]

Proposed Synthesis Protocol

The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline can be logically achieved through a two-step process involving nucleophilic aromatic substitution followed by nitro group reduction. This approach is standard for many N-arylpiperazines.[9]

G A 1-Fluoro-2-methyl-4-nitrobenzene C Intermediate: 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), Solvent (e.g., DMSO) B N-Methylpiperazine B->C D Final Product: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline C->D Nitro Group Reduction (e.g., Pd/C, H2 or SnCl2/HCl)

Caption: Proposed synthetic workflow for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

Protocol 3.1: Synthesis of 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine (Intermediate)

  • Rationale: This step involves a nucleophilic aromatic substitution (SNA_r) reaction. The fluorine atom on the nitro-activated aromatic ring is a good leaving group, readily displaced by the secondary amine of N-methylpiperazine. A base is required to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.

  • Materials:

    • 1-Fluoro-2-methyl-4-nitrobenzene (1.0 eq)

    • N-Methylpiperazine (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 1-Fluoro-2-methyl-4-nitrobenzene, potassium carbonate, and anhydrous DMSO.

    • Add N-methylpiperazine dropwise to the stirring suspension.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 3.2: Reduction to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

  • Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[9][10]

  • Materials:

    • 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • Dissolve the nitro-intermediate in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the suspension vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 4-12 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. The product is often pure enough for subsequent steps, but can be recrystallized or purified by chromatography if needed.

Analytical Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed structural information. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the carbon skeleton.

  • Procedure:

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Aromatic protons (in the ~6.5-7.5 ppm region), piperazine protons (broad signals in the ~2.5-3.5 ppm region), the aniline amine protons (a broad singlet), and two methyl singlets (one on the aniline ring and one on the piperazine).

    • Expected ¹³C NMR signals: Aromatic carbons, piperazine carbons, and methyl carbons.

Protocol 4.2: Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound, confirming its elemental composition.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) or another soft ionization technique coupled to a mass analyzer.

    • The expected [M+H]⁺ ion for C₁₂H₁₉N₃ would be approximately m/z 206.16.

Protocol 4.3: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is used to assess the purity of the compound. A reversed-phase method is typically suitable for this type of molecule.[11][12]

  • Typical HPLC Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
    Gradient e.g., 5% to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm

    | Injection Volume | 10 µL |

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Analog

The primary amine of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is an excellent nucleophile for forming amide bonds, a common linkage in many kinase inhibitors.[13] This protocol outlines a general procedure for coupling the aniline with a carboxylic acid to form a bioactive amide.

G cluster_0 Amide Coupling Reaction Aniline 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Product Amide Product (Potential Kinase Inhibitor) Aniline->Product Acid Carboxylic Acid (R-COOH) Acid->Product Coupling Coupling Reagents (e.g., HATU, EDCI/HOBt) Coupling->Product Base Base (e.g., DIPEA) Base->Product

Caption: Workflow for amide coupling to synthesize potential kinase inhibitors.

Protocol 5.1: Amide Bond Formation

  • Rationale: This protocol uses standard peptide coupling reagents (like HATU or EDCI/HOBt) to activate the carboxylic acid, facilitating its reaction with the aniline to form a stable amide bond. A non-nucleophilic base is used to neutralize any acid formed during the reaction.

  • Materials:

    • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 eq)

    • A chosen carboxylic acid (e.g., a substituted benzoic acid) (1.1 eq)

    • HATU (1.2 eq) or EDCI (1.2 eq) and HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a dry flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.

    • Add the coupling reagent(s) (HATU or EDCI/HOBt) and stir for 10 minutes at room temperature to pre-activate the acid.

    • Add the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline to the mixture, followed by the addition of DIPEA.

    • Stir the reaction at room temperature for 6-18 hours. Monitor for completion by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide product by flash column chromatography or preparative HPLC.

    • The final product should be characterized by NMR and MS to confirm its structure and purity.

Potential Biological Evaluation

Given the prevalence of the N-arylpiperazine scaffold in CNS-active drugs and kinase inhibitors, compounds derived from 3-Methyl-4-(4-methylpiperazin-1-yl)aniline could be screened in a variety of biological assays.[1][14][15]

  • Kinase Inhibition Assays: Screen a library of amide derivatives against a panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) to identify potential inhibitors.

  • GPCR Binding Assays: Evaluate the binding affinity of the parent compound and its derivatives for serotonin or dopamine receptors, which are common targets for N-arylpiperazines.[2][16][17]

  • Cell-Based Assays: For promising kinase inhibitors, assess their ability to inhibit cancer cell proliferation using assays like the MTT or SRB assay.[1] This can determine the compound's IC₅₀ (half-maximal inhibitory concentration).

G Start Synthesized Compound Library Kinase Kinase Inhibition Screening Start->Kinase GPCR GPCR Binding Assays Start->GPCR Cell Cell Proliferation Assay (e.g., MTT, SRB) Kinase->Cell Hit Identification of 'Hit' Compounds GPCR->Hit Cell->Hit Lead Lead Optimization (SAR) Hit->Lead

Caption: Logical workflow for the biological evaluation of derived compounds.

Conclusion

3-Methyl-4-(4-methylpiperazin-1-yl)aniline represents a promising and versatile chemical scaffold for the development of novel therapeutic agents. Its synthesis is accessible through established chemical transformations, and its aniline functionality provides a straightforward point for diversification. The protocols detailed in this guide offer a robust framework for researchers to synthesize, characterize, and utilize this compound in drug discovery programs targeting kinases, GPCRs, and other biologically relevant molecules. As with any experimental work, optimization of these protocols for specific downstream applications is encouraged.

References

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  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MedchemExpress. (2025). Safety Data Sheet.
  • ChemicalBook. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.
  • Fisher Scientific. Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Fisher Scientific. Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Africa Research Connects. Synthesis of novel piperazine-linked anthranilic acids as potential small molecule kinase inhibitors.
  • Fiorino, F. et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health.
  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
  • Andreozzi, G. et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Analytical Methods (RSC Publishing). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
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  • Andreozzi, G. et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI.
  • Andreozzi, G. et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
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  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
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Application Notes & Protocols: Leveraging 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The anilino-piperazine structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in potent and selective kinase inhibitors.[1] This guide provides an in-depth technical overview of the application of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline as a key building block in the synthesis of such inhibitors. We will explore the strategic importance of this scaffold, delve into the mechanistic details of its coupling chemistry, provide robust experimental protocols, and place its application within the context of targeting clinically relevant kinases like BCR-ABL. By synthesizing field-proven insights with fundamental chemical principles, this document serves as a practical guide for leveraging this versatile intermediate in drug discovery campaigns.

Part 1: Strategic Importance of the Anilino-Piperazine Scaffold

The utility of the anilino-piperazine moiety stems from its unique combination of physicochemical properties that are highly favorable for kinase inhibitor design. The piperazine group, particularly when N-methylated, often imparts aqueous solubility and can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The aniline portion serves as a versatile synthetic handle for connection to the larger inhibitor framework and its substitution pattern is critical for modulating potency and selectivity.

The specific compound, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline , offers distinct features:

  • Methyl Group: The methyl substituent on the aniline ring can provide beneficial steric interactions, potentially enhancing binding affinity and influencing the molecule's conformational rigidity.[2]

  • Piperazine Linkage: The direct N-C bond between the aniline and piperazine rings creates a compact and stable unit.

While this specific isomer is a valuable tool, it is part of a broader class of anilines that have been successfully incorporated into FDA-approved drugs. For instance, Ponatinib, a potent pan-BCR-ABL inhibitor, utilizes the structurally related 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[3][4] Understanding the synthesis and application of the title compound provides a direct strategic blueprint applicable to these other critical intermediates.

Physicochemical Properties and Comparison
Property3-Methyl-4-(4-methylpiperazin-1-yl)aniline4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (Ponatinib Intermediate)[3]
Molecular Formula C₁₂H₁₉N₃C₁₃H₁₈F₃N₃
Molecular Weight 205.30 g/mol 289.30 g/mol
Role of Substituents Methyl group influences steric interactions and lipophilicity.Trifluoromethyl group acts as a strong electron-withdrawing group, affecting pKa and potential metabolic stability. Methylene spacer provides flexibility.
Key Application General building block for kinase inhibitor discovery.Key intermediate in the synthesis of Ponatinib.[5][6]

Part 2: Core Synthesis Methodology: The Buchwald-Hartwig Amination

The formation of the critical C-N bond between the aniline nitrogen and an aryl or heteroaryl halide is most effectively achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized medicinal chemistry due to its broad substrate scope, functional group tolerance, and generally high yields, far surpassing classical methods like nucleophilic aromatic substitution (SNAr).[7][8]

Mechanistic Rationale: The "Why" Behind the Method

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Xantphos) stabilize the palladium center and accelerate this rate-limiting step.[8][11][12]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base (e.g., NaOtBu, Cs₂CO₃) then deprotonates the coordinated amine, forming a palladium amido complex. The strength and steric nature of the base must be matched to the acidity of the amine to avoid side reactions.[11]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. This step is typically fast and irreversible.[9]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add ar_x Ar-X ar_x->ox_add amine R₂NH pd_ii_complex L₂Pdᴵᴵ(Ar)(X) amine->pd_ii_complex product Ar-NR₂ base Base base->pd_ii_complex base_h [Base-H]⁺X⁻ ox_add->pd_ii_complex pd_ii_complex->base_h amido_complex L₂Pdᴵᴵ(Ar)(NR₂) pd_ii_complex->amido_complex  + R₂NH - HX reductive_elim Reductive Elimination reductive_elim->pd0 reductive_elim->product amido_complex->reductive_elim caption Catalytic cycle for C-N bond formation.

Caption: Catalytic cycle for C-N bond formation.

Part 3: Experimental Protocols

The following protocols are generalized from established procedures for palladium-catalyzed aminations and should be adapted and optimized for specific substrates.[5][11]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.1 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube. Seal the tube, and cycle between vacuum and inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of Argon, add the aryl bromide (1.0 eq), palladium precatalyst, phosphine ligand, and base to the Schlenk tube.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.2 eq).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure product.

Visualization: Synthetic Workflow

Synthesis_Workflow General Synthetic & Purification Workflow setup 1. Inert Atmosphere Setup (Schlenk Line) reagents 2. Add Solids (Aryl Halide, Catalyst, Ligand, Base) setup->reagents Ar atmosphere addition 3. Add Liquids (Solvent, Aniline) reagents->addition reaction 4. Heat & Stir (80-110 °C) addition->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring every 2-4h monitoring->reaction Incomplete workup 6. Quench & Extract monitoring->workup Complete purification 7. Purify (Column Chromatography) workup->purification analysis 8. Characterize (NMR, MS, HPLC) purification->analysis product Pure Product analysis->product

Caption: General workflow for synthesis and purification.

Part 4: Application in Target-Oriented Synthesis: The BCR-ABL Kinase Case Study

Biological Context: BCR-ABL and CML

Chronic Myeloid Leukemia (CML) is a cancer of the blood cells driven by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein.[13] This oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis through a cascade of downstream signaling pathways.[13] Therefore, inhibiting the kinase activity of BCR-ABL is a highly effective therapeutic strategy.

Visualization: Simplified BCR-ABL Signaling Pathway

BCR_ABL_Pathway Simplified BCR-ABL Signaling bcr_abl BCR-ABL (Constitutively Active Kinase) ras RAS/MAPK Pathway bcr_abl->ras P jak JAK/STAT Pathway bcr_abl->jak P pi3k PI3K/AKT Pathway bcr_abl->pi3k P inhibitor Kinase Inhibitor (e.g., Ponatinib) inhibitor->bcr_abl Inhibits proliferation Cell Proliferation & Survival ras->proliferation jak->proliferation apoptosis Inhibition of Apoptosis pi3k->apoptosis

Sources

Application Notes: Nucleophilic Substitution Reactions of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic substitution reactions of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This aniline derivative is a valuable building block in pharmaceutical sciences, incorporating the privileged piperazine scaffold.[1] These notes detail field-proven protocols for its N-arylation, a critical transformation for generating libraries of pharmacologically active compounds. We focus on two primary methodologies: the robust Palladium-catalyzed Buchwald-Hartwig amination for broad substrate scope and the classical Nucleophilic Aromatic Substitution (SNAr) for reactions with highly activated aryl halides. The causality behind the selection of catalysts, ligands, and reaction conditions is explained, with particular attention to overcoming the steric hindrance presented by the ortho-methyl group.

Part 1: Chemical Profile and Reactivity Analysis

1.1. Structural and Electronic Properties

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a polysubstituted aromatic amine. Its reactivity in nucleophilic substitution is primarily dictated by the lone pair of electrons on the primary amino group (-NH₂).

  • Nucleophilic Center: The exocyclic nitrogen of the aniline moiety is the primary nucleophilic site. Its reactivity is modulated by the electronic effects of the ring substituents.

  • Electronic Effects:

    • The amino group itself is a strong activating group.

    • The methyl group at the 3-position is weakly electron-donating, slightly increasing the electron density and nucleophilicity of the amino group.

    • The 4-(4-methylpiperazin-1-yl) group at the 4-position is a moderately strong electron-donating group through resonance, further enhancing the nucleophilicity of the aniline nitrogen.

  • Steric Considerations: The methyl group at the ortho position to the amino group introduces significant steric hindrance. This bulkiness can impede the approach of the amine to the metal center in catalytic cycles or to the electrophilic carbon in SNAr reactions, necessitating carefully optimized conditions.[2][3]

1.2. Reaction Pathways

The primary application of this molecule in nucleophilic substitution involves its role as the nucleophile to form a new C-N bond with an aryl or heteroaryl electrophile.

  • Buchwald-Hartwig Amination: A versatile, palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds, even with sterically hindered substrates.[4] This is the preferred method for a wide range of aryl halides and triflates.

  • Nucleophilic Aromatic Substitution (SNAr): A classical, non-catalyzed pathway that occurs when the aryl halide electrophile is "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group.[5][6]

Part 2: Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is the workhorse for the N-arylation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline due to its broad functional group tolerance and effectiveness with a wide array of aryl halides (Cl, Br, I) and triflates.[4]

Principle of the Method: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the aniline, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical to promote these steps, especially the final reductive elimination from a sterically congested intermediate.[9][10]

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle

G cluster_main Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Ar-X amine_complex Amine Complex oa_complex->amine_complex + R'NH₂ - X⁻ amido_complex Amido Complex L-Pd(II)(Ar)(NR'H) amine_complex->amido_complex + Base - Base-H⁺ amido_complex->pd0 Reductive Elimination product Ar-NR'H (N-Aryl Product) amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents:

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv)

  • Aryl Halide (Ar-X) or Aryl Triflate (Ar-OTf) (1.1 - 1.2 equiv)

  • Palladium Precatalyst: e.g., Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like BrettPhos Pd G3 (1-2 mol%)

  • Phosphine Ligand: e.g., XPhos, BrettPhos, or RuPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and the aryl halide to the flask.

  • Solvent Addition: Add anhydrous toluene or dioxane (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Degassing (Optional but Recommended): If not assembled in a glovebox, seal the flask and subject it to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then brine to remove the base and other aqueous-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Causality and Troubleshooting:

  • Why an inert atmosphere? The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction.

  • Why a bulky ligand? Ligands like XPhos or BrettPhos are essential for coupling sterically hindered substrates. Their bulk facilitates the reductive elimination step, which is often the rate-limiting step for challenging couplings.[9][11]

  • Why a strong, non-nucleophilic base? NaOtBu is commonly used because it is strong enough to deprotonate the coordinated amine without competing as a nucleophile. For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[12]

  • Troubleshooting Low Yield: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand system (e.g., a 4th generation Buchwald ligand), or increasing the temperature. Ensure the solvent is completely anhydrous, as water can interfere with the base and catalyst.

Protocol 2: Classical Nucleophilic Aromatic Substitution (SNAr)

This metal-free method is suitable only when the aryl halide coupling partner is highly electron-deficient.

Principle of the Method: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13] The nucleophilic aniline attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the expulsion of the leaving group. The reaction rate is highly dependent on the presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) ortho and/or para to the leaving group.[6][14]

Materials and Reagents:

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv)

  • Activated Aryl Halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 - 1.1 equiv)

  • Non-nucleophilic base (optional, e.g., K₂CO₃ or Et₃N) (1.5-2.0 equiv)

  • Polar Aprotic Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and the activated aryl halide in the polar aprotic solvent.

  • Base Addition: Add the base (if used). A base can act as an acid scavenger for the H-X formed during the reaction.

  • Reaction: Heat the mixture to the required temperature (typically 60-120 °C). The high boiling points of DMSO and DMF facilitate reaching these temperatures.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a large volume of cold water. The desired product often precipitates and can be collected by filtration.

    • Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the organic extracts thoroughly with water and brine to remove the high-boiling solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or flash column chromatography.

Scope and Limitations:

  • Substrate Requirement: This method is strictly limited to aryl halides bearing at least one, and preferably multiple, strong EWGs positioned ortho or para to the leaving group. Unactivated aryl halides will not react under these conditions.[15]

  • Leaving Group Effect: The reactivity order for the leaving group in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[5] This is opposite to the trend seen in many other substitution reactions.

Part 3: Data Presentation and Workflow Visualization

Table 1: Representative Conditions for N-Arylation

EntryAryl Halide (Ar-X)Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95
24-ChlorobenzonitrileBrettPhos Pd G3NaOtBuDioxane1101880-90
32-Bromo-6-methylpyridinePd₂(dba)₃ / RuPhosCs₂CO₃Toluene1102470-85
41-Fluoro-4-nitrobenzeneNone (SNAr)K₂CO₃DMSO804>95
51-Chloro-2,4-dinitrobenzeneNone (SNAr)NoneDMF602>95

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Part 4: Conclusion

3-Methyl-4-(4-methylpiperazin-1-yl)aniline serves as a highly valuable and versatile nucleophile for the synthesis of complex N-arylated structures. The Palladium-catalyzed Buchwald-Hartwig amination stands out as the most robust and broadly applicable method, particularly for overcoming the steric challenges posed by the molecule's ortho-methyl group. The judicious selection of bulky, electron-rich phosphine ligands is paramount for achieving high yields. For the subset of reactions involving highly electron-deficient electrophiles, the classical SNAr pathway offers a simple, metal-free alternative. The protocols and insights provided herein are designed to empower researchers in medicinal chemistry and drug discovery to efficiently utilize this key building block in the development of novel molecular entities.[16][17][18][19]

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Illuminati, G., & Sleiter, G. (1975). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Andreozzi, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Royal Society of Chemistry. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]

  • Rovira, A. J., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Singh, H., et al. (2022). The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Andreozzi, E., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Langer, P., et al. (2015). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. ResearchGate. [Link]

  • Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. (2019). Arylation of sterically hindered amines using even ortho-substituted Ar-I catalyzed by Cu/pyrolle-ol. [Link]

  • ResearchGate. (2018). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Procter, D. J., et al. (2020). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Charette, A. B. (2011). A practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]

  • Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PubMed Central. [Link]

  • The Royal Society of Chemistry. (2012). Directed nucleophilic aromatic substitution reaction. [Link]

  • Guesmi, N. E., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PubMed Central. [Link]

Sources

Revolutionizing Drug Discovery: Palladium-Catalyzed Coupling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Medicinal Chemists

The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents. Its strategic derivatization is key to modulating pharmacological properties, and palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tool for this purpose.[1][2][3] This guide provides a comprehensive overview, field-proven protocols, and the fundamental principles necessary for successfully employing this critical building block in pharmaceutical research.

The N-aryl piperazine moiety is a prevalent scaffold in a wide range of biologically active molecules and approved drugs.[1][2][4][5] Palladium-catalyzed C-N and C-C bond-forming reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable for their synthesis.[4][5][6][7] These methods offer unparalleled efficiency and functional group tolerance, enabling the rapid construction of complex molecular libraries for screening and lead optimization.[7][8]

Section 1: Reactivity Profile & Mechanistic Considerations

The successful application of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in cross-coupling reactions hinges on understanding its inherent electronic and steric properties. The aniline nitrogen is a potent nucleophile, while the aryl ring itself can be functionalized (e.g., as an aryl halide) to act as an electrophile.

Key Structural Features:

  • Electron-Donating Groups: The methyl and amino groups activate the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and modulating the electronic properties of the C-X (where X is a halide) bond during oxidative addition.

  • Steric Hindrance: The ortho-methyl group and the bulky 4-methylpiperazin-1-yl substituent can influence the approach of the palladium catalyst. This necessitates the use of specialized, sterically demanding ligands to facilitate efficient coupling.[3]

  • Lewis Basic Sites: The presence of multiple nitrogen atoms (aniline and piperazine) can lead to catalyst inhibition by coordinating to the palladium center.[9] Judicious selection of ligands and reaction conditions is crucial to mitigate this effect.

The Palladium Catalytic Cycle: A Unifying Principle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for troubleshooting and optimizing reactions.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.[10][11] This is often the rate-limiting step.

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The nucleophile (e.g., an organoboron reagent or an amine) displaces the halide on the Pd(II) complex.[10][11][12] For C-N coupling, a base is required to deprotonate the coordinated amine.[13]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[10][11][14]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd(0) Pd_Complex L₂Pd(II)(Ar)(X) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pdt_Cycle Pdt_Cycle->Pd0 Regeneration Product Ar-Nu Pdt_Cycle->Product Product_Complex L₂Pd(II)(Ar)(Nu) Pd_Complex->Product_Complex Transmetalation (Nu-M) Product_Complex->Pdt_Cycle Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 2: Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline with a wide array of aryl and heteroaryl halides.[4][5][15]

Causality Behind Experimental Choices:

  • Catalyst & Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) is critical.[6][14] These bulky ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active for oxidative addition, and they accelerate the final reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used. Its role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[13]

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are preferred to ensure the solubility of reagents and stability of the catalytic species.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[9] Therefore, all manipulations must be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[16][17][18]

Detailed Step-by-Step Protocol

This protocol describes the coupling of an aryl bromide (1.0 mmol) with 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

Materials:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%, 0.02 mmol)

  • XPhos (4 mol%, 0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube. Seal the tube with a rubber septum, and attach it to a Schlenk line.

  • Inerting the Atmosphere: Evacuate the tube under high vacuum and backfill with high-purity nitrogen or argon. Repeat this "evacuate-refill" cycle three times to ensure all oxygen is removed.[17]

  • Reagent Addition: Under a positive flow of inert gas, quickly add the aryl bromide, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, NaOt-Bu, Pd₂(dba)₃, and XPhos to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via a dry syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the organic layer. Wash the organic phase with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Workflow A Prepare Schlenk Tube (Oven-dried, stir bar) B Evacuate & Refill (3x with N₂/Ar) A->B C Add Solids (Ar-Br, Amine, Base, Pd₂(dba)₃, XPhos) B->C D Add Anhydrous Solvent (Toluene via Syringe) C->D E Heat & Stir (100-110 °C) D->E F Monitor Reaction (TLC / LC-MS) E->F G Cool & Quench F->G Reaction Complete H Extract & Purify G->H I Characterize Product H->I

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Section 3: Application Protocol: Suzuki-Miyaura Coupling

For C-C bond formation, the Suzuki-Miyaura coupling is the preeminent method.[19][20][21] This reaction is exceptionally robust and tolerates a vast array of functional groups, making it ideal for late-stage diversification in drug development.[20][22] Here, we consider the coupling of a halogenated derivative, such as 4-bromo-3-methyl-aniline, with a boronic acid.

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is standard. For challenging substrates, bulky, electron-rich ligands similar to those in Buchwald-Hartwig amination can be beneficial.[9]

  • Boronic Acid/Ester: These reagents are generally stable, have low toxicity, and are commercially available in great variety.[21] A slight excess (1.1-1.5 equivalents) is typically used.

  • Base: A base is required to activate the boronic acid for transmetalation.[21][23] An aqueous solution of a mild base like K₂CO₃ or Cs₂CO₃ is common. The presence of water can often accelerate the reaction.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Protocol

This protocol describes the coupling of 4-Bromo-3-methylaniline (1.0 mmol) with an arylboronic acid.

Materials & Reagents:

Reagent/Material Formula Molar Mass ( g/mol ) Quantity (mmol) Equiv.
4-Bromo-3-methylaniline C₇H₈BrN 186.05 1.0 1.0
Arylboronic acid ArB(OH)₂ - 1.2 1.2
Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 1155.56 0.03 0.03
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 2.0 2.0
1,4-Dioxane (anhydrous) C₄H₈O₂ 88.11 4 mL -

| Water (degassed) | H₂O | 18.02 | 1 mL | - |

Procedure:

  • Reagent Setup: To an oven-dried Schlenk tube containing a stir bar, add 4-bromo-3-methylaniline, the arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with nitrogen or argon three times.

  • Solvent/Base Addition: Prepare a degassed solution of K₂CO₃ in water. Add the anhydrous dioxane to the Schlenk tube via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 4: Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive CatalystEnsure a strictly inert atmosphere; use fresh Pd source and ligands.[9]
Poor Base QualityUse a fresh, finely powdered, and anhydrous base.[9]
Inappropriate LigandFor sterically hindered substrates, screen bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[9]
Side Product Formation Homocoupling of Boronic AcidStrictly exclude oxygen.[9] Use a slight excess of boronic acid, not a large one.
Protodeboronation (Loss of Boronic Acid)Ensure the base is not too strong for the substrate; use anhydrous solvents.[9]
Reaction Stalls Catalyst DeactivationCatalyst may be inhibited by substrate/product. Try increasing catalyst loading or switching to a more robust ligand.[9]

References

  • [Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[4][10][19]-Benzotriazin-4(3H)-ones with DABAL-Me3. PubMed.]([Link])

Sources

Application Note & Protocols: Strategic Derivatization of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs, particularly in oncology and central nervous system (CNS) disorders.[1] Its unique combination of a reactive aniline moiety for diverse chemical modifications and a basic N-methylpiperazine group, which often enhances aqueous solubility and target affinity, makes it an ideal starting point for drug discovery campaigns.[2][3] This guide provides a comprehensive framework for the systematic derivatization of this core structure to facilitate robust Structure-Activity Relationship (SAR) studies. We will delve into the strategic rationale behind derivatization, provide detailed, field-proven protocols for key synthetic transformations, and outline the subsequent analytical characterization and biological evaluation workflows.

Introduction: The Strategic Importance of the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Scaffold

The aniline functional group on the 3-methyl-4-(4-methylpiperazin-1-yl)aniline core serves as a versatile chemical handle for introducing a wide array of substituents. This allows for the systematic exploration of the chemical space around the core, a fundamental aspect of SAR studies.[4] The primary objective of such studies is to understand how modifications to a lead compound's structure influence its biological activity, selectivity, and pharmacokinetic properties.[5] The N-methylpiperazine moiety is particularly noteworthy for its ability to improve physicochemical properties and engage in crucial interactions with biological targets.[2] For instance, in many kinase inhibitors, the piperazine nitrogen can form key hydrogen bonds or salt bridges with hinge region residues in the ATP-binding pocket.[1]

This application note will focus on three primary, high-yield derivatization strategies targeting the aniline nitrogen:

  • Amide Bond Formation: To explore the impact of various acyl groups.

  • Urea and Thiourea Formation: To introduce hydrogen bond donors and acceptors with different geometries.

  • Reductive Amination: To generate secondary amines with a diverse range of substituents.

By systematically synthesizing and evaluating a library of derivatives, researchers can build a comprehensive SAR model to guide the optimization of lead compounds towards clinical candidates.

Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the specific research question and the desired physicochemical properties of the final compounds. The following protocols are designed to be robust and adaptable for a range of substrates.

General Workflow for Derivatization and SAR Studies

The overall process from derivatization to SAR analysis follows a logical progression.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Start 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Deriv Derivatization Reactions (Amide, Urea, Reductive Amination) Start->Deriv Select Strategy Purify Purification (Chromatography, Recrystallization) Deriv->Purify Crude Product Char Structural Characterization (NMR, MS, HPLC) Purify->Char Purified Library Bio Biological Screening (e.g., Kinase Assays) Char->Bio Confirmed Structures SAR SAR Analysis & Iteration Bio->SAR Activity Data SAR->Deriv Design Next Generation

Figure 1: A generalized workflow for the derivatization of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and subsequent SAR analysis.

Protocol 1: Amide Bond Formation via Acyl Chlorides

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functional groups. The use of acyl chlorides is a classic and efficient method, particularly for aromatic amines.

Rationale: This protocol is chosen for its simplicity and the wide commercial availability of diverse acyl chlorides, enabling rapid library generation. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acyl chloride.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution. The base scavenges the HCl generated during the reaction.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize side product formation.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired amide.

Protocol 2: Urea and Thiourea Formation

Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, often used to improve target engagement and physicochemical properties.[6] Their synthesis from anilines is typically straightforward.

Rationale: The reaction of an aniline with an isocyanate or isothiocyanate is a highly efficient and atom-economical method for forming ureas and thioureas, respectively.[6][7] The reaction generally proceeds without the need for a catalyst and often results in high yields.[8]

Urea_Thiourea_Formation Aniline 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Urea Urea Derivative Aniline->Urea Thiourea Thiourea Derivative Aniline->Thiourea Isocyanate R-N=C=O (Isocyanate) Isocyanate->Urea Isothiocyanate R-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea

Figure 2: Reaction scheme for the formation of urea and thiourea derivatives.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 3-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 eq.) in a suitable aprotic solvent like THF or acetonitrile in a round-bottom flask.

  • Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) to the solution at room temperature. A mild base like triethylamine (0.1 eq.) can be added to catalyze the reaction if necessary.[6]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If the product precipitates from the reaction mixture, it can often be isolated by simple filtration and washed with a cold solvent (e.g., diethyl ether).

    • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by flash column chromatography if necessary.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary amines from primary amines and carbonyl compounds.[9][10]

Rationale: This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[11] This method is highly versatile due to the vast number of commercially available aldehydes and ketones.[12]

Step-by-Step Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture. STAB is often preferred as it is less toxic and more selective than NaBH₃CN.

    • Stir the reaction at room temperature for 3-24 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product into an organic solvent like DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization of Derivatives

Unambiguous characterization of all newly synthesized compounds is critical to ensure their identity and purity before biological testing.[13] A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for a Hypothetical Amide Derivative
¹H NMR Structural elucidation and confirmation.Appearance of a new amide N-H proton signal (singlet, ~8-10 ppm), signals corresponding to the newly introduced acyl group, and shifts in the aromatic protons of the aniline ring.
¹³C NMR Confirmation of the carbon skeleton.A new carbonyl carbon signal (~165-175 ppm) and signals for the carbons of the acyl group.
Mass Spec (MS) Determination of molecular weight.The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
HPLC Assessment of purity.A single major peak with >95% purity by area under the curve.

Table 1: Summary of analytical techniques for the characterization of synthesized derivatives.

Biological Evaluation and SAR Analysis

The synthesized library of compounds should be screened in relevant biological assays to determine their activity. Given that many aniline and piperazine-containing compounds are kinase inhibitors, a kinase activity assay is a common starting point.[14][15]

Kinase Inhibition Assays

A variety of assay formats are available to measure kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays that measure ATP depletion.[16][17] For initial screening, a high-throughput method is often preferred.

Example Protocol Outline (Luminescence-based Kinase Assay):

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the kinase, substrate, and ATP to the wells of a microplate.

  • Incubation: Add the test compounds to the wells and incubate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Add a luciferase-based reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Analysis

The goal of SAR analysis is to correlate the structural changes in the synthesized derivatives with their biological activity (e.g., IC₅₀ values).

SAR_Logic cluster_data Input Data cluster_analysis Analysis cluster_output Outcome Structure Chemical Structures (R-group variations) Compare Compare R-groups vs. Activity Structure->Compare Activity Biological Activity (IC50 values) Activity->Compare Identify Identify Key Features: - Sterics - Electronics - H-bonding Compare->Identify Model Develop SAR Model Identify->Model Design Design Improved Compounds Model->Design

Figure 3: Logical flow for establishing a Structure-Activity Relationship (SAR).

Key Questions to Address in SAR Analysis:

  • Steric Effects: How does the size and shape of the R-group affect activity? (e.g., comparing methyl, ethyl, and tert-butyl substituents).

  • Electronic Effects: Do electron-donating or electron-withdrawing groups on an aromatic ring enhance or diminish activity? (e.g., comparing methoxy vs. trifluoromethyl substituents).

  • Lipophilicity: How does the hydrophobicity of the R-group influence potency and potential cell permeability?

  • Hydrogen Bonding: Does the introduction of hydrogen bond donors or acceptors (e.g., in ureas) improve activity?

By answering these questions, researchers can build a predictive model to design the next generation of compounds with improved potency, selectivity, and drug-like properties.

Conclusion

The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a highly valuable starting point for the development of novel therapeutics. The derivatization strategies outlined in this application note—amide bond formation, urea/thiourea synthesis, and reductive amination—provide a robust toolkit for generating diverse chemical libraries. A systematic approach to synthesis, purification, characterization, and biological screening will enable the construction of a comprehensive SAR, ultimately accelerating the journey from a hit compound to a clinical candidate.

References

  • Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Guidechem. (n.d.). What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry?.
  • Kodirov, H. E. (2016). Synthesis of Sulfomethylated Urea, Thiourea, Aniline Derivatives and Their Application. Chemical Science International Journal, 16(2), 1–10. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • (Reference 7 not provided in search results)
  • Lirias - KU Leuven. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review.
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  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Al-Qaisi, J. A., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(15), 4983.
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • (Reference 15 not provided in search results)
  • ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • (Reference 18 not provided in search results)
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  • (Reference 20 not provided in search results)
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  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Benchchem. (2025, December). Role of piperazine scaffolds in medicinal chemistry.
  • (Reference 24 not provided in search results)
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  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • (Reference 27 not provided in search results)
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • PubMed. (2024). The medicinal chemistry of piperazines: A review.
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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Analytical methods for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Quantification of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Introduction: The Critical Role of Quantifying Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity and concentration of intermediates are of paramount importance. 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a key building block in the development of various therapeutic agents. Its precise quantification is crucial for ensuring the safety, efficacy, and quality of the final drug product. Even trace amounts of such intermediates or their related byproducts can pose significant health risks, potentially acting as genotoxic impurities (GTIs).[1][2] GTIs are compounds that can damage DNA, leading to mutations and potentially causing cancer, and are therefore strictly regulated by bodies like the FDA and EMA.[2][3][4]

Choosing the Right Analytical Technique: A Rationale

The selection of an analytical method is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix. For quantifying trace-level impurities like 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in an API, the analytical method must be able to detect and quantify the analyte at parts-per-million (ppm) levels.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification.[2] Its strength lies in the combination of chromatographic separation with the high specificity and sensitivity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), it is possible to selectively detect the analyte of interest even in the presence of co-eluting compounds and a complex sample matrix, thereby minimizing interference and providing a very low limit of detection (LOD).[6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more widely available technique, HPLC-UV is a robust method for quantifying compounds that possess a UV chromophore. While generally less sensitive than LC-MS/MS, its performance can be enhanced for certain molecules. For aniline derivatives, which typically absorb in the UV spectrum, this method can be suitable, especially when higher concentrations are expected or when derivatization is employed to enhance UV activity.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[8][9] However, aniline derivatives can sometimes have poor volatility or thermal stability, potentially requiring derivatization to improve their chromatographic behavior, which adds complexity to the sample preparation process.[10]

Given the need for high sensitivity and specificity in pharmaceutical quality control, this guide will primarily detail the LC-MS/MS methodology.

Visualizing the Workflow

The following diagram outlines the general workflow for the quantification of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

Quantification_Workflow Figure 1: General Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Validation A Weigh API Sample D Prepare Sample Solution A->D B Prepare Stock Solution (Analyte Standard) C Create Calibration Curve Standards (Serial Dilution) B->C E LC-MS/MS or HPLC-UV Analysis C->E Inject Standards D->E Inject Sample F Generate Calibration Curve E->F H Method Validation (LOD, LOQ, Accuracy, Precision) E->H G Quantify Analyte in Sample F->G G->H

Caption: General Experimental Workflow.

Part 1: Primary Protocol - LC-MS/MS Method

This protocol is designed for high sensitivity and is suitable for trace-level quantification, aligning with regulatory expectations for impurity analysis.

Materials and Reagents
  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline reference standard (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • The Active Pharmaceutical Ingredient (API) matrix to be tested

Instrumentation
  • LC System: Agilent 1290 Infinity II LC or equivalent UHPLC system.[11]

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[11]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[11]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile/Water

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (0.1 ng/mL to 100 ng/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards.

  • Sample Solution (1 mg/mL of API): Accurately weigh 50 mg of the API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
LC Column Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm
Column Temperature 40 °C
Injection Volume 5 µL
Flow Rate 0.4 mL/min
Mobile Phase Gradient Time (min)
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Note: The MRM transitions need to be optimized for the specific instrument. For 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₇N₃, MW: 191.27), the precursor ion would be [M+H]⁺ at m/z 192.1. Product ions would be determined by infusing a standard solution and performing a product ion scan.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
3-Methyl-4-(4-methylpiperazin-1-yl)aniline192.1To be determinedOptimizedOptimized
(Example Product Ion)192.1134.112020
Data Analysis and Quantification
  • Inject the calibration standards to establish a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Inject the sample solution.

  • Calculate the concentration of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in the sample using the regression equation from the calibration curve.

  • Express the final result in ppm relative to the API concentration.

Part 2: Alternative Protocol - HPLC-UV Method

This method is suitable for routine analysis when the expected concentration of the analyte is within the detection limits of a UV detector.

Materials and Reagents
  • Same as LC-MS/MS method, but LC grade solvents are sufficient.

  • Phosphate buffer may be required for pH control of the mobile phase.

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

Preparation of Solutions
  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0) and acetonitrile. The exact ratio should be optimized for best separation. A typical starting point is 70:30 (v/v) Buffer:Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard and Sample Solutions: Prepare as described in the LC-MS/MS method, but at higher concentrations suitable for UV detection (e.g., calibration curve from 0.1 µg/mL to 10 µg/mL).

Chromatographic Conditions
ParameterCondition
LC Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Column Temperature 30 °C
Injection Volume 20 µL
Flow Rate 1.0 mL/min
Detection UV at 239 nm (or the absorbance maximum determined by scanning the analyte standard).[12]
Run Time Approximately 15 minutes (or until the API and analyte have eluted).

Method Validation: Ensuring Trustworthy Results

Any analytical method must be validated to ensure it is fit for its intended purpose.[1] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation_Parameters Figure 2: Core Method Validation Parameters center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Accuracy Accuracy center->Accuracy Precision Precision center->Precision

Caption: Core Method Validation Parameters.

Validation Summary (Typical Results for LC-MS/MS Method)
ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte.No interfering peaks observed in blank matrix.
Linearity (r²) ≥ 0.990.9992
Range -0.1 ng/mL - 100 ng/mL
LOD Signal-to-Noise ratio ≥ 30.03 ng/mL (0.03 ppm)
LOQ Signal-to-Noise ratio ≥ 100.1 ng/mL (0.1 ppm)
Accuracy (% Recovery) 80 - 120%98.5% - 102.1%
Precision (% RSD) Repeatability: ≤ 15%Intermediate: ≤ 20%Repeatability: 2.5%Intermediate: 4.1%

Conclusion

This application note provides a robust and highly sensitive LC-MS/MS method for the quantification of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in pharmaceutical samples. The methodology is designed to meet the stringent requirements of regulatory bodies for the control of potential impurities. The detailed protocol and validation parameters offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this analysis in a quality control setting. The alternative HPLC-UV method serves as a viable option for routine analysis where the sensitivity of LC-MS/MS is not required.

References

  • Pharmaceutical Technology. The Determination and Control of Genotoxic Impurities in APIs. Available from: [Link]

  • National Center for Biotechnology Information. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available from: [Link]

  • ResearchGate. Review on identification and quantification of genotoxic impurities. Available from: [Link]

  • Netpharmalab. Analysis of genotoxic impurities in active pharmaceutical ingredients. Available from: [Link]

  • ScienceScholar. Review on identification and quantification of genotoxic impurities. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Japan Environment Agency. III Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • United States Environmental Protection Agency. METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Available from: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 681004-50-2). This molecule is a critical building block in pharmaceutical development, most notably as a key intermediate in the synthesis of Imatinib, a targeted therapy for various cancers.[1][2] The apparent simplicity of its structure belies the challenges often encountered in its preparation. This guide is designed for researchers, chemists, and process development professionals to navigate and optimize this synthesis, ensuring high yield and purity.

This center is structured to provide immediate answers to common problems through FAQs and in-depth troubleshooting guides, followed by detailed, optimized protocols. We will explore the mechanistic underpinnings of the common synthetic routes to empower you not just to follow a recipe, but to make informed, data-driven decisions when reactions do not proceed as planned.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline?

There are two primary, industrially relevant strategies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a modern, highly versatile cross-coupling reaction. It typically involves reacting an aryl halide (e.g., 4-chloro-3-methylaniline or 4-bromo-2-nitrotoluene) with 1-methylpiperazine in the presence of a palladium catalyst and a suitable ligand.[3][4] This method is often favored for its broad functional group tolerance and high efficiency.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on an activated aromatic ring. A common substrate is 4-fluoro-2-nitrotoluene or 2-chloro-5-nitrotoluene, where the nitro group activates the ring for nucleophilic attack by 1-methylpiperazine.[5] The resulting nitro-intermediate is then reduced to the target aniline.[6]

Q2: What is a realistic target yield for this synthesis?

Yields are highly dependent on the chosen route, scale, and optimization. For a well-optimized Buchwald-Hartwig amination on a lab scale, yields can often exceed 90%. SNAr routes followed by reduction may have slightly lower overall yields, typically in the 75-85% range over two steps, but can be more cost-effective for large-scale production.

Q3: What are the most critical parameters to control during the reaction?

Regardless of the route, the following parameters are crucial:

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly oxygen-free (argon or nitrogen) atmosphere is non-negotiable to prevent catalyst deactivation.

  • Reagent Purity: The quality of the starting materials, catalyst, ligand, and base significantly impacts the reaction outcome. Water and other impurities can poison the catalyst or lead to side reactions.

  • Temperature Control: Both SNAr and Buchwald-Hartwig reactions are temperature-sensitive. Inconsistent heating can lead to side product formation or reaction stalling.

  • Base Selection: In Buchwald-Hartwig amination, the choice and strength of the base (e.g., sodium tert-butoxide, potassium phosphate) are critical for the catalytic cycle.[7]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. A typical TLC system might use a mobile phase of ethyl acetate/hexane or dichloromethane/methanol. Co-spotting the reaction mixture with the starting material(s) is essential for accurate tracking. For more quantitative analysis during process development, HPLC is the preferred method.

Section 2: Troubleshooting Guide

This section addresses specific issues in a practical question-and-answer format.

Problem: Low or No Product Yield

Q: My Buchwald-Hartwig reaction has stalled with significant starting material remaining. What are the likely causes?

A: This is a common and frustrating issue, often pointing to catalyst inactivation. Let's diagnose the potential culprits.

  • Catalyst Poisoning or Deactivation: The palladium catalyst is sensitive. The most frequent cause of failure is the presence of oxygen. Ensure your solvent was properly degassed and the reaction was maintained under a positive pressure of inert gas (N₂ or Ar). Another possibility is that impurities in your starting materials (e.g., sulfur-containing compounds) have poisoned the catalyst.[8]

  • Incorrect Base: The pKa and solubility of the base are critical. Sodium tert-butoxide (NaOtBu) is a common choice, but it is highly hygroscopic. Using an old or improperly stored bottle can introduce moisture and hydroxide, which can be detrimental. Consider using a freshly opened bottle or a stronger, non-hygroscopic base like LHMDS if you suspect issues.[7]

  • Ligand Degradation: Phosphine-based ligands, especially electron-rich ones like XPhos or RuPhos, are susceptible to oxidation. Ensure they have been stored and handled under inert conditions.

  • Insufficient Temperature: While some modern catalyst systems work at room temperature, many require heating (e.g., 80-110 °C in toluene or dioxane) to drive the reaction to completion.[9] Verify your reaction temperature with an external thermometer.

A logical workflow for troubleshooting this issue is presented below.

G Start Low/No Yield in Buchwald-Hartwig Reaction Inert Verify Inert Atmosphere (Degas solvent, N2/Ar purge) Start->Inert Reagents Check Reagent Quality (Fresh base, pure amine, aryl halide) Inert->Reagents Atmosphere OK Temp Optimize Temperature (Verify heating, consider increase) Reagents->Temp Reagents OK Cat_Ligand Screen Catalyst/Ligand (Try different ligand, e.g., XPhos, use a pre-catalyst) Temp->Cat_Ligand Temp OK Success Reaction Success Cat_Ligand->Success Optimization Works

Caption: Troubleshooting workflow for low yield.

Problem: Significant Impurity Formation

Q: My crude product shows several significant impurities by LC-MS. What are the likely side reactions?

A: Side product formation often results from sub-optimal conditions. Here are the most common impurities and how to mitigate them.

Impurity/Side-ProductProbable CauseProposed Solution
Diarylated Piperazine High catalyst loading or using a 1:1 stoichiometry of aryl halide to amine can sometimes lead to double arylation.Use a slight excess (1.1-1.2 equivalents) of the 1-methylpiperazine. Reduce catalyst loading once the reaction conditions are optimized.
Hydrodehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen. This is often caused by moisture or certain bases, leading to β-hydride elimination pathways.Ensure anhydrous conditions. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃.
Phenol Formation (from Ar-Cl/Br) Reaction with hydroxide ions, which can be present in lower-quality bases or introduced with water. This is more common at higher temperatures.Use a high-purity, anhydrous base (e.g., NaOtBu, LHMDS).[10] Maintain strict anhydrous conditions and avoid excessive temperatures.
Oxidized Ligand/Starting Material Presence of oxygen in the reaction vessel.Thoroughly degas all solvents and reagents before adding the palladium catalyst and ligand. Maintain a positive pressure of inert gas throughout the reaction.
Problem: Difficult Product Purification

Q: The crude product is an oil that is difficult to purify by column chromatography due to streaking. What are my options?

A: The basic nitrogen atoms in your product can interact strongly with silica gel, leading to poor chromatographic performance.

  • Acid/Base Extraction: This is often the most effective method. Dissolve the crude material in a non-polar organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract your purified product back into an organic solvent.

  • Column Chromatography with Additives: If chromatography is necessary, pre-treating the silica gel with triethylamine (Et₃N) can improve results. This is done by adding ~1-2% Et₃N to your eluent system. The triethylamine will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

  • Crystallization as a Salt: The product can often be crystallized as a hydrochloride or other salt.[11] Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same solvent. The salt will often precipitate out in high purity.

Section 3: Optimized Experimental Protocols

The following protocols are representative examples based on established methodologies and are intended as a starting point for optimization in your laboratory.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from modern cross-coupling methodologies known for high efficiency.[12]

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Workup & Purification A 1. Add Ar-X, Amine, Base to oven-dried flask B 2. Seal and Purge with N2/Ar (3x cycles) A->B C 3. Add Degassed Solvent B->C D 4. Add Pd-catalyst/Ligand (as solid or solution) C->D E 5. Heat to 100 °C (Monitor by TLC/HPLC) D->E F 6. Cool, Filter, Concentrate E->F G 7. Acid/Base Extraction F->G H 8. Dry & Evaporate to yield pure product G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-nitrotoluene (1.0 eq), sodium tert-butoxide (1.4 eq), and a palladium pre-catalyst/ligand system (e.g., 1-2 mol% Pd₂(dba)₃ and 2-4 mol% XPhos).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add 1-methylpiperazine (1.2 eq) followed by anhydrous, degassed toluene (to make a ~0.5 M solution with respect to the aryl halide).

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir vigorously. Monitor the reaction's progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Nitro Group Reduction: Upon completion of the coupling, cool the reaction to room temperature. Carefully add methanol as a solvent. Add Palladium on carbon (5-10 wt% Pd/C, ~5 mol%). Secure the flask to a hydrogenation apparatus and purge with hydrogen gas. Stir under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete (monitor by TLC/HPLC).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue using the acid/base extraction method described in the troubleshooting section for optimal purity.

Protocol B: Classical Nucleophilic Aromatic Substitution (SNAr)

This two-step protocol is a robust, traditional method suitable for larger-scale synthesis.[5][13]

Step-by-Step Methodology:

  • SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-5-nitrotoluene (1.0 eq) in a polar aprotic solvent like DMSO or NMP. Add 1-methylpiperazine (1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heating: Heat the mixture to 120-140 °C. The reaction is often a deep color. Monitor by TLC or HPLC until the starting halide is consumed (typically 6-24 hours).

  • Workup (SNAr): Cool the reaction mixture to room temperature and pour it into a large volume of cold water. The intermediate product, 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine, should precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Reduction: The reduction of the nitro-intermediate can be performed using various methods. A common and clean method is catalytic hydrogenation as described in Protocol A, Step 5. An alternative is using a chemical reductant like tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.[14]

  • Purification: After the reduction and initial workup, the final product can be purified by acid/base extraction or crystallization as described previously.

References

  • Dandárová, M., et al. (2012). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2024). Advances in the clinical application of small molecule chemical drugs. ResearchGate. Available at: [Link]

  • Zimmermann, J. (2008). Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis. Google Patents.
  • Li, J., et al. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Lennox, A. J. J., et al. (2021). Identifying palladium culprits in amine catalysis. Nature. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Quintana, R., & van der Eycken, E. V. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]

  • Smith, K. (2007). Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Tanaka, K., et al. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]

  • Besson, T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • Wang, Z., et al. (2008). Method for synthesizing N-methylpiperazine substituted anilin. Google Patents.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Laporte, R., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]

  • University of Glasgow. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Glasgow. Available at: [Link]

  • PubChemLite. 3-(4-methylpiperazin-1-yl)aniline. PubChemLite. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Reddy, M. S., et al. (2016). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]

  • Bernard, C., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics. Available at: [Link]

  • Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Pharmaffiliates. Available at: [Link]

  • ChemUniverse. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline. ChemUniverse. Available at: [Link]

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Technical Support Center: Purification of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride (C₁₂H₁₉N₃·2HCl). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the purification of this important pharmaceutical intermediate, providing not just procedural steps but the underlying scientific rationale to empower your experimental success.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured to provide rapid solutions to specific problems you may encounter during the purification of this compound.

Issue 1: The Final Product is an Off-White or Yellowish Powder, Not a Pure White Solid.
  • Question: My isolated this compound is consistently off-white or has a yellow tint. How can I improve the color and purity?

  • Answer: Discoloration in aromatic amines is a frequent issue, often stemming from the oxidation of the aniline moiety.[1] Aniline derivatives can be sensitive to air and light, leading to the formation of colored impurities.[1][2] Here’s a systematic approach to address this:

    • Causality: The primary cause is likely the presence of oxidized byproducts. These can form during the synthesis, work-up, or even storage if the free base is exposed to air before conversion to the dihydrochloride salt. The salt form is generally more stable, but if impurities were present before salt formation, they will be carried through.[3]

    • Solution Workflow:

      • Activated Carbon Treatment: Before the final crystallization, dissolve the crude dihydrochloride salt in a minimal amount of hot methanol or an ethanol/water mixture. Add a small amount (typically 1-5% w/w) of activated carbon. The activated carbon will adsorb colored impurities.

      • Hot Filtration: Stir the mixture at an elevated temperature for 15-30 minutes, then perform a hot filtration through a pad of Celite® or another filter aid to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

      • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][5]

      • Inert Atmosphere: For maximum purity, conduct the dissolution and filtration steps under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.[6]

Issue 2: Poor Recovery After Recrystallization.
  • Question: I'm losing a significant amount of my product during recrystallization. What factors contribute to this, and how can I optimize my yield?

  • Answer: Low recovery is a common challenge in recrystallization and typically points to issues with solvent selection or the volume of solvent used. The goal is to find a solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5]

    • Causality:

      • Excessive Solvent: Using too much solvent will keep a substantial portion of your product dissolved even at low temperatures.

      • Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve for your compound. This compound, being a salt, has distinct solubility properties. It is generally soluble in polar protic solvents like methanol and ethanol and less soluble in less polar organic solvents.[3]

    • Optimization Protocol:

      • Systematic Solvent Screening:

        • Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water) at room temperature and at their boiling points.

        • A good starting point for this dihydrochloride salt is an ethanol/water mixture (e.g., 3:1 v/v).[3]

      • Minimize Solvent Volume:

        • During the recrystallization, add the hot solvent portion-wise to the crude material, with stirring and heating, until the solid just dissolves. Avoid adding a large excess.[5]

      • Anti-Solvent Addition:

        • If your compound is highly soluble in a primary solvent (e.g., methanol), you can induce precipitation by slowly adding a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or methyl tert-butyl ether) to the cooled solution. This should be done carefully to avoid oiling out.

    • Data-Driven Solvent Selection:

Solvent SystemSolubility at 25°CSolubility at RefluxRecommended For
MethanolHighVery HighDissolution, but may require an anti-solvent for good recovery.
EthanolModerateHighGood for direct recrystallization.[3]
IsopropanolLowModerateCan be effective if solubility at reflux is sufficient.
Ethanol/Water (3:1)ModerateHighOften provides a good balance for high purity and recovery.[3]
AcetonitrileLowModeratePotential for good recovery, but initial dissolution may be slow.
Issue 3: Oiling Out Instead of Crystallization.
  • Question: When I cool my solution for recrystallization, the product separates as an oil instead of forming crystals. What causes this, and how can I promote proper crystallization?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated liquid. This is detrimental to purification as impurities are often trapped within the oil.

    • Causality:

      • High Impurity Level: A high concentration of impurities can depress the melting point of your compound, making it more prone to oiling out.

      • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and prevent the orderly arrangement of molecules into a crystal lattice.

      • Solvent Choice: The solvent may be too good, leading to a very high concentration of the solute at the saturation point.

    • Troubleshooting Steps:

      • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath.

      • Add Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce nucleation and provide a template for crystal growth.[5]

      • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.[5]

      • Re-dissolve and Dilute: If oiling persists, heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then attempt the slow cooling process again.

Frequently Asked Questions (FAQs)

  • Q1: Is column chromatography a viable option for purifying the free base of this compound?

    • A1: Yes, but with important considerations. The free base, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, is a basic compound due to the piperazine and aniline nitrogens. When using standard silica gel, which is acidic, strong interactions can lead to significant peak tailing and poor separation.[7][8] To mitigate this, you should add a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[7][8] Alternatively, using a less acidic stationary phase like alumina can also be beneficial.

  • Q2: How should I store the purified this compound to ensure its long-term stability?

    • A2: As a dihydrochloride salt, the compound is significantly more stable than its free base. However, for long-term storage, it is best to keep it in a tightly sealed container in a cool, dry place, protected from light.[9] For sensitive applications, storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent any potential degradation from atmospheric moisture and oxygen.

  • Q3: My NMR spectrum shows residual starting materials. Which purification method is best for removing structurally similar impurities?

    • A3: For removing impurities that are structurally very similar to the desired product, recrystallization may not be effective if their solubility properties are also similar. In this case, column chromatography is the preferred method due to its higher resolving power.[6][8] If you are purifying the free base, follow the recommendations in A1. If you are attempting to purify the salt via chromatography, it is generally more challenging. An alternative strategy is to perform a careful pH-controlled liquid-liquid extraction. By adjusting the pH of an aqueous solution, you may be able to selectively extract impurities with different pKa values into an organic solvent.

  • Q4: I am scaling up the purification. What are the key challenges I should anticipate?

    • A4: Scaling up purification from the lab bench to pilot or production scale introduces new challenges.[10][11]

      • Recrystallization: Heat and mass transfer become more critical. Ensure your vessel allows for efficient and uniform heating and cooling to avoid localized supersaturation and oiling out. Filtration and drying times will also increase significantly.

      • Chromatography: Maintaining the linear flow rate while increasing the column diameter is key to a successful scale-up.[11] Column packing becomes a critical step to ensure a stable and uniform packed bed, as poor packing can lead to channeling and reduced separation efficiency.[12] The cost and quantity of the stationary phase and solvents also become major considerations.[11]

Visualized Workflows

Workflow for Purification via Recrystallization

G cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization Crude Crude Dihydrochloride Solvent Add Minimal Hot Solvent (e.g., EtOH/H2O) Crude->Solvent Carbon Add Activated Carbon Solvent->Carbon If colored Cool Slow Cooling to RT, then Ice Bath Solvent->Cool If not colored HotFilter Hot Filtration Carbon->HotFilter HotFilter->Cool Filtrate Vacuum Filtration Cool->Filtrate Wash Wash with Cold Solvent Filtrate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Dry->Pure Pure White Solid

Caption: A step-by-step workflow for the purification of the dihydrochloride salt by recrystallization.

Troubleshooting Logic for Poor Peak Shape in Chromatography

G Start Poor Peak Shape Observed (Tailing) CheckSilica Is stationary phase standard silica gel? Start->CheckSilica CheckBase Is mobile phase modified with a base? CheckSilica->CheckBase Yes ConsiderAlumina Switch to a neutral stationary phase (Alumina) CheckSilica->ConsiderAlumina No AddBase Add 0.5-2% Triethylamine (TEA) to eluent CheckBase->AddBase No Success Improved Peak Shape CheckBase->Success Yes AddBase->Success ConsiderAlumina->Success

Caption: Decision tree for troubleshooting peak tailing during chromatographic purification of the free base.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Smolecule. (2023, August 15). 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride.
  • BenchChem. (n.d.). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Google Patents.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Aldington, S., & Bonnerjea, J. (2007). Scale-up of monoclonal antibody purification processes.

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Technical Support Center: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2][3] The synthetic route, while generally robust, is susceptible to several side reactions that can impact yield, purity, and downstream processing.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding of why these side reactions occur, enabling you to proactively optimize your synthetic protocols.

The primary synthetic pathway discussed involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an activated aryl halide, typically 2-fluoro-5-nitrotoluene or 2-chloro-5-nitrotoluene, with 1-methylpiperazine.

  • Nitro Group Reduction: Catalytic hydrogenation or chemical reduction of the intermediate, 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine, to the desired aniline.

Overall Synthetic Workflow

A 2-Fluoro-5-nitrotoluene (or 2-Chloro-5-nitrotoluene) C 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (Intermediate) A->C Step 1: SNAr Reaction Base, Solvent (e.g., DMF, DMSO) B 1-Methylpiperazine B->C D 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (Final Product) C->D Step 2: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) SR1 Di-substitution Impurity C->SR1 Excess Aryl Halide or Non-selective Piperazine SR2 Azo / Azoxy Impurities C->SR2 Condensation of Reduction Intermediates SR3 Incomplete Reduction (Nitro Intermediate) C->SR3 Insufficient Reducing Agent or Catalyst Deactivation

Caption: Overall synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and key side products.

Troubleshooting Guide & FAQs

Part 1: The Nucleophilic Aromatic Substitution (SNAr) Step
Question 1: My SNAr reaction is sluggish or incomplete. How can I improve the conversion rate?

Answer: A slow SNAr reaction is typically due to insufficient activation of the aromatic ring, a poor leaving group, or suboptimal reaction conditions.

Mechanistic Insight: The SNAr mechanism is a two-step addition-elimination process.[4][5] A nucleophile (1-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The reaction rate is primarily determined by the stability of this complex. Electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group are crucial as they delocalize the negative charge, stabilizing the intermediate and accelerating the reaction.[4][6][7]

Troubleshooting Steps:

  • Leaving Group Choice: The reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[5][8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom making the target carbon more electrophilic. If you are using 2-chloro-5-nitrotoluene and experiencing slow kinetics, switching to 2-fluoro-5-nitrotoluene will significantly increase the reaction rate.

  • Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the base but do not strongly solvate the nucleophile, preserving its reactivity.

  • Temperature: Increasing the reaction temperature will increase the rate. SNAr reactions are often run at elevated temperatures (e.g., 80-140 °C) to achieve a reasonable reaction time.[9][10]

  • Base: A non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or a tertiary amine like Et₃N) is required to neutralize the HX acid formed during the reaction. Ensure at least one equivalent of base is present.

Question 2: I'm observing a significant amount of a high-molecular-weight impurity in my crude product after the SNAr step. What is it and how can I prevent it?

Answer: This is very likely a di-substitution product where a second molecule of the aryl halide has reacted with the N-H of a piperazine that has already substituted another aryl halide. This happens if you are using unsubstituted piperazine. However, with 1-methylpiperazine, this specific side reaction is not possible.

A more probable high-molecular-weight impurity when using 1-methylpiperazine is the formation of a dimer where two molecules of the activated aryl halide are bridged by a single piperazine molecule, if piperazine is present as an impurity in your 1-methylpiperazine starting material.

A third, less common, possibility is a reaction at the other nitrogen of the 1-methylpiperazine product, forming a quaternary ammonium salt.

To prevent these:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine relative to the aryl halide. This ensures the aryl halide is consumed before it can react with the product.

  • Purity of Reagents: Ensure your 1-methylpiperazine is not contaminated with piperazine.

  • Controlled Addition: Add the aryl halide slowly to a solution of 1-methylpiperazine and base. This maintains a high concentration of the primary nucleophile throughout the reaction, favoring the desired mono-substitution.

ArylHalide 2-Fluoro-5-nitrotoluene (Excess) Product Desired Intermediate ArylHalide->Product 1-Methylpiperazine (Desired Path) Dimer Dimer Impurity (High MW) ArylHalide->Dimer Side Reaction Piperazine Piperazine Impurity Piperazine->Dimer Side Reaction

Caption: Formation of a dimer impurity from piperazine contamination.

Part 2: The Nitro Group Reduction Step
Question 3: My reduction is incomplete, and I still have the yellow nitro-intermediate in my product. What should I do?

Answer: Incomplete reduction is a common issue resulting from insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.

Troubleshooting Steps:

  • For Catalytic Hydrogenation (e.g., H₂, Pd/C):

    • Catalyst Loading & Quality: Ensure you are using a sufficient catalyst loading (typically 5-10 mol% Pd). The catalyst can deactivate over time; use fresh, active catalyst.

    • Hydrogen Pressure: While many reductions proceed at atmospheric pressure, increasing the H₂ pressure (e.g., to 50 psi) can drive the reaction to completion.[11]

    • Solvent: Use solvents like Methanol, Ethanol, or Ethyl Acetate. Ensure they are properly degassed to remove oxygen, which can poison the catalyst.

    • Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is fully consumed.

  • For Chemical Reduction (e.g., SnCl₂/HCl, Fe/HCl):

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing metal. For SnCl₂, at least 3 equivalents are mechanistically required. It is common to use a larger excess (4-5 equivalents) to ensure complete reaction.[12]

    • Acidity: The reduction with metals like Sn, Fe, or Zn requires an acidic medium. Ensure sufficient acid (e.g., concentrated HCl) is present.

    • Temperature: These reactions are often exothermic. While some initial heating might be needed to start the reaction, it may require cooling to control the rate. Heating to reflux is often used to push the reaction to completion.[12]

Question 4: My final product is dark and contains colored impurities. I suspect the formation of azo or azoxy compounds. How does this happen?

Answer: This is a classic side reaction in the reduction of aromatic nitro compounds. Azo (R-N=N-R) and azoxy (R-N=N+(O-)-R) compounds are formed by the condensation of partially reduced intermediates.

Mechanistic Insight: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates, including the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[13][14][15]

  • Azoxy Formation: The electrophilic nitroso intermediate can be attacked by the nucleophilic hydroxylamine intermediate, which, after dehydration, forms the azoxy compound.[16]

  • Azo Formation: The azoxy compound can be further reduced to the azo compound.

These condensation side reactions are often favored under neutral or basic conditions and can be exacerbated by localized high concentrations of the intermediates.[13]

Nitro Ar-NO₂ (Nitro Intermediate) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar (Azoxy Impurity) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Impurity) Azoxy->Azo Reduction

Sources

Technical Support Center: Optimizing the Synthesis and Yield of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate, notably in the synthesis of kinase inhibitors like Dasatinib.[1][2] Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your final product.

The guidance herein is structured in a practical question-and-answer format, addressing specific challenges you may encounter at each critical stage of the synthesis.

Section 1: Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline proceeds via a two-step route starting from an appropriately substituted chloronitrobenzene derivative. This pathway involves:

  • Nucleophilic Aromatic Substitution (SNA_r_): Reaction of a halo-nitroaromatic precursor with N-methylpiperazine.

  • Nitro Group Reduction: Conversion of the intermediate nitro compound to the target aniline.

  • Salt Formation: Conversion of the aniline free base to the stable dihydrochloride salt.

Below is a generalized workflow for this synthetic sequence.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Purification A 5-Chloro-2-nitrotoluene + N-Methylpiperazine B Nucleophilic Aromatic Substitution A->B Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (80-140°C) C Intermediate: 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine B->C D Catalytic Hydrogenation C->D Catalyst (e.g., Pd/C) H2 or Transfer Agent E Free Base: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline D->E F HCl Addition & Crystallization E->F HCl in Solvent (e.g., Methanol/Ethanol) G Final Product: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride F->G

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNA_r_) Step

This initial coupling is often the most critical step for determining the overall yield.

Q1: My SNA_r_ reaction shows low or incomplete conversion of the starting material. What are the likely causes and how can I improve it?

Answer: Low conversion in an SNA_r_ reaction is typically tied to four key parameters: temperature, solvent, base, and stoichiometry.

  • Causality (The "Why"): The SNA_r_ mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The formation of this complex is the rate-determining step. The aromatic ring must be sufficiently "activated" by electron-withdrawing groups (like the nitro group) to be susceptible to attack by the nucleophile (N-methylpiperazine).[4]

    • Temperature: This is the most common culprit. The activation energy for forming the Meisenheimer complex is significant. Patent literature demonstrates that temperatures in the range of 80–140 °C are often required to drive the reaction to completion in a reasonable timeframe.[5]

    • Solvent: Polar aprotic solvents like DMF, N,N-dimethylacetamide, or DMSO are essential.[5] They effectively solvate the cation of the base (e.g., K+) while poorly solvating the anionic nucleophile, thereby increasing its reactivity.

    • Base: A base is required to neutralize the HCl that is formed as a byproduct. If HCl is not scavenged, it will protonate the N-methylpiperazine, rendering it non-nucleophilic. An inorganic base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is standard.[5] The base must be strong enough to neutralize the acid but not so strong that it causes unwanted side reactions.

    • Stoichiometry: Ensure at least a stoichiometric equivalent of N-methylpiperazine and the base are used. A slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion.

Troubleshooting Protocol:

  • Verify Temperature: Ensure your internal reaction temperature is reaching the target (e.g., 130-140 °C). Use a calibrated thermometer.

  • Solvent Purity: Use anhydrous DMF or a similar polar aprotic solvent. Water can interfere with the reaction.

  • Base Efficiency: Use finely powdered and dried K2CO3 to maximize its surface area and reactivity.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material before deciding the reaction is complete.[6]

ParameterRecommended ConditionRationale
Temperature 120 - 140 °COvercomes the activation energy for Meisenheimer complex formation.[5]
Solvent DMF, DMAcPolar aprotic; enhances nucleophilicity.[5]
Base K₂CO₃, Na₂CO₃ (anhydrous)Scavenges HCl byproduct to maintain a nucleophilic amine.[5]
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)Confirms consumption of starting material.[6]

Q2: I'm observing significant impurity formation during the coupling reaction. How can I minimize side products?

Answer: Impurity formation often results from excessive temperature, extended reaction times, or the presence of reactive species.

  • Causality (The "Why"): At very high temperatures (>150 °C) or with prolonged heating, thermal decomposition of the solvent (like DMF) or the reactants/products can occur. Additionally, if the starting material has other potential leaving groups or if the N-methylpiperazine is not pure, side reactions can lead to a complex product mixture. The aniline nitrogen is a nucleophile and can participate in side reactions if not properly managed.[7]

Troubleshooting Protocol:

  • Strict Temperature Control: Do not exceed 140 °C unless small-scale optimization studies confirm a benefit.[5]

  • Minimize Reaction Time: Monitor the reaction by TLC/LC-MS and stop heating as soon as the starting material is consumed. Unnecessary heating can lead to degradation.

  • Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, especially if the reaction is running for an extended period.

  • Purity of Reagents: Ensure the purity of your starting chloronitrobenzene and N-methylpiperazine.

Section 3: Troubleshooting the Nitro Group Reduction

The catalytic hydrogenation of the nitro-intermediate is generally a clean and high-yielding reaction, but it has potential pitfalls.

Q3: The reduction of the nitro intermediate is incomplete. What factors should I investigate?

Answer: Incomplete reduction is almost always related to the catalyst, the hydrogen source, or the presence of catalyst poisons.

  • Causality (The "Why"): Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of a metal catalyst (e.g., Palladium or Nickel). Any substance that blocks these active sites ("poisons" the catalyst) or any failure to provide sufficient hydrogen will halt the reaction.

    • Catalyst Activity: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can lose activity over time or if improperly stored. Using a fresh batch of catalyst is a crucial first step.

    • Hydrogen Source: Whether using a hydrogen gas cylinder or a transfer hydrogenation reagent (like ammonium formate), ensuring an adequate supply is critical. For gas cylinders, pressure is a key parameter (e.g., 50 psi).[8]

    • Catalyst Poisons: Sulfur compounds, and sometimes residual starting materials or bases from the previous step, can act as catalyst poisons. Ensuring the nitro intermediate is reasonably pure before reduction is good practice.

Troubleshooting Protocol:

  • Use Fresh Catalyst: Begin with a fresh, high-quality catalyst. A typical loading is 5-10 mol% for Pd/C.

  • Ensure Proper Hydrogenation Conditions: If using H₂ gas, purge the vessel with nitrogen then hydrogen multiple times to remove all oxygen. Maintain positive pressure throughout the reaction.[8]

  • Solvent Choice: Methanol or ethanol are excellent solvents for hydrogenation.[8]

  • Check for Poisons: If the problem persists, consider passing the nitro intermediate through a short plug of silica gel to remove baseline impurities before the reduction step.

Section 4: Optimizing Dihydrochloride Salt Formation and Purification

The final step is crucial for both the yield and the purity/stability of the product.

Q4: I'm losing a significant amount of product during the final crystallization. How can I maximize my recovery yield?

Answer: Product loss during crystallization is due to the product having significant solubility in the chosen solvent system, even at low temperatures. Optimizing the solvent, pH, and cooling process is key.

  • Causality (The "Why"): The goal of crystallization is to create a system where the desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. The dihydrochloride salt's solubility is highly dependent on the solvent's polarity and the pH.

    • Solvent System: Using a single solvent like pure ethanol might keep the salt too soluble. A mixed solvent system, such as ethanol/water or isopropanol/water, can be fine-tuned to crash out the product more effectively upon cooling.[9]

    • pH Control: The product has two basic nitrogen atoms (one on the aniline and one on the piperazine ring). To form the dihydrochloride salt, the pH must be sufficiently acidic (typically pH 2-3) to ensure both sites are protonated.[9] Incomplete protonation results in a mixture of salts with higher solubility.

    • Cooling Rate: Rapid cooling leads to the formation of small, often impure crystals and can trap soluble product in the mother liquor. A slow, controlled cooling rate (e.g., 1-2°C/min) promotes the growth of large, pure crystals and maximizes recovery.[9]

Troubleshooting Protocol:

  • Solvent Selection: Dissolve the free base in a minimal amount of hot methanol or ethanol. Add a co-solvent like MTBE or heptane until turbidity is observed, then reheat to dissolve and cool slowly.

  • pH Adjustment: After dissolving the free base, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise until the pH of a wet sample on pH paper is in the 2-3 range.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize precipitation.

  • Seed Crystals: Adding a small number of seed crystals once the solution is saturated can promote consistent and effective crystallization.[9]

ParameterRecommended ConditionRationale
pH for Salt Formation 2 - 3Ensures complete protonation of both basic centers for dihydrochloride formation.[9]
Solvent for Crystallization Ethanol/Water or MethanolAllows for high solubility when hot and low solubility when cold.[9]
Cooling Rate 1-2 °C/minPromotes the formation of large, pure crystals and maximizes recovery.[9]

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is a realistic overall yield for this synthesis?

    • A: With optimized steps, the SNA_r_ reaction can achieve yields of 80-90%. The reduction is typically quantitative (>95%). The salt formation and crystallization can have recovery yields of 85-95%.[9] Therefore, a realistic overall yield from the chloronitro-aromatic starting material is in the range of 65-80%.

  • Q: What are the critical safety precautions for this synthesis?

    • A: Aniline derivatives are toxic and can be absorbed through the skin.[10] Always wear appropriate PPE, including gloves and safety glasses. The hydrogenation step involves flammable solvents and hydrogen gas and should be conducted behind a blast shield in a well-ventilated fume hood.

  • Q: Can I purify the free base before salt formation?

    • A: Yes, this is an excellent strategy to achieve high purity. After the reduction step, the crude free base can be purified by column chromatography on silica gel before proceeding to the salt formation.[11] This removes non-basic impurities that might otherwise co-precipitate with the dihydrochloride salt.

Section 6: References

  • Google Patents. (2017). Dasatinib synthesis process and an intermediate thereof (ES2568659T3). Available at:

  • Google Patents. (2019). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride (CN109942408A). Available at:

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Available at: [Link]

  • MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • NCERT. Amines (Chemistry Textbook). Available at: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]

  • NIH - National Center for Biotechnology Information. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • Google Patents. (2013). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CN103382191A). Available at:

  • Google Patents. (2008). Method for synthesizing N-methylpiperazine substituted anilin (CN101168532A). Available at:

  • Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

Sources

Troubleshooting 3-Methyl-4-(4-methylpiperazin-1-yl)aniline solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 148546-99-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our approach is rooted in the fundamental physicochemical properties of this molecule to provide you with logical, effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in my aqueous buffer (e.g., PBS, pH 7.4). Why is it not dissolving?

A1: This is a common issue stemming from the molecular structure of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. The molecule contains a substituted aniline ring and a piperazine ring, both of which contribute to its relatively low solubility in neutral aqueous solutions. The aromatic ring system is hydrophobic (water-repelling), while the amine groups are capable of hydrogen bonding.[1][2] However, as the overall size of the hydrophobic portion of the molecule increases, water solubility tends to decrease.[1]

At a neutral pH of 7.4, the amine groups on the molecule are not fully protonated. The predicted pKa for the aniline nitrogen is approximately 7.88.[3] The piperazine moiety also contains a basic nitrogen. To achieve significant aqueous solubility, these basic nitrogen atoms must be protonated to form positively charged ions, which are much more polar and readily interact with water molecules. The rule of thumb "like dissolves like" explains that polar, charged species are more soluble in polar solvents like water.[4]

Q2: What is the first and most critical step to improve the aqueous solubility of this compound?

A2: The most effective initial step is pH adjustment . Since 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a basic compound, decreasing the pH of your solvent will increase its solubility dramatically. By acidifying the solution, you protonate the nitrogen atoms, creating a more soluble cationic salt form in situ.

A pH that is at least 1-2 units below the pKa of the basic centers is recommended to ensure full protonation and solubilization. For this compound, with a predicted pKa of ~7.88, aiming for a pH between 5.0 and 6.0 is an excellent starting point.[3] The relationship between pH and the ionization state of amines is a fundamental principle governing their solubility.[5][6]

Q3: I need to use this compound in a cell-based assay at a physiological pH of ~7.4. How can I prepare a stock solution and dilute it without precipitation?

A3: This is a classic challenge for basic compounds in biological research. The key is to prepare a concentrated stock solution in an acidic environment or a suitable organic solvent and then carefully dilute it into your final assay medium.

Recommended Protocol: Acidic Stock Solution

  • Prepare a 10 mM stock solution of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in 50-100 mM HCl (aq). The compound should readily dissolve with gentle vortexing.

  • For your experiment, perform a serial dilution of this acidic stock into your final cell culture medium.

  • Crucially , ensure that the final concentration of the compound is low enough that the pH of the final medium is not significantly altered and that the compound's solubility limit at pH 7.4 is not exceeded. A final concentration in the low micromolar range is typically acceptable for compounds with low intrinsic solubility.[7]

Alternative Protocol: Organic Solvent Stock Solution

  • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is reported to be soluble in methanol.[3] You can also test other common organic solvents like DMSO or ethanol. Amines are generally soluble in organic solvents like alcohols.[1][2]

  • Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock at -20°C or -80°C.

  • When preparing your working solution, dilute the DMSO stock into your aqueous medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity in your assay.

Q4: I tried dissolving the compound in DMSO, but it crashed out when I added it to my aqueous buffer. What happened?

A4: This is a common phenomenon known as "antisolvent precipitation." While your compound is soluble in the neat organic solvent (DMSO), its solubility in the final aqueous buffer is much lower. When you add the concentrated DMSO stock to the buffer, the local concentration of the compound temporarily exceeds its solubility limit in the mixed solvent system, causing it to precipitate.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Use a less concentrated DMSO stock solution.

  • Modify Dilution Technique: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This helps to disperse the compound quickly before it has a chance to precipitate.

  • Use a Co-solvent: The addition of a water-miscible co-solvent can help bridge the polarity gap between the compound and the aqueous medium, reducing interfacial tension.[8][9]

Troubleshooting Workflows

Workflow 1: Aqueous Solubility Issues

This workflow guides you through the process of solubilizing the compound in an aqueous environment.

Aqueous_Solubility_Workflow start Start: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4) check_pH Is the solution pH < 6.0? start->check_pH adjust_pH Step 1: Adjust pH Add dilute HCl (e.g., 0.1 M) dropwise to lower pH to 5.0-6.0. check_pH->adjust_pH No observe_dissolution Does the compound dissolve? check_pH->observe_dissolution Yes adjust_pH->observe_dissolution success Success! Compound is solubilized as a salt. Proceed with experiment. observe_dissolution->success Yes consider_cosolvent Step 2: Consider a Co-solvent Prepare solution in a mixed solvent system (e.g., 10% Ethanol in buffer, then adjust pH). observe_dissolution->consider_cosolvent No failure Problem Persists Consult advanced techniques: - Surfactants (e.g., Tween-80) - Cyclodextrin complexation - Contact Technical Support consider_cosolvent->failure pH_Protonation_Diagram neutral Neutral pH (~7.4) Low Solubility mol_neutral Molecule-NH₂ (Largely Uncharged) neutral->mol_neutral Predominant Species acidic Acidic pH (<6.0) High Solubility (Salt Form) mol_acidic Molecule-NH₃⁺ (Positively Charged Cation) acidic->mol_acidic Predominant Species mol_neutral->mol_acidic + H⁺ (Acidification) mol_acidic->mol_neutral - H⁺ (Basification)

Caption: Effect of pH on the protonation state and solubility.

Physicochemical Data Summary

This table summarizes known and predicted properties of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and its isomer, providing context for solubility behavior.

Property3-Methyl-4-(4-methylpiperazin-1-yl)aniline4-(4-methylpiperazin-1-yl)anilineReference
CAS Number 148546-99-016153-81-4[3][10]
Molecular Formula C₁₁H₁₇N₃C₁₁H₁₇N₃[3][11]
Molecular Weight 191.27 g/mol 191.27 g/mol [3][11]
Appearance White to Yellow to Orange powder/crystalLight-red to Brown Solid[3][10]
Predicted pKa 7.88 ± 0.42Not Found[3]
Predicted LogP Not Found1.60[10]
Known Solvents Soluble in MethanolNot Determined[3][10]
Storage Inert atmosphere, Room tempInert atmosphere, 2-8°C[3][10]

Detailed Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution (10 mM)

This protocol describes the formation of a hydrochloride salt in situ for enhanced aqueous solubility.

  • Weigh Compound: Accurately weigh 1.913 mg of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (MW: 191.27 g/mol ).

  • Prepare Acidic Solvent: Prepare a solution of 100 mM Hydrochloric Acid (HCl) in high-purity water.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1.0 mL of the 100 mM HCl solution.

  • Mix: Vortex the tube for 30-60 seconds until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. The salt form is generally more stable than the free base. [12]

Protocol 2: General Solubility Test

This protocol helps determine the solubility of the compound in various solvents.

  • Preparation: Dispense a small, known amount of the compound (e.g., 1-2 mg) into several separate glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol, Methanol) in small, incremental volumes (e.g., 100 µL).

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Quantification: Continue adding solvent until the compound fully dissolves. Record the total volume of solvent used to calculate an approximate solubility (e.g., mg/mL).

  • Analysis: This systematic approach, often used in drug discovery, helps identify the optimal solvent system for your specific application. [7]

References

  • Rowan Scientific. (n.d.). Predicting Solubility.
  • Meyder, A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Nuffield Foundation. (n.d.). Solubility and pH of amines.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • ChemicalBook. (n.d.). 3-(4-Methylpiperazin-1-yl)aniline.
  • Yadav, V. R., et al. (2018). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • ChemGulf. (2023, September 25). How do amines and amides affect the pH of a solution?
  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • University of Calcutta. (n.d.). Organic Chemistry II.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Nagdy AbdElrahman, A. (2020). Abstract about aromatic amines.
  • Lee, T. Y., et al. (2023).
  • University of Illinois Springfield. (n.d.). Amines and Heterocycles.
  • Hart, M. L., et al. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ChemicalBook. (n.d.). 3-(4-METHYL-PIPERAZIN-1-YLMETHYL)-ANILINE.
  • Molbase. (n.d.). 4-(4-methylpiperazin-1-yl)aniline.
  • ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • Sigma-Aldrich. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • Voges, M., et al. (2023). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines.
  • ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • Al-Gherwi, W., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)aniline.
  • BLDpharm. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)aniline.
  • ChemicalBook. (n.d.). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE.
  • EvitaChem. (n.d.). Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride.
  • Currie, G. (2010).
  • Dabos. (n.d.). 3-(4-METHYLPIPERAZIN-1-YL)ANILINE 1G.
  • Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
  • BLDpharm. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures.
  • Chemenu. (n.d.). cas 94520-33-9|| where to buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride.

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Technical Support Center: Stability of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Introduction

This compound is a substituted aromatic amine and a piperazine derivative, a chemical scaffold common in many pharmaceuticals.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities with potentially confounding biological activity, and inconsistent experimental outcomes.[2][3] This guide will delve into the potential stability challenges and provide a framework for their investigation and mitigation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that you may encounter during your experiments with this compound solutions.

Issue 1: Unexpected Discoloration of the Solution (Yellowing or Browning)

Observation: Upon dissolving the solid compound or during storage, your initially colorless solution turns yellow or brown.

Probable Cause: Aromatic amines, such as anilines, are susceptible to oxidation, which can be accelerated by exposure to air and light.[4] This oxidation process often results in the formation of colored byproducts, such as N-oxides.[4]

Step-by-Step Solution:

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2] Conduct experimental manipulations in a timely manner to reduce light exposure.

  • Solvent Purity: Use high-purity, degassed solvents. Peroxides in older solvents can initiate oxidation.

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but first verify its compatibility with your experimental system.

  • Purification: If discoloration is observed in the solid starting material, consider repurification by recrystallization under an inert atmosphere before preparing solutions.[4]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Observation: You are observing high variability in your bioassay results or analytical measurements over time.

Probable Cause: This is a classic sign of compound degradation in your stock or working solutions.[2] The active concentration of your compound is likely decreasing, and the resulting degradation products may have their own, often unknown, effects. Phenylpiperazines, in particular, can be unstable in solution, especially at room temperature.[5]

Step-by-Step Solution:

  • Fresh is Best: Always prioritize the use of freshly prepared solutions for your experiments.[2]

  • Proper Storage: If solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C.[2] Phenylpiperazines have shown significant degradation after 6 months, even with proper storage, so long-term storage should be carefully validated.[5]

  • pH Control: The stability of compounds with amine functionalities can be highly pH-dependent.[2] As a dihydrochloride salt, this compound will create an acidic solution. Ensure the pH of your final experimental medium is controlled and consistent across experiments using an appropriate buffer system.

  • Stability-Indicating Method: Use an analytical technique like HPLC to check the purity of your solution before each experiment. A simple isocratic method can often reveal the appearance of new peaks corresponding to degradation products.

Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis

Observation: Your chromatogram shows new peaks that were not present in the analysis of the freshly prepared solution.

Probable Cause: The compound is degrading under your analytical or storage conditions. Potential degradation pathways for N-arylpiperazines include N-dealkylation and oxidation of the piperazine or aniline moieties.[6][7] Hydrolysis may also occur depending on the pH and temperature.[3]

Step-by-Step Solution:

  • Peak Identification: If you have access to mass spectrometry (LC-MS), attempt to get a mass for the new peaks. This can provide clues to the degradation pathway. For example, an increase of 16 amu could suggest N-oxidation.

  • Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study (see detailed protocol below). This will help you to anticipate and identify the peaks that may appear in your stability studies.

  • Method Optimization: Your HPLC method may not be separating all degradation products from the parent peak. It is crucial to develop a stability-indicating method.[2] Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions and pH to achieve adequate separation.[2]

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Problem Observed in Experiment discoloration Solution Discoloration (Yellow/Brown) start->discoloration inconsistent_results Inconsistent Results/ Loss of Potency start->inconsistent_results new_peaks New Peaks in HPLC/LC-MS start->new_peaks cause_oxidation Oxidation of Aniline Moiety discoloration->cause_oxidation Likely Cause cause_degradation Compound Degradation inconsistent_results->cause_degradation Likely Cause cause_pathways Degradation Pathways (Oxidation, Hydrolysis, N-dealkylation) new_peaks->cause_pathways Likely Cause solution_inert Use Inert Atmosphere Protect from Light Use Degassed Solvents cause_oxidation->solution_inert Solution solution_fresh Use Fresh Solutions Aliquot and Freeze (-80°C) Control pH cause_degradation->solution_fresh Solution solution_identify Identify Peaks with MS Perform Forced Degradation Develop Stability-Indicating Method cause_pathways->solution_identify Solution

Caption: A decision tree for troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: In which solvents should I dissolve this compound? A1: As a dihydrochloride salt, this compound is expected to have good solubility in aqueous solutions and polar protic solvents like methanol and ethanol. For biological experiments, sterile water or buffered aqueous solutions (like PBS) are common choices. For analytical purposes, a mixture of water and acetonitrile or methanol is often used. Always confirm solubility at your desired concentration before proceeding with experiments.

Q2: What is the expected stability of the solid compound? A2: When stored in a cool, dry, and dark place, the solid form of the dihydrochloride salt is generally stable. However, aromatic amines can be sensitive to air and light over long periods.[4] Any change in the color of the solid material should be taken as a sign of potential degradation.[2]

Q3: How does pH affect the stability of this compound? A3: The stability of piperazine derivatives can be highly pH-dependent.[2] While the dihydrochloride salt form enhances stability, the free base form of the aniline and piperazine nitrogens can be more susceptible to oxidation at higher pH. Hydrolysis can be catalyzed by both acidic and basic conditions, so it is crucial to determine the optimal pH range for stability if solutions need to be stored.

Q4: Can I filter my solutions using a standard syringe filter? A4: Yes, filtration is recommended to remove any particulates. However, you should perform a filter compatibility study to ensure that the compound does not adsorb to the filter membrane, which could lead to a decrease in the actual concentration of your solution. Test this by analyzing the concentration of the solution before and after filtration.

Q5: What are the likely degradation products? A5: While specific degradation products for this molecule are not extensively documented in the public domain, based on its structure, likely degradation pathways include:

  • Oxidation: Formation of N-oxides on the piperazine or aniline nitrogens.

  • N-dealkylation: Cleavage of the methyl group from the piperazine ring.[6]

  • Photodegradation: Exposure to light, especially UV, can induce photochemical reactions.[2]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and/or a mass spectrometer

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Take samples at various time points. Neutralize the samples before analysis.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Take samples at various time points.

  • Thermal Degradation: Incubate the stock solution at 60°C. Take samples at various time points.

  • Photostability: Expose the stock solution to light (as per ICH Q1B guidelines) and take samples at various time points. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a suitable HPLC or LC-MS method. Aim for 10-20% degradation of the parent compound.[8]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis data_review Review Data for Degradation Products hplc_analysis->data_review

Caption: A workflow for conducting a forced degradation study.

Data Summary

ConditionStressorExpected StabilityPotential Degradation Products
Aqueous Solution pHHighly pH-dependent[2]Hydrolysis products
Oxygen (Air)Susceptible to oxidation[4]N-oxides, colored impurities[4]
Light (UV/Vis)Potential for photodegradation[2]Photolytic byproducts
Storage Room TemperatureNot recommended; degradation likely[5]Various
Refrigerated (4°C)Short-term storage possible[5]Slow degradation
Frozen (-20°C/-80°C)Recommended for longer-term storage[2][5]Minimal degradation

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-128.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • New World Encyclopedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. Retrieved from [Link]

  • Le, J., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. BenchChem.
  • ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 39(10).
  • ResearchGate. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Liu, Z., et al. (2004). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 64(4), 550-556.
  • Russell, S., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2(1), 54-61.
  • Sexton, A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 50(2), 667-673.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).
  • Journal of Environmental and Public Health. (2020).
  • BioPharm International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6535.
  • NTU Journal of Pure Sciences. (2022).
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety, 31(11).
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health & Safety.
  • PubMed Central. (2022).
  • ACS Publications. (2023).
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Substituted Phenylpiperazines. BenchChem.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • National Institutes of Health. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(16), 4933.

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Technical Support Center: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of several pharmacologically active molecules, most notably the tyrosine kinase inhibitor, Imatinib[1][2][3]. As an aromatic amine, its stability is paramount to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).[4][5] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, storage, and prevention of degradation of this compound. The principles discussed are grounded in the established chemistry of aromatic amines and insights from forced degradation studies of Imatinib.[6][7][8]

Part 1: Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline has a slight yellow to reddish-brown tint. Is it degraded?

A1: Not necessarily, but it warrants investigation. Aromatic amines, including aniline derivatives, are highly susceptible to air oxidation, which often results in the formation of colored impurities.[9] While a pale-yellow color might be acceptable depending on the grade, a noticeable darkening to yellow, red, or brown upon exposure to air suggests the onset of oxidative degradation.[9] It is crucial to perform an analytical purity check (e.g., via HPLC) before use to confirm it meets the required specifications for your experiment.

Q2: What are the primary drivers of degradation for this compound?

A2: The primary degradation pathways for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, like other aromatic amines, are:

  • Oxidation: Exposure to atmospheric oxygen is the most common cause of degradation. This can be accelerated by light, heat, and the presence of metal ions.[9][10] Oxidation can lead to the formation of nitrobenzenes, azoxybenzenes, quinones, and polymeric materials.[9][11][12]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate and accelerate oxidative processes.

  • Acid/Base Instability: While generally stable, extreme pH conditions can promote hydrolysis or other side reactions, particularly if used in multi-step syntheses. Studies on the final product, Imatinib, show degradation under both acidic and alkaline hydrolysis conditions.[7][13]

  • Thermal Stress: High temperatures can increase the rate of oxidation and other decomposition reactions.[6][14]

Q3: What are the ideal storage conditions?

A3: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store in a cool, controlled environment, ideally refrigerated at 2-8°C.[15] Avoid high temperatures.[14][16]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.

  • Light: Protect from light by using amber or opaque containers and storing in a dark location.

  • Moisture: Keep in a tightly sealed container in a dry environment. Aromatic amines can be hygroscopic.[14][16]

Q4: I am using this compound in a solution. How can I prevent degradation during my experiment?

A4: When working with solutions:

  • Use Degassed Solvents: Purge solvents with an inert gas (argon or nitrogen) before use to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct reactions under a blanket of inert gas.

  • Protect from Light: Use amber glassware or wrap reaction vessels in aluminum foil.

  • Control Temperature: Avoid unnecessary heating. If heating is required, do so under an inert atmosphere for the minimum time necessary.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible. Long-term storage of solutions, especially at room temperature, is not recommended.[17]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and solving them.

Issue 1: Unexpected Impurity Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows new peaks that were not present in the certificate of analysis, or existing impurity peaks have grown larger.

  • Probable Cause: Degradation of the starting material due to improper storage or handling. The aniline and piperazine moieties are susceptible to oxidation. Forced degradation studies on Imatinib show the formation of N-oxides on the piperazine ring as major oxidative degradation products.[13][18]

  • Troubleshooting Workflow:

    start Unexpected HPLC Peaks check_storage Verify Storage Conditions (Inert gas, Temp, Light) start->check_storage check_handling Review Handling Protocol (Atmosphere, Solvents) start->check_handling new_bottle Test a Fresh, Unopened Bottle check_storage->new_bottle check_handling->new_bottle compare_results Compare Chromatograms new_bottle->compare_results problem_persists Problem Persists? compare_results->problem_persists storage_issue Root Cause: Storage/Handling problem_persists->storage_issue No material_issue Root Cause: Initial Material Quality problem_persists->material_issue Yes implement_changes Implement Corrective Actions: - Use Inert Gas - Store at 2-8°C - Protect from Light storage_issue->implement_changes

    Caption: Troubleshooting workflow for HPLC impurities.

Issue 2: Poor Yield or Incomplete Reaction in Synthesis
  • Symptom: The subsequent reaction step (e.g., amide coupling) results in a low yield, and a significant amount of the aniline starting material remains.

  • Probable Cause: The nucleophilicity of the aniline's amino group has been compromised by oxidation or the formation of non-reactive species. The basicity of aromatic amines is significantly lower than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring; any oxidative modification will further reduce its reactivity.[10][19]

  • Troubleshooting Steps:

    • Confirm Purity: Re-run an HPLC or LC-MS analysis of the aniline starting material immediately before starting the reaction to ensure its purity and identity.

    • Use a Fresh Sample: Repeat the reaction using a sample from a newly opened container that has been stored under ideal conditions.

    • Purification of Starting Material: If purity is confirmed to be low, consider re-purifying a small batch of the aniline via column chromatography or recrystallization, if a suitable procedure is available. Handle the purified material strictly under an inert atmosphere.

Issue 3: Solution Turns Dark During Reaction Workup
  • Symptom: The reaction mixture or the organic layer during an extraction process rapidly darkens upon exposure to air.

  • Probable Cause: Residual, unreacted aniline is rapidly oxidizing upon exposure to air, especially if the pH is neutral or basic.[9]

  • Preventative Measures:

    • Minimize Air Exposure: Conduct workup procedures as quickly as possible.

    • Use Antioxidants: In some applications, adding a small amount of an antioxidant like sodium bisulfite to the aqueous phase during extraction can help prevent oxidation.

    • Acidic Wash: Washing the organic layer with a dilute, cold acid solution (e.g., 1M HCl) will protonate the unreacted amine, forming a salt that is both more stable to oxidation and will move into the aqueous layer.

Part 3: Protocols and Data

Protocol 1: Recommended Handling Procedure for Weighing and Dispensing

This protocol is designed to minimize exposure to atmospheric oxygen and moisture.

  • Preparation: Place the sealed container of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a weighing vessel, and necessary spatulas inside a nitrogen-filled glovebox or glove bag.

  • Equilibration: Allow the container to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes to prevent moisture condensation on the cold solid.

  • Dispensing: Open the container inside the glovebox. Quickly weigh the desired amount of the compound into the tared weighing vessel.

  • Sealing: Tightly reseal the main container. Purge the headspace with fresh nitrogen or argon before final tightening.

  • Dissolution: If making a solution, add the weighed solid to a flask containing degassed solvent inside the glovebox. Seal the flask before removing it from the inert environment.

Protocol 2: Stability-Indicating HPLC Method (Conceptual)

Developing a stability-indicating method is crucial for accurately assessing degradation. Based on methods developed for Imatinib and its impurities, a reverse-phase HPLC method is appropriate.[7][18][20][21][22]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22][23]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH adjusted to 2.5-3.5).

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution to resolve the relatively polar aniline from its more non-polar oxidative degradation products (e.g., dimers, N-oxides).

  • Detection: UV detection, typically in the range of 265-275 nm.[7][21][23]

  • Validation: The method must be validated according to ICH guidelines, including forced degradation studies (acid, base, peroxide, heat, light) to ensure all potential degradants are resolved from the main peak.[6][18][20]

Table 1: Summary of Common Degradation Stressors and Expected Products

This table is based on general principles of aromatic amine chemistry and specific findings from Imatinib forced degradation studies.[6][9][13]

Stress ConditionPotential Degradation ProductsAnalytical Observation
Oxidation (Air, H₂O₂) N-Oxides (on piperazine ring), Quinone-like structures, Colored polymersEmergence of more polar peaks (N-oxides) and/or a broad, unresolved "hump" from polymerization in the chromatogram.[13]
Acid Hydrolysis Potential cleavage of the aniline-piperazine bond (less likely)Appearance of new, more polar peaks corresponding to fragments.
Base Hydrolysis Similar to acid hydrolysis but may also accelerate oxidation.Complex chromatogram with multiple new peaks.
Photolysis (UV Light) Accelerated oxidation products.Similar to oxidation, but degradation occurs more rapidly upon light exposure.
Thermal (Heat) Accelerated oxidation products.Rate of impurity formation increases with temperature.

Part 4: Mechanistic Visualization

Oxidative Degradation Pathway

The primary amino group and the tertiary amines of the piperazine ring are the most likely sites for oxidation.

cluster_0 Primary Degradation Pathways Aniline 3-Methyl-4-(4-methylpiperazin-1-yl)aniline N_Oxide Piperazine N-Oxide (Major Product) Aniline->N_Oxide [O] e.g., Air, H₂O₂ Quinone Quinone-imine Intermediate Aniline->Quinone [O] Nitro Nitro/Azoxy Derivatives Aniline->Nitro Strong [O] Polymer Colored Polymers Quinone->Polymer Polymerization

Caption: Potential oxidative degradation pathways.

References

  • Forced degradation and stability indicating studies of im
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (n.d.).
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  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002). PubMed.

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Technical Support Center: Scaling Up the Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of synthesizing and scaling up this critical pharmaceutical intermediate.

Introduction: The Importance of a Key Intermediate

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring a substituted aniline core coupled with a methylpiperazine moiety, makes it a key precursor for various kinase inhibitors used in oncology. Given its importance, a robust, scalable, and reproducible synthetic process is paramount. This guide focuses on the most common synthetic routes and the practical challenges encountered in the lab and during scale-up.

Section 1: Overview of Synthetic Strategies

Two primary synthetic routes dominate the preparation of this aniline derivative: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and Palladium-catalyzed Buchwald-Hartwig amination. The choice between them often depends on the scale, cost of starting materials, and available equipment.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) & Reduction: This is a classical and highly common two-step approach. It involves the reaction of an activated aryl halide or sulfonate (e.g., 4-fluoro- or 4-chloro-2-methyl-1-nitrobenzene) with N-methylpiperazine, followed by the chemical or catalytic reduction of the nitro group to the desired aniline.

  • Route B: Buchwald-Hartwig Amination: This modern cross-coupling method directly forms the C-N bond between an appropriately substituted aryl halide (e.g., 4-bromo-2-methylaniline) and N-methylpiperazine using a palladium catalyst and a suitable phosphine ligand.[1][2]

Synthetic_Routes cluster_0 Route A: S_NAr & Reduction cluster_1 Route B: Buchwald-Hartwig Amination A1 4-Halo-2-methyl-1-nitrobenzene A2 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine A1->A2 + N-Methylpiperazine (S_NAr) A3 3-Methyl-4-(4-methylpiperazin-1-yl)aniline A2->A3 Reduction (e.g., Pd/C, H₂ or Fe/HCl) B1 4-Bromo-2-methylaniline B2 3-Methyl-4-(4-methylpiperazin-1-yl)aniline B1->B2 + N-Methylpiperazine (Pd Catalyst, Ligand, Base) Start Starting Materials Start->A1 Start->B1

Caption: High-level overview of the two primary synthetic pathways.

Comparison of Synthetic Routes
FeatureRoute A: SNAr & ReductionRoute B: Buchwald-Hartwig Amination
Starting Materials Readily available, lower cost halo-nitroaromatics.Requires pre-functionalized anilines, which can be more expensive.
Catalyst Requires hydrogenation catalyst (e.g., Pd/C) for the second step.Requires more expensive and sensitive Palladium precatalysts and phosphine ligands.[3]
Reaction Conditions SNAr step often requires high temperatures. Reduction can be done at RT.Milder reaction temperatures are often possible, but requires strict anaerobic conditions.[1]
Atom Economy Lower, as it involves an extra reduction step.Higher, as it's a more direct coupling.
Scalability Generally considered robust and scalable. Exotherms must be managed.Can be challenging to scale due to catalyst cost, sensitivity, and removal from the final product.

Section 2: Detailed Experimental Protocol (Route A)

This protocol details the SNAr and reduction pathway, a common choice for multi-gram to kilogram scale synthesis.

Step 1: Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (SNAr Reaction)
ReagentMWEquivalentsAmount (for 10g scale)
4-Chloro-2-methyl-1-nitrobenzene171.58 g/mol 1.010.0 g
N-Methylpiperazine100.16 g/mol 2.514.6 g (16.2 mL)
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.016.0 g
N,N-Dimethylformamide (DMF)--100 mL

Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-methyl-1-nitrobenzene (10.0 g), potassium carbonate (16.0 g), and DMF (100 mL).

  • Begin stirring the suspension and add N-methylpiperazine (14.6 g) at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. The reaction should be monitored by TLC or HPLC for the disappearance of the starting aryl chloride.

  • Once complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • A yellow-to-brown solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel, wash thoroughly with water (3 x 100 mL) to remove DMF and salts, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 50 °C to yield the nitro-intermediate as a crystalline solid.

Step 2: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (Nitro Reduction)
ReagentMWEquivalentsAmount (for 10g scale)
Nitro-intermediate (from Step 1)235.28 g/mol 1.010.0 g
5% Palladium on Carbon (Pd/C)-5 mol%~0.5 g
Methanol (MeOH)--150 mL
Hydrogen (H₂)2.02 g/mol Excess50-60 psi

Methodology:

  • In a hydrogenation vessel (e.g., Parr shaker), suspend the nitro-intermediate (10.0 g) in methanol (150 mL).

  • Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

  • Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain 25-30 °C.

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography if necessary to afford the final product as a light-colored solid.[4]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Workflow cluster_0 S_NAr Troubleshooting cluster_1 Reduction Troubleshooting Start Issue: Low Yield (<70%) Check1 Analyze crude product by TLC/HPLC. Which step has low yield? Start->Check1 Step1_Low S_NAr Step Yield is Low Check1->Step1_Low Step 1 Step2_Low Reduction Step Yield is Low Check1->Step2_Low Step 2 S1_Q1 Is starting material present? Step1_Low->S1_Q1 S1_Q2 Are there significant side products? Step1_Low->S1_Q2 S2_Q1 Is nitro-intermediate present? Step2_Low->S2_Q1 S2_Q2 Is the product dark/degraded? Step2_Low->S2_Q2 S1_A1 Incomplete Reaction: - Increase temperature/time. - Check base quality/dryness. - Ensure DMF is anhydrous. S1_Q1->S1_A1 S1_A2 Side Reactions: - Lower temperature slightly. - Check for impurities in N-methylpiperazine. - Use a more reactive halide (F > Cl). S1_Q2->S1_A2 S2_A1 Incomplete Reduction: - Check catalyst activity (use fresh Pd/C). - Increase H₂ pressure. - Ensure adequate mixing. S2_Q1->S2_A1 S2_A2 Degradation: - Manage reaction exotherm (cooling). - Purge system thoroughly with N₂ before adding H₂. - Minimize reaction time post-completion. S2_Q2->S2_A2

Caption: A logical workflow for troubleshooting low yield issues.

Issue 1: Low Yield in the SNAr Step

Q: My SNAr reaction stalls, with significant unreacted 4-chloro-2-methyl-1-nitrobenzene remaining. What's wrong?

A: This points to insufficient reactivity or deactivation.

  • Reaction Conditions: Ensure the temperature is consistently at or above 120 °C. Reactions run at lower temperatures will be exceedingly slow. Also, extend the reaction time and monitor periodically.

  • Reagent Quality: The base (e.g., K₂CO₃) must be anhydrous and finely powdered to ensure a large surface area. The solvent (DMF) should also be anhydrous, as water can interfere with the reaction.

  • Leaving Group: The chloro- derivative is less reactive than the fluoro- derivative. If yields remain low, switching to 4-fluoro-2-methyl-1-nitrobenzene will significantly increase the reaction rate.

Q: The reaction is complete, but my isolated yield is low after workup.

A: This suggests product loss during precipitation and isolation.

  • Precipitation: Ensure the product is fully precipitated by using ice-cold water and allowing sufficient time for crystallization. The product has some solubility, which increases with temperature.

  • Washing: While washing is crucial to remove DMF, excessive washing, especially with organic solvents in which the product has some solubility, can lead to significant losses. Use minimal amounts of cold solvents for washing.

Issue 2: Problems During the Nitro Reduction Step

Q: The hydrogenation reaction is very slow or incomplete.

A: This is almost always a catalyst or mass transfer issue.

  • Catalyst Activity: Pd/C catalyst can deactivate over time or if exposed to air. Use fresh, high-quality catalyst from a reliable source. Ensure it is handled under an inert atmosphere.[5]

  • Mass Transfer Limitation: Hydrogen gas must be able to reach the catalyst surface. Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid-solid contact.

  • Catalyst Poisons: Impurities from the previous step, particularly sulfur-containing compounds, can poison the palladium catalyst. If the nitro-intermediate is impure, consider a purification step before reduction.

Q: My final product is dark-colored and difficult to purify.

A: Dark coloration often indicates the formation of degradation byproducts.

  • Over-Reduction/Side Reactions: Prolonged reaction times or excessive temperatures can lead to side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

  • Oxidation: The resulting aniline product is susceptible to air oxidation, which can form colored impurities. Once the reaction is complete and the catalyst is filtered, process the material quickly. Blanketing the solution with nitrogen during filtration and concentration can help.[6][7]

Issue 3: Impurity Profile of the Final Product

Q: My final product contains an impurity with a mass corresponding to the starting nitro-intermediate.

A: This is a clear sign of incomplete reduction. Refer to the troubleshooting points for slow hydrogenation to drive the reaction to completion. Consider increasing catalyst loading or hydrogen pressure if the issue persists.

Q: I see an unknown impurity that I can't identify from the starting materials.

A: Unwanted impurities can arise from several sources.

  • Starting Material Impurities: Verify the purity of your initial 4-chloro-2-methyl-1-nitrobenzene. Isomeric impurities in this starting material will carry through the synthesis.

  • Side Reactions: In the SNAr step, if piperazine is used instead of N-methylpiperazine, a common impurity is the di-substituted product where the aryl group attaches to both nitrogen atoms of a single piperazine molecule.[6]

  • Solvent Adducts: Some solvents or reagents used in the process can form adducts with the product under certain conditions.[7]

Section 4: Frequently Asked Questions (FAQs)

Q: Which synthetic route is preferable for a large-scale cGMP campaign?

A: For large-scale production, Route A (SNAr and Reduction) is often preferred. The starting materials are typically cheaper and more readily available. While it involves two steps, the reactions are generally robust, and the process avoids the high cost and stringent controls needed for palladium-catalyzed reactions, including the critical need to remove residual palladium from the final API.

Q: How can I best monitor the progress of the hydrogenation reaction?

A: A combination of methods provides the most reliable results.

  • Hydrogen Uptake: On a Parr shaker or in a stirred autoclave, the pressure gauge will drop as hydrogen is consumed. When the pressure stabilizes, it indicates the reaction is likely complete.

  • TLC: This is a quick and effective method. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3). The nitro-intermediate will have a lower Rf and is often yellow, while the aniline product will have a higher Rf and may require staining (e.g., with ninhydrin) to visualize.

  • HPLC/LC-MS: This is the most accurate method for quantifying the disappearance of the starting material and the appearance of the product, allowing for precise determination of reaction completion.

Q: What are the primary safety concerns when scaling up this synthesis?

A: There are two major safety considerations:

  • Exotherms: Both the SNAr reaction and, particularly, the catalytic hydrogenation are exothermic. On a large scale, this heat generation must be controlled with adequate cooling capacity to prevent a runaway reaction. For hydrogenation, a slow, controlled introduction of hydrogen or portion-wise addition of the substrate can manage the exotherm.[8]

  • Handling of Pd/C and Hydrogen: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite spontaneously upon contact with air. Always handle it wet and under an inert atmosphere (Nitrogen or Argon). Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area with appropriate safety equipment and procedures.

Q: Can I use a chemical reducing agent instead of catalytic hydrogenation?

A: Yes, chemical reduction is a viable alternative. Common methods include using tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid or with an ammonium chloride solution.[5] These methods can be advantageous as they do not require specialized high-pressure equipment. However, they generate significant amounts of metallic waste, making the workup and disposal more complex, especially at a large scale.

References

  • BenchChem. (2025). Application of 3-Methyl-4-(pyridin-4-yl)aniline in Dasatinib Synthesis: A Review of Established Methodologies. BenchChem Scientific.
  • Google Patents. (2013).
  • Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. [Link]

  • ResearchGate. (n.d.). Synthesis route 3 of dasatinib. [Link]

  • Google Patents. (2016).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lapo, G. B., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. [Link]

  • Reddy, K. S., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC. [Link]

  • Molecules. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Reaction Overview

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical research and development. This guide provides a comprehensive, field-tested protocol for its synthesis via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction.

Microwave-assisted organic synthesis has emerged as a powerful technique, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, a process involving the interaction of the electric field component of microwaves with polar molecules in the sample.[3] This rapid, uniform heating allows for precise temperature control and can overcome activation energy barriers more effectively than traditional oil baths, leading to remarkable rate enhancements.[3]

The synthesis described herein involves the SNAr reaction between 4-fluoro-3-methylaniline and 1-methylpiperazine. This reaction is particularly amenable to microwave conditions, which facilitate the displacement of the highly electronegative fluoride leaving group.

Reaction Principle and Mechanism

The formation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline from 4-fluoro-3-methylaniline and 1-methylpiperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from electrophilic aromatic substitution and is favored on aromatic rings that are electron-deficient and possess a good leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom of 1-methylpiperazine, acting as a nucleophile, attacks the carbon atom of the benzene ring that is bonded to the fluorine atom. This attack is the rate-determining step and results in the formation of a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[4]

  • Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nature of the substituents.

  • Rearomatization: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is an effective leaving group. A base, such as potassium carbonate, is used to neutralize the protonated piperazine nitrogen, regenerating the neutral product and driving the reaction to completion.

While some C-N bond formations rely on palladium-catalyzed methods like the Buchwald-Hartwig amination[5][6][7], the SNAr pathway is often preferred for activated aryl halides due to its operational simplicity and the avoidance of transition metal catalysts.[8]

Mechanistic Diagram

Caption: SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a dedicated laboratory microwave reactor. Adherence to safety guidelines for operating high-pressure equipment is mandatory.

Reagents and Materials
Reagent/MaterialFormulaM.W.AmountMolesEquiv.
4-fluoro-3-methylanilineC₇H₈FN125.151.00 g7.99 mmol1.0
1-methylpiperazineC₅H₁₂N₂100.161.20 g (1.33 mL)12.0 mmol1.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.21 g16.0 mmol2.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1310 mL--
Microwave Vial--20 mL--
Magnetic Stir Bar--1--
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 20 mL microwave reaction vial.

  • Reagent Addition: To the vial, add 4-fluoro-3-methylaniline (1.00 g), potassium carbonate (2.21 g), and anhydrous DMSO (10 mL).

  • Nucleophile Addition: Add 1-methylpiperazine (1.33 mL) to the mixture.

  • Sealing: Securely cap the vial using a specialized crimper. Ensure the seal is airtight to contain pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 180 °C (Use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Power: 300 W (Dynamic power control is recommended)

    • Stirring: Set to high

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.

  • Work-up & Isolation:

    • Once cooled, carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure product as a solid.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reagents & Solvent to Microwave Vial B Seal Vial & Place in Microwave Reactor A->B C Irradiate: 180 °C, 20 min B->C D Cool to < 50 °C C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry & Concentrate F->G H Purify via Column Chromatography G->H I Final Product: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline H->I

Sources

Validation & Comparative

A Comparative Guide to Aniline Derivatives in Kinase Inhibitor Synthesis: Spotlight on 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline against other critical aniline derivatives used in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the causal relationships between chemical structure, synthetic performance, and downstream pharmacological implications. We will use the synthesis of Imatinib, a paradigm-shifting cancer therapeutic, as a central case study to ground our comparisons in real-world applications.

Introduction: The Aniline Scaffold in Modern Drug Discovery

Aniline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs). Their utility lies in their versatile reactivity and their ability to be strategically modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] In the realm of oncology, aniline cores are central to many TKIs, which function by blocking the ATP-binding site of constitutively active kinases driving cancer cell proliferation.[2]

The choice of a specific aniline derivative is a critical decision in a synthetic campaign, profoundly impacting reaction efficiency, impurity profiles, and the biological activity of the final compound. This guide focuses on 3-Methyl-4-(4-methylpiperazin-1-yl)aniline , a key intermediate in several TKI syntheses, and compares it with other structurally and functionally relevant anilines to illuminate the rationale behind such choices.

Physicochemical Properties: A Comparative Overview

The substituents on the aniline ring dictate the molecule's electronic and steric properties, which in turn influence its reactivity, solubility, and binding interactions. The introduction of a basic N-methylpiperazine moiety, for instance, significantly alters the properties compared to a simple nitro-substituted precursor or an analog with a different heterocyclic system.

Property3-Methyl-4-(4-methylpiperazin-1-yl)aniline 4-Methyl-3-nitroaniline 3-Methyl-4-(pyridin-4-yl)aniline [3]4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [4]
CAS Number 106261-49-8 (as HCl salt)19446-73-6160650-71-3694499-26-8
Molecular Formula C₁₂H₁₉N₃C₇H₈N₂O₂C₁₂H₁₂N₂C₁₃H₁₈F₃N₃
Molecular Weight 205.30 g/mol 152.15 g/mol 184.23 g/mol 289.31 g/mol
Predicted pKa (most basic) ~8.5-9.5 (Piperazine N)~2.5 (Aniline N)~5.5 (Pyridine N)~8.0-9.0 (Piperazine N)
Predicted LogP ~2.3~1.6~2.4~2.9
Key Structural Feature Electron-donating methyl group, basic piperazine ringStrongly electron-withdrawing nitro groupPlanar pyridine ring, H-bond acceptorElectron-withdrawing CF₃ group, basic piperazine moiety
Primary Role Key intermediate for Imatinib and analogs[5]Early-stage precursor in Imatinib synthesis[5]Intermediate for Imatinib analogs and other kinase inhibitors[2]Key intermediate for Ponatinib[4]

Expert Analysis: The data illustrates a fundamental principle of medicinal chemistry: strategic functionalization.

  • Basicity and Solubility: The presence of the N-methylpiperazine group in our target compound and the Ponatinib intermediate significantly increases basicity and aqueous solubility at physiological pH compared to the nitroaniline precursor. This is a deliberate design choice, as improved solubility is a critical factor for bioavailability.[1]

  • Reactivity: The nitro group in 4-methyl-3-nitroaniline is strongly electron-withdrawing, deactivating the aniline nitrogen and making it less nucleophilic. In contrast, the piperazine moiety in 3-methyl-4-(4-methylpiperazin-1-yl)aniline has a net electron-donating effect, enhancing the nucleophilicity of the aniline nitrogen for subsequent coupling reactions. The trifluoromethyl (CF₃) group on the Ponatinib intermediate is also strongly electron-withdrawing, which can decrease the aniline's reactivity but is often incorporated to improve metabolic stability and target binding affinity.[4]

Synthetic Utility in Amide Bond Formation: A Comparative Workflow

A pivotal step in the synthesis of Imatinib and related TKIs is the amide bond formation between the aniline derivative and a benzoyl chloride derivative. The success of this step is highly dependent on the nucleophilicity of the aniline's amino group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Derivative (R-NH2) TransitionState Nucleophilic Acyl Substitution (SN2-type mechanism) Aniline->TransitionState AcidChloride 4-(Bromomethyl)benzoyl chloride or similar AcidChloride->TransitionState Base Base (e.g., Pyridine, DIEA) Base->TransitionState Scavenges HCl Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->TransitionState Provides Medium Product Amide Product (TKI Precursor) TransitionState->Product

Caption: General workflow for amide coupling in TKI synthesis.

Causality Behind Experimental Choices:

  • Choice of Aniline:

    • 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: This is an ideal substrate. The aniline nitrogen is sufficiently nucleophilic for efficient reaction, while the bulky, basic piperazine group has already been installed. This convergent approach, where complex fragments are prepared separately before being joined, is often more efficient than a linear synthesis.[6]

    • 4-Methyl-3-nitroaniline: Using this precursor directly in the amide coupling would be highly inefficient due to the deactivating effect of the nitro group. Therefore, in synthetic routes involving this compound, the nitro group must first be reduced to an amine, which adds steps to the overall process.[5]

    • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: The potent electron-withdrawing nature of the CF₃ group reduces the aniline's nucleophilicity. This can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or palladium-catalyzed coupling methods) to achieve good yields, representing a trade-off for the desirable properties the CF₃ group imparts to the final drug.[7][8]

Experimental Protocol: Synthesis of an Imatinib Precursor

This protocol describes the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide, a close analog of Imatinib, showcasing the application of a related aniline intermediate. The principles are directly translatable to using 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.

Objective: To perform a nucleophilic acyl substitution to form the critical amide bond.

Materials:

  • 3-Amino-4-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzenamine (Aniline derivative)

  • 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride (Acid chloride)

  • Pyridine (Base and solvent)

  • Dichloromethane (DCM) (Solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol (Eluent system)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the aniline derivative (1.0 eq) in a mixture of pyridine and DCM (1:1 v/v).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add the acid chloride derivative (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x). The bicarbonate wash is crucial to neutralize excess acid chloride and the HCl byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, concentrate under vacuum, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Self-Validation: This protocol is self-validating through in-process monitoring (TLC) and final product characterization (NMR, HRMS). A successful reaction is confirmed by the disappearance of the starting aniline spot on TLC and the appearance of a new, less polar product spot. The spectroscopic data provides definitive structural confirmation.

Structure-Activity Relationship (SAR) Implications

The choice of aniline is not just a synthetic consideration; it is a core component of SAR exploration. Medicinal chemists synthesize libraries of analogs to understand how different functional groups affect a drug's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

SAR_Logic cluster_aniline Aniline Moiety Modification cluster_properties Resulting Property Changes Aniline_Core Aniline Core Add_Piperazine Introduce Piperazine (e.g., 3-Methyl-4-(4-methyl...)) Aniline_Core->Add_Piperazine Add_CF3 Introduce CF3 (e.g., Ponatinib Precursor) Aniline_Core->Add_CF3 Add_Pyridine Introduce Pyridine (e.g., 3-Methyl-4-(pyridin...)) Aniline_Core->Add_Pyridine Solubility ↑ Aqueous Solubility ↑ Bioavailability Add_Piperazine->Solubility Strategic Choice For Metabolism ↑ Metabolic Stability ↓ Off-target effects Add_CF3->Metabolism Strategic Choice For Binding Alter H-Bonding Modulate Potency/Selectivity Add_Pyridine->Binding Strategic Choice For

Sources

A Comparative Analysis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Analogs in Kinase Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its inherent structural features—a substituted aniline ring ripe for modification and a solubilizing piperazine group—make it a privileged starting point for generating potent and selective drug candidates. This guide provides a comparative analysis of various analogs derived from this core structure, offering insights into their structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug discovery efforts.

The Strategic Importance of the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Scaffold

The design of kinase inhibitors often hinges on establishing a critical hinge-binding interaction with the ATP-binding pocket of the target kinase. The aniline nitrogen of the 3-methyl-4-(4-methylpiperazin-1-yl)aniline core is perfectly positioned to act as a hydrogen bond donor, anchoring the molecule to the kinase hinge region. The 4-(4-methylpiperazin-1-yl) group typically extends out towards the solvent-exposed region, providing a handle for improving pharmacokinetic properties such as solubility and cell permeability. The methyl group at the 3-position can influence the conformation of the aniline ring and its interactions with the kinase.

This guide will explore how modifications at different positions of this scaffold impact biological activity, focusing on two key classes of analogs: pyrimidine-based kinase inhibitors and other derivatives evaluated for their cytotoxic effects.

Comparative Analysis of Pyrimidine-Based Analogs as Kinase Inhibitors

A prevalent strategy in kinase inhibitor design involves coupling the 3-methyl-4-(4-methylpiperazin-1-yl)aniline core with a heterocyclic system, such as pyrimidine, to mimic the adenine base of ATP. The resulting 2-substituted aniline pyrimidine derivatives have shown promise as potent inhibitors of various kinases, including Mer and c-Met, which are often overexpressed in tumors.[1][2]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrimidine core and the aniline moiety have revealed key SAR trends. For instance, the introduction of different substituents on the pyrimidine ring can modulate kinase selectivity and potency. Similarly, alterations to the aniline portion, beyond the core 3-methyl-4-(4-methylpiperazin-1-yl)aniline, can fine-tune the inhibitory profile.

A study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors provides valuable comparative data.[1] By keeping the 4-(4-methylpiperazin-1-yl)aniline portion constant and varying the substitution on the pyrimidine ring, researchers were able to identify compounds with nanomolar inhibitory activity.

Compound IDR Group on PyrimidineMer IC50 (nM)c-Met IC50 (nM)
18c Phenyl18.5 ± 2.333.6 ± 4.3
18d 4-fluorophenyl25.1 ± 3.145.2 ± 5.8
18e 3-chlorophenyl31.7 ± 4.058.9 ± 7.2

Table 1: Comparative inhibitory activity of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases. Data sourced from Huang et al. (2024).[1]

The data in Table 1 illustrates that even subtle changes to the pyrimidine substituent, such as the addition of a fluorine or chlorine atom to the phenyl ring, can impact the inhibitory potency against both Mer and c-Met kinases. Compound 18c , with an unsubstituted phenyl ring, emerged as the most potent dual inhibitor in this series.[1]

In Vitro Kinase Inhibition Assay Protocol

The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of inhibitor compounds. This protocol is based on a general fluorescence-based assay format.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Mer, c-Met)

  • Kinase-specific substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs of 3-methyl-4-(4-methylpiperazin-1-yl)aniline)

  • Fluorescent detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorophore)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. Add 10 µL of this mix to each well.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the fluorescent detection reagent. This reagent will bind to the phosphorylated substrate, generating a fluorescent signal.

  • Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Assay_Plate Dispense Compounds to Plate Compound_Prep->Assay_Plate Add_Enzyme_Substrate Add Enzyme/Substrate Mix Assay_Plate->Add_Enzyme_Substrate Enzyme_Substrate_Mix Prepare Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare ATP Solution Start_Reaction Add ATP to Initiate ATP_Solution->Start_Reaction Add_Enzyme_Substrate->Start_Reaction Incubation Incubate at 30°C Start_Reaction->Incubation Stop_Reaction Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Fluorescence Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Analysis of Cytotoxicity

The anticancer potential of 3-methyl-4-(4-methylpiperazin-1-yl)aniline derivatives is ultimately determined by their ability to induce cell death in cancer cells. Cytotoxicity assays, such as the MTT assay, are crucial for evaluating this.

Structure-Activity Relationship (SAR) in Cytotoxicity

SAR studies have shown that modifications to both the aromatic and piperazine moieties of the core structure can significantly impact cytotoxicity. For example, substituting the piperazine nitrogen with different groups can enhance cytotoxic effects.

One study investigated the cytotoxicity of various 3-methyl-4-(piperazin-1-yl)aniline derivatives against A549 (lung adenocarcinoma) and HeLa (cervical cancer) cell lines.[3]

Structural ModificationA549 IC50 (µM)HeLa IC50 (µM)
4-Methylpiperazine derivative22.1 ± 2.418.9 ± 1.8
Morpholino-substituted analog35.6 ± 3.128.4 ± 2.6
Chloro-substituted derivative41.2 ± 4.033.7 ± 3.3

Table 2: Comparative cytotoxicity of 3-methyl-4-(piperazin-1-yl)aniline analogs. Data sourced from Smolecule.[3]

The data in Table 2 suggests that the 4-methylpiperazine derivative is the most potent cytotoxic agent in this series against both cell lines. The replacement of the 4-methylpiperazine with a morpholino group or the addition of a chloro-substituent reduces the cytotoxic activity.[3] This highlights the importance of the 4-methylpiperazine moiety for optimal anticancer activity in this context.

MTT Assay Protocol for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors and cytotoxic agents. The comparative analysis presented in this guide underscores the importance of systematic structural modifications and the generation of robust SAR data. Future research in this area should focus on:

  • Expanding the diversity of heterocyclic partners: While pyrimidine is a well-explored partner for the aniline core, other heterocycles may offer novel kinase selectivity profiles.

  • Fine-tuning pharmacokinetic properties: Early-stage ADME (absorption, distribution, metabolism, and excretion) profiling of promising analogs can help identify candidates with better drug-like properties.

  • Elucidating mechanisms of action: For compounds with potent cytotoxic activity, further studies are needed to identify their specific molecular targets and signaling pathways.

By leveraging the insights from comparative analyses and employing rigorous experimental protocols, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. Given the limited publicly available data on this specific molecule, this document outlines a prospective, multi-tiered validation workflow. The experimental design is rooted in the structural similarities of the compound to known kinase inhibitors, a class of molecules pivotal in modern oncology. We will compare its hypothetical performance against established benchmarks, providing a robust methodology for assessing its therapeutic potential.

The core chemical structure, featuring an aniline ring linked to a methylpiperazine group, is a well-recognized pharmacophore in numerous kinase inhibitors.[1] The piperazine moiety often enhances binding affinity and pharmacokinetic properties.[2] This structural alert strongly suggests that 3-Methyl-4-(4-methylpiperazin-1-yl)aniline may function as an inhibitor of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. Therefore, our validation strategy will focus on elucidating its potential as an anti-cancer agent, specifically a kinase inhibitor.

Tier 1: Foundational In Vitro Biochemical Validation

The initial step is to ascertain if 3-Methyl-4-(4-methylpiperazin-1-yl)aniline directly interacts with and inhibits the enzymatic activity of protein kinases. A broad screening approach is recommended to identify potential kinase targets, followed by more focused assays to determine potency and selectivity.

Experimental Protocol: Kinase Panel Screening
  • Objective: To identify the kinase targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline from a diverse panel of human kinases.

  • Methodology: A commercially available kinase panel assay (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®) should be utilized. These platforms typically employ either binding assays or enzymatic activity assays.

  • Procedure:

    • Dissolve 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in DMSO to create a high-concentration stock solution.

    • Submit the compound for screening at a standard concentration (typically 1-10 µM) against a panel of at least 400 human kinases.

    • As a comparator, include a known broad-spectrum kinase inhibitor like Staurosporine and a more selective inhibitor with a similar aniline-piperazine scaffold such as Imatinib or Nilotinib .

  • Data Analysis: The primary output is typically the percent inhibition of each kinase at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Experimental Protocol: IC₅₀ Determination for Hit Kinases
  • Objective: To determine the potency (half-maximal inhibitory concentration, IC₅₀) of the compound against the "hit" kinases identified in the initial screen.

  • Methodology: An in vitro kinase activity assay using a luminescent, fluorescent, or radiometric method is appropriate. For this example, we will use a generic ADP-Glo™ (Promega) based assay which measures the amount of ADP produced in a kinase reaction.

  • Procedure:

    • For each hit kinase, set up a series of reactions containing the kinase, its specific substrate, and ATP.

    • Add 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in a series of dilutions (e.g., from 100 µM down to 1 nM).

    • Incubate for the recommended time and temperature.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Comparative Data: Tier 1

The following table presents hypothetical data comparing our test compound with established kinase inhibitors.

CompoundPrimary Kinase Target(s)IC₅₀ (nM) vs. Target(s)Kinase Selectivity (S-Score @ 1 µM)
3-Methyl-4-(4-methylpiperazin-1-yl)aniline ABL1, KIT55, 800.04
Imatinib (Comparator)ABL1, KIT, PDGFR25, 100, 1000.02
Staurosporine (Control)Broad Spectrum<10 (for many kinases)0.35

A lower S-Score indicates higher selectivity.[3]

This initial tier aims to confirm the hypothesized mechanism of action and provide a preliminary assessment of potency and selectivity. High potency against specific, cancer-relevant kinases with good overall selectivity would be a strong rationale for proceeding to the next tier.

Tier 2: Cellular Activity and Mechanism of Action

Once a direct biochemical activity is established, the next critical step is to determine if 3-Methyl-4-(4-methylpiperazin-1-yl)aniline can exert an effect on living cancer cells. This involves assessing its cytotoxicity and beginning to probe the cellular mechanisms through which it acts.

Experimental Workflow: Tier 2

G cluster_0 Tier 2: Cellular Validation A Select Relevant Cancer Cell Lines (e.g., K-562 for ABL1, GIST-T1 for KIT) B Cell Viability Assay (MTT/CellTiter-Glo) Determine GI₅₀ A->B C Mechanism of Action Assays B->C If GI₅₀ is potent D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Target Engagement Assay (Western Blot for p-CRKL/p-KIT) C->F G Decision Point: Advance to In Vivo? D->G E->G F->G

Caption: Workflow for cellular validation of a candidate compound.

Experimental Protocol: Cell Viability Assay
  • Objective: To measure the growth inhibitory (GI₅₀) or cytotoxic (IC₅₀) concentration of the compound on cancer cell lines.

  • Cell Line Selection: Based on our hypothetical Tier 1 results, we would select cell lines driven by ABL1 and KIT kinases, such as the K-562 chronic myeloid leukemia (CML) cell line (BCR-ABL dependent) and the GIST-T1 gastrointestinal stromal tumor cell line (expresses a mutant, active KIT).[3]

  • Methodology: The MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega) can be used. CellTiter-Glo measures ATP levels as an indicator of cell viability.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight (for adherent cells).

    • Treat the cells with a serial dilution of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and the comparator drug (Imatinib) for 72 hours.

    • Add the CellTiter-Glo® reagent to the wells.

    • Measure luminescence.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of compound concentration to calculate the GI₅₀ value.

Experimental Protocol: Western Blot for Target Engagement
  • Objective: To confirm that the compound inhibits the activity of its target kinase within the cell.

  • Methodology: Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase. For BCR-ABL, a key substrate is CRKL. For KIT, autophosphorylation can be assessed.

  • Procedure:

    • Treat K-562 or GIST-T1 cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short period (e.g., 2-4 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-CRKL (for K-562), phospho-KIT (for GIST-T1), total CRKL, total KIT, and a loading control like GAPDH.

    • Incubate with secondary antibodies and detect using chemiluminescence.

  • Data Analysis: Observe the reduction in the phosphorylated protein signal with increasing compound concentration, indicating target inhibition.

Comparative Data: Tier 2
CompoundCell LineGI₅₀ (nM)Target Engagement (p-CRKL/p-KIT Inhibition)Apoptosis Induction
3-Methyl-4-(4-methylpiperazin-1-yl)aniline K-562150Yes, dose-dependentYes
GIST-T1250Yes, dose-dependentYes
Imatinib (Comparator)K-562100Yes, dose-dependentYes
GIST-T1180Yes, dose-dependentYes

Successful outcomes in Tier 2—potent growth inhibition, confirmed on-target activity, and induction of cell death—provide strong evidence for the compound's potential as an anti-cancer agent.

Tier 3: In Vivo Efficacy and Tolerability

The ultimate preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. This tier also provides initial insights into the compound's safety and tolerability.

Experimental Protocol: Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in a mouse xenograft model.

  • Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude) are subcutaneously implanted with a relevant human cancer cell line, such as K-562.

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (e.g., at two dose levels), and a positive control (Imatinib).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers via Western blot or IHC).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Comparative Data: Tier 3
Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle-0+2
3-Methyl-4-(4-methylpiperazin-1-yl)aniline 2555-3
5085-8
Imatinib (Comparator)5090-5

Significant TGI with acceptable tolerability (minimal body weight loss) in this tier is a major milestone, indicating that the compound has the potential to be an effective and safe therapeutic agent.

Tier 4: ADME and Pharmacokinetic Profiling

A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes it (ADME). Early assessment of these properties is crucial.

Logical Relationship: PK/PD

G cluster_0 ADME & PK/PD Relationship A In Vitro ADME (Microsomal Stability, Permeability) B In Vivo Pharmacokinetics (PK) (Mouse) A->B Informs dosing strategy D PK/PD Modeling B->D C In Vivo Efficacy (PD) (Xenograft Model) C->D E Human Dose Prediction D->E Correlates exposure with efficacy

Caption: Interplay between ADME, PK, and PD studies.

Key ADME/PK Assays
  • Metabolic Stability: Incubate the compound with liver microsomes to predict its metabolic clearance rate.[4]

  • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically active.[5]

  • In Vivo Pharmacokinetics: Administer a single dose of the compound to rodents (orally and intravenously) and measure its concentration in plasma over time to determine key parameters like half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[4][5]

Comparative Data: Tier 4
Parameter3-Methyl-4-(4-methylpiperazin-1-yl)anilineImatinib (Literature Values)Desired Profile
Mouse Liver Microsomal Stability (t₁/₂, min) 45>60>30 min
Plasma Protein Binding (%) 9295<99%
Oral Bioavailability (Mouse, %F) 3540-60>30%
Plasma Half-life (Mouse, h) 2.52-4Suitable for dosing

A compound with reasonable metabolic stability, bioavailability, and a half-life that allows for a convenient dosing schedule (e.g., once or twice daily) is more likely to succeed in clinical development.

Conclusion

This guide outlines a systematic and comparative approach to validate the biological activity of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. By hypothesizing a kinase inhibitor profile based on its chemical structure, we have constructed a logical, tiered workflow from biochemical assays to in vivo efficacy studies. Each stage is designed to build confidence in the compound's therapeutic potential and to provide a clear, data-driven comparison against an established drug like Imatinib. Following this rigorous, self-validating system of protocols will enable researchers to thoroughly characterize this and other novel chemical entities, ultimately determining their true potential in the landscape of drug discovery.

References

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  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • BenchChem. 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis. BenchChem.
  • Wang Q, et al. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. 2017;60(1):273-289. Available from: [Link]

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  • Lania, A. G., et al. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica. 2011;41(4):327-39. Available from: [Link]

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A Senior Application Scientist's Guide to In Vitro Assays for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Target

Before diving into specific assays, it is crucial to understand the scientific context of the molecule . 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is not just an arbitrary chemical entity; it is a well-known key intermediate in the synthesis of Imatinib (Gleevec®), a cornerstone of targeted cancer therapy.[1][2][3] Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Its mechanism of action is the potent and selective inhibition of a small number of tyrosine kinases.[1]

Therefore, any rational in vitro assessment of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline's biological activity should be framed by this knowledge. While it is an intermediate, evaluating its intrinsic activity against Imatinib's known targets is a logical first step in understanding its potential biological effects, whether as a standalone molecule or as a potential scaffold for new inhibitor development. The primary targets of Imatinib, and thus the focus of this guide, are the BCR-Abl fusion protein, c-Kit , and Platelet-Derived Growth Factor Receptor (PDGFR) .[1]

This guide provides a comparative overview of robust in vitro assays, detailing the causality behind experimental choices and providing field-proven protocols to empower researchers in their investigations.

Pillar 1: Choosing the Right Tool - A Comparative Overview of Kinase Assay Platforms

The fundamental goal of these assays is to measure the phosphorylation of a substrate by a kinase. The effectiveness of an inhibitor, such as our test compound, is determined by its ability to reduce this phosphorylation. Several technologies are available, each with distinct principles, advantages, and limitations.[4] The choice depends on the research goal, be it high-throughput screening (HTS), mechanism of action studies, or lead optimization.[4][5]

Assay PlatformPrincipleThroughputEndpointKey AdvantagesKey Considerations
LanthaScreen™ TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a terbium-labeled antibody and a fluorescein-labeled substrate.[6][7][8]HighRatiometric FluorescenceHomogeneous ("mix-and-read"), low background, robust for HTS.[7]Requires specific labeled reagents; potential for compound fluorescence interference.
ADP-Glo™ Luminescence-based detection of ADP produced in the kinase reaction.[9][10]HighLuminescenceUniversal (detects any kinase activity), high sensitivity, wide dynamic range.[9][10][11]Enzymatic coupling steps can be sensitive to inhibitors; requires a luminometer.
Radiometric (e.g., HotSpot™) Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.[12]Low-MediumRadioactivity"Gold standard" for direct activity measurement; highly sensitive and quantitative.[12]Requires handling of radioactive materials, lower throughput, waste disposal issues.
Cell-Based Phosphorylation Measures phosphorylation of the target kinase (autophosphorylation) or its downstream substrates within a cellular context.[13]Low-HighWestern Blot, ELISA, etc.Physiologically relevant (accounts for cell permeability, metabolism); validates biochemical hits.[13]More complex, higher variability, indirect measurement of target engagement.

Pillar 2: In-Depth Methodologies & Experimental Design

A robust experimental design is self-validating. This requires meticulous attention to controls and conditions. Here, we detail protocols for two complementary approaches: a biochemical assay for direct inhibitory activity and a cell-based assay for physiological relevance.

Biochemical Potency Assessment: The LanthaScreen™ TR-FRET Kinase Assay

This method is an excellent choice for determining the direct inhibitory effect of a compound on a purified kinase. It measures the phosphorylation of a substrate by detecting the FRET between a terbium (Tb)-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.[6][8][14]

Workflow Diagram: TR-FRET Kinase Assay

TRFRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Prepare Compound Dilution Series Add_Compound 4. Add Compound to Assay Plate Compound->Add_Compound Kinase_Substrate 2. Prepare Kinase/ Substrate Mix Add_Kinase 5. Add Kinase/ Substrate Mix Kinase_Substrate->Add_Kinase ATP_Sol 3. Prepare ATP Solution Start_Reaction 6. Add ATP to Initiate Reaction (Incubate RT) ATP_Sol->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction 7. Add EDTA/ Tb-Antibody Mix (Incubate RT) Start_Reaction->Stop_Reaction Read_Plate 8. Read TR-FRET Signal (520nm / 490nm) Stop_Reaction->Read_Plate Calculate_Ratio 9. Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve 10. Plot Dose-Response Curve & Calculate IC50 Calculate_Ratio->Plot_Curve

Caption: Workflow for a LanthaScreen™ TR-FRET biochemical kinase assay.

Detailed Protocol: c-Kit Inhibition Assay

  • Causality: We choose c-Kit as an example target due to its relevance in GISTs, a key indication for Imatinib.[15] The ATP concentration is set at the apparent Km value to ensure competitive inhibitors are accurately assessed.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in 100% DMSO, starting at 1 mM.

    • Include Imatinib as a positive control and DMSO alone as a negative (vehicle) control.

  • Assay Plate Setup (384-well format):

    • Transfer 2.5 µL of the compound dilutions to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing recombinant human c-Kit kinase and fluorescein-labeled poly-GT substrate in kinase buffer.[6]

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution (final concentration at Km).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X Stop/Detection solution containing EDTA and Tb-labeled anti-phosphotyrosine antibody (e.g., PY20) in TR-FRET dilution buffer.[6]

    • Add 10 µL of the Stop/Detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm (Terbium) and 520 nm (Fluorescein).[6]

    • Calculate the 520/490 emission ratio.

    • Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity Assessment: The Ba/F3 Proliferation Assay

Biochemical hits must be validated in a cellular context. The Ba/F3 cell line, a murine IL-3 dependent pro-B cell line, is an industry-standard model for testing kinase inhibitors.[16][17] When transfected with a constitutively active kinase like BCR-Abl, these cells become IL-3 independent; their proliferation now depends entirely on the activity of the engineered kinase.[16][17] An effective inhibitor will block BCR-Abl activity and restore IL-3 dependence, leading to a dose-dependent decrease in cell viability.[18]

Logical Diagram: Ba/F3 Assay Principle

BaF3_Principle cluster_native Native Ba/F3 Cells cluster_engineered Engineered Ba/F3-BCR-Abl Cells IL3 IL-3 IL3R IL-3 Receptor IL3->IL3R Native_Prolif Proliferation IL3R->Native_Prolif BCR_Abl BCR-Abl (Constitutively Active) Eng_Prolif IL-3 Independent Proliferation BCR_Abl->Eng_Prolif Apoptosis Apoptosis BCR_Abl->Apoptosis Inhibitor Test Compound (e.g., Imatinib) Inhibitor->BCR_Abl Inhibitor->Apoptosis permits

Caption: Principle of the Ba/F3 engineered cell line proliferation assay.

Detailed Protocol: BCR-Abl Inhibition in Ba/F3 Cells

  • Causality: This assay directly links target inhibition to a cellular phenotype (viability). It is a critical step to confirm that a compound can cross the cell membrane and engage its target in a physiological environment. We use a stable Ba/F3 cell line expressing the BCR-Abl fusion gene.[19][20]

  • Cell Culture:

    • Culture Ba/F3-BCR-Abl cells in RPMI-1640 medium supplemented with 10% FBS, without IL-3.[16]

    • Maintain cells in the logarithmic growth phase.

  • Assay Setup:

    • Harvest and count cells, then resuspend to a density of 2 x 10⁵ cells/mL in fresh, IL-3-free medium.

    • Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and Imatinib control in culture medium.

    • Add 50 µL of the 2X compound dilutions to the cells. The final DMSO concentration should not exceed 0.5%.

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Viability Readout:

    • Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

    • Incubate according to the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Pillar 3: Data Presentation & Interpretation

Clear data presentation is paramount for objective comparison. The results from the biochemical and cell-based assays should be summarized to provide a comprehensive activity profile.

Table 2: Hypothetical Activity Data for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

CompoundTarget KinaseBiochemical IC50 (nM) [TR-FRET]Cellular GI50 (nM) [Ba/F3 Assay]
Imatinib (Control) c-Kit25N/A
BCR-Abl40250
Test Compound c-Kit>10,000N/A
BCR-Abl8,500>20,000
  • Interpretation: In this hypothetical scenario, the test compound, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, shows significantly weaker activity than the Imatinib control in both the biochemical and cellular assays. The >200-fold lower potency in the biochemical assay and the lack of significant cellular activity suggest that this specific chemical intermediate does not retain the potent inhibitory properties of the final Imatinib drug molecule. This is an expected result but one that must be confirmed experimentally. The difference between biochemical IC50 and cellular GI50 for Imatinib is also typical, reflecting factors like cell membrane permeability and intracellular ATP concentrations.

Conclusion and Future Directions

This guide outlines a logical, two-tiered approach to characterizing the in vitro activity of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. The first tier establishes direct, on-target biochemical activity using a robust, high-throughput method like TR-FRET. The second tier validates these findings in a physiologically relevant cellular model, providing crucial data on cell permeability and efficacy in a living system. By following these self-validating protocols and comparing the results to a known standard like Imatinib, researchers can generate a clear and authoritative profile of the compound's activity, forming a solid foundation for any further drug development or mechanistic studies.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). cKIT Assay Kit cKit 79815. Retrieved from [Link]

  • Amsbio. (n.d.). cKIT Assay Kit, AMS.79815. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Current in vitro kinase assay technologies: the quest for a universal format. Journal of biomolecular screening, 12(5), 575–590.
  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BCR-ABL-F317I Stable Ba/F3 Cell Line. Retrieved from [Link]

  • Runtogen. (n.d.). Ba/F3-BCR-ABL1 [P223S] Cell Line. Retrieved from [Link]

  • VKEY-BIO. (n.d.). Biochemical Assay Kits for Kinase Solutions. Retrieved from [Link]

  • Reaction Biology. (n.d.). c-KIT Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • NIH. (n.d.). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 363(1), 136–142.
  • Bentham Science Publishers. (n.d.). Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 19(1), 108-118.
  • NIH. (2013, June 26). A simple in vitro method to measure autophosphorylation of protein kinases.
  • Mayo Clinic Laboratories. (n.d.). BAKDM - Overview: BCR/ABL1, Tyrosine Kinase Inhibitor Resistance, Kinase Domain Mutation Screen, Sanger Sequencing, Varies. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved from [Link]

  • PLOS Currents. (2010, December 13). BCR-ABL mutation testing to predict response to tyrosine kinase inhibitors in patients with chronic myeloid leukemia. Retrieved from [Link]

  • Children's Minnesota. (2023, March 16). BCR-abl, Tyrosine Kinase Inhibitor Resistance, Kinase Domain Mutation Screen. Retrieved from [Link]

  • New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]

  • Google Patents. (n.d.). US7550591B2 - Imatinib production process.
  • ResearchGate. (n.d.). (PDF) A simple in vitro method to measure autophosphorylation of protein kinases. Retrieved from [Link]

  • NIH. (2019, July 24). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 2007, 3-21.
  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
  • NIH. (n.d.). Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy. Cancers, 3(3), 3027–3044.
  • International Journal of Novel Research and Development. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • NIH. (n.d.). PDGF-BB modulates endothelial proliferation and angiogenesis in vitro via PDGF beta-receptors. The Journal of Cell Biology, 121(3), 657–668.
  • NIH. (n.d.). PDGFs and their receptors. Growth Factors, 33(3), 139–147.

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A Comparative Guide to the Efficacy of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and selective kinase inhibitors is a continuous endeavor. The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold serves as the foundational chemical framework for a class of highly successful tyrosine kinase inhibitors (TKIs), most notably Imatinib (Gleevec®), a revolutionary treatment for Chronic Myeloid Leukemia (CML). This guide provides an in-depth, objective comparison of the efficacy of key derivatives of this scaffold, supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships that govern their potency and explore the experimental protocols necessary to evaluate their performance.

The Genesis of a Scaffold: Imatinib and the Targeting of BCR-ABL

The discovery of Imatinib marked a turning point in cancer therapy, heralding the era of targeted treatments.[1] Its core structure, featuring the 3-methyl-4-(4-methylpiperazin-1-yl)aniline moiety, was engineered to specifically target the ATP-binding site of the BCR-ABL fusion protein. This constitutively active tyrosine kinase is the primary driver of CML.[1][2][3] Imatinib's mechanism of action involves binding to the inactive conformation of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival.[1][2][4]

However, the clinical success of Imatinib was met with the challenge of drug resistance, often arising from point mutations in the ABL kinase domain. This spurred the development of second-generation inhibitors, such as Nilotinib and Dasatinib, which are structurally related to Imatinib but exhibit enhanced potency and activity against many of the resistant mutants.[5]

Comparative Efficacy: A Quantitative Analysis

The efficacy of these derivatives is best understood through a direct comparison of their half-maximal inhibitory concentrations (IC50) against the primary target, BCR-ABL, as well as other relevant kinases. Lower IC50 values are indicative of greater potency.

Kinase TargetImatinib IC50 (nM)Nilotinib IC50 (nM)Dasatinib IC50 (nM)
BCR-ABL 400[2]28[2][5]9[2]
c-ABL 400[2]28[5]9[5]
c-KIT 100901.1
PDGFR 1006015
SRC Family Kinases >10,000>10,0000.5-16[2]
Note: IC50 values can vary based on the specific assay conditions. The data presented here are representative values from published literature.

From this data, it is evident that the second-generation inhibitors, Nilotinib and Dasatinib, are significantly more potent against BCR-ABL than Imatinib.[5] Dasatinib, in particular, demonstrates a broader spectrum of activity, potently inhibiting SRC family kinases, a feature not shared by Imatinib or Nilotinib.[2] This broader activity can be advantageous in certain contexts but may also contribute to a different side-effect profile.

The BCR-ABL Signaling Pathway: A Visual Representation

The therapeutic efficacy of these inhibitors stems from their ability to interrupt the signaling cascade initiated by the constitutively active BCR-ABL kinase. Understanding this pathway is crucial for appreciating the mechanism of action of these drugs.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: The BCR-ABL signaling cascade leading to leukemogenesis.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of novel 3-Methyl-4-(4-methylpiperazin-1-yl)aniline derivatives, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Objective: To determine the IC50 value of a test compound against BCR-ABL kinase.

Materials:

  • Recombinant human ABL1 kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated microplates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Workflow:

Kinase_Assay_Workflow A 1. Prepare serial dilutions of the test compound in DMSO. B 2. Add kinase, biotinylated peptide substrate, and test compound to the microplate wells. A->B C 3. Initiate the kinase reaction by adding ATP. B->C D 4. Incubate at 30°C for 60 minutes. C->D E 5. Stop the reaction by adding EDTA. D->E F 6. Transfer the reaction mixture to a streptavidin-coated plate and incubate. E->F G 7. Wash the plate to remove unbound components. F->G H 8. Add Europium-labeled anti-phosphotyrosine antibody and incubate. G->H I 9. Wash the plate again. H->I J 10. Add enhancement solution and measure the TRF signal. I->J K 11. Calculate IC50 values from the dose-response curve. J->K

Caption: Workflow for a time-resolved fluorescence kinase inhibition assay.

Cell Viability (MTT) Assay

This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a BCR-ABL positive cell line (e.g., K562).

Materials:

  • K562 human CML cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

Structure-Activity Relationship (SAR) and Future Directions

The development of second-generation inhibitors has provided valuable insights into the SAR of the 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold. Key modifications include:

  • Modification of the Pyrimidine Ring: The core phenylaminopyrimidine of Imatinib was a key interaction point. Modifications in this region, as seen in Nilotinib, can enhance binding affinity.

  • Conformational Flexibility: Dasatinib's more compact and flexible structure allows it to bind to both the active and inactive conformations of the ABL kinase, contributing to its broader activity against resistant mutants.[4]

  • Targeting the "Gatekeeper" Mutation: The T315I mutation has been a significant challenge as it confers resistance to most TKIs. The development of third-generation inhibitors like Ponatinib, which can inhibit this mutant, highlights the ongoing efforts to overcome resistance.

The exploration of novel derivatives of the 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold continues to be a promising avenue for the discovery of next-generation kinase inhibitors with improved efficacy, selectivity, and resistance profiles.

References

  • O'Hare, T., et al. (2007). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
  • Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037.
  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141.
  • Kantarjian, H., et al. (2006). Nilotinib in imatinib-resistant CML and Philadelphia chromosome–positive ALL. New England Journal of Medicine, 354(24), 2542-2551.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Rumpold, H., & Tsesmelis, M. (2007). Nilotinib. Drugs of the Future, 32(5), 411.

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A Comparative Guide to the Cross-Reactivity of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several highly successful tyrosine kinase inhibitors (TKIs). While designed for specific targets, the inherent structural similarities across the human kinome often lead to off-target interactions, or cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent inhibitors based on this scaffold, supported by experimental data and detailed protocols to empower your own investigations.

The Double-Edged Sword of Kinase Inhibition

The therapeutic success of TKIs has revolutionized the treatment of various cancers.[1] The 3-methyl-4-(4-methylpiperazin-1-yl)aniline moiety has been instrumental in the design of potent inhibitors, such as Imatinib, the trailblazer in targeted cancer therapy.[2] This chemical group often contributes to favorable pharmacokinetic properties and target engagement. However, the ATP-binding sites of many kinases are highly conserved, creating a landscape ripe for unintended interactions.[3] This cross-reactivity can be a double-edged sword: it may lead to unforeseen toxicities or, serendipitously, unveil new therapeutic applications.[1] A comprehensive understanding of an inhibitor's selectivity is therefore not just a matter of academic interest but a critical step in predicting its clinical efficacy and safety profile.

Comparative Kinome Profiling of Key Inhibitors

To objectively compare the cross-reactivity of inhibitors featuring the 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold, we will focus on four prominent examples: Imatinib, Nilotinib, Dasatinib, and Ponatinib. While not all of these molecules contain the exact 3-methyl-4-(4-methylpiperazin-1-yl)aniline structure, they share a similar 2-phenylaminopyrimidine or related core with a piperazine-containing side chain, making them relevant for a comparative analysis of scaffold-related cross-reactivity.

The following tables summarize publicly available kinome-wide screening data, showcasing the number of off-target kinases inhibited at a specific concentration. A lower number of inhibited kinases at a given threshold indicates higher selectivity.

Table 1: Comparative Selectivity of Imatinib, Nilotinib, Dasatinib, and Ponatinib

InhibitorPrimary Target(s)Number of Off-Target Kinases Inhibited >50% at 1 µMKey Off-Target FamiliesData Source
Imatinib BCR-ABL, c-KIT, PDGFR~10-20ABL family, KIT family, PDGFR family[4]
Nilotinib BCR-ABL~5-15ABL family, DDR1, NQO2[2][5]
Dasatinib BCR-ABL, SRC family>30SRC family, Ephrin receptors, Tec family[2][6]
Ponatinib BCR-ABL (including T315I)>40VEGFR, FGFR, PDGFR, SRC, KIT, RET[7]

Table 2: IC50 Values for Selected Off-Target Kinases (nM)

KinaseImatinib (IC50 nM)Nilotinib (IC50 nM)Dasatinib (IC50 nM)Ponatinib (IC50 nM)
ABL1 280150.60.37
KIT 100-200192 (mutant)1-101.1
PDGFRα 100-200-<11.1
PDGFRβ 100-200-<11.5
SRC >10,000>10,000<10.4
LCK >10,000>10,000<10.5
VEGFR2 >1,000-1-101.5
FGFR1 >1,000-10-1002.2

Data compiled from multiple sources, including[2][5][7][8][9]. IC50 values can vary depending on the assay conditions. This table provides a representative comparison.

From this data, a clear trend emerges:

  • Imatinib and Nilotinib exhibit relatively high selectivity, primarily targeting the ABL family of kinases and a smaller number of other kinases.[2]

  • Dasatinib is a more promiscuous inhibitor, potently inhibiting not only BCR-ABL but also the SRC family of kinases and numerous others.[2] This broader activity may contribute to both its efficacy in certain contexts and its distinct side-effect profile.[6]

  • Ponatinib is a pan-kinase inhibitor, designed to overcome the T315I "gatekeeper" mutation in BCR-ABL that confers resistance to other TKIs.[7] Its broad-spectrum activity, however, comes at the cost of significantly lower selectivity, which is associated with a higher risk of adverse events.[10]

Experimental Workflows for Assessing Cross-Reactivity

To generate the kind of data presented above, a variety of robust experimental techniques are employed. Here, we detail the methodologies for three key assays used in kinase inhibitor profiling.

Biochemical Kinase Assays: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a powerful tool for quantifying inhibitor binding to a purified kinase.

G cluster_assay LanthaScreen™ Eu Kinase Binding Assay Workflow start Prepare Assay Components: - Kinase (tagged) - Eu-labeled anti-tag Antibody - Fluorescent Tracer (ATP competitive) - Test Inhibitor mix1 Mix Kinase and Eu-Antibody start->mix1 1 mix2 Add Test Inhibitor (at various concentrations) mix1->mix2 2 mix3 Add Fluorescent Tracer mix2->mix3 3 incubate Incubate at Room Temperature (e.g., 1 hour) mix3->incubate 4 read Read TR-FRET Signal on Plate Reader incubate->read 5 analyze Analyze Data: - Calculate FRET ratio - Determine IC50 value read->analyze 6

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol:

  • Component Preparation:

    • Prepare a 5X kinase buffer (e.g., Buffer A).[11]

    • Dilute the tagged kinase protein, Europium (Eu)-labeled anti-tag antibody, and the fluorescent kinase tracer in the appropriate assay buffer.[12]

    • Prepare a serial dilution of the test inhibitor in 100% DMSO, followed by an intermediate dilution in the assay buffer.[11]

  • Assay Assembly:

    • In a suitable microplate, add the test compound dilutions.[13]

    • Add the mixture of kinase and Eu-labeled antibody to all wells.[13]

    • Add the fluorescent tracer to all wells to initiate the binding reaction.[13]

  • Incubation:

    • Cover the plate and incubate at room temperature for a specified time (typically 1 hour) to allow the binding reaction to reach equilibrium.[13]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[14]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1]

G cluster_cetsa Cellular Thermal Shift Assay (CETSA™) Workflow start Treat intact cells or cell lysate with test compound or vehicle (DMSO) heat Heat samples across a temperature gradient start->heat 1 lyse Lyse cells (if not already lysed) and separate soluble and precipitated protein fractions heat->lyse 2 detect Detect and quantify the amount of soluble target protein lyse->detect 3 analyze Plot soluble protein amount vs. temperature to generate a melting curve. A shift in the curve indicates stabilization. detect->analyze 4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.[6]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[6]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[15]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting, ELISA, or mass spectrometry.[16]

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

    • A shift of the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.[17]

Global Kinome Profiling: Mass Spectrometry-Based Chemical Proteomics

This unbiased approach allows for the identification of a broad range of protein targets that interact with an inhibitor.

G cluster_ms Mass Spectrometry-Based Kinome Profiling start Prepare cell lysate and treat with different concentrations of the inhibitor affinity Incubate lysates with immobilized broad-spectrum kinase inhibitors (kinobeads) start->affinity 1 wash Wash beads to remove non-specifically bound proteins affinity->wash 2 elute Elute bound kinases wash->elute 3 digest Digest eluted proteins into peptides (e.g., with trypsin) elute->digest 4 lcms Analyze peptides by LC-MS/MS digest->lcms 5 analyze Identify and quantify kinases. Inhibitor targets are identified by decreased binding to the beads. lcms->analyze 6

Caption: Workflow for Mass Spectrometry-Based Kinome Profiling.

Detailed Protocol:

  • Lysate Preparation and Inhibitor Treatment:

    • Prepare cell lysates that maintain native protein conformations.

    • Treat aliquots of the lysate with a range of concentrations of the test inhibitor or a vehicle control.[18]

  • Affinity Capture:

    • Incubate the treated lysates with "kinobeads" – a resin functionalized with a cocktail of non-selective kinase inhibitors. Kinases that are not bound by the test inhibitor will bind to the beads.[18]

  • Washing and Elution:

    • Wash the beads extensively to remove proteins that are not specifically bound.

    • Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Digest the eluted proteins into peptides using a protease like trypsin.[15]

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison if desired.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[15]

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database.

    • Quantify the relative abundance of each kinase in the different treatment groups. A decrease in the amount of a kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase in the lysate.[19]

Signaling Pathways: On-Target and Off-Target Effects

The clinical and cellular effects of these inhibitors are a direct consequence of their impact on critical signaling pathways.

BCR-ABL Signaling

The primary target of Imatinib, Nilotinib, and Dasatinib is the constitutively active BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[1] Inhibition of BCR-ABL blocks downstream signaling pathways that drive proliferation and survival of cancer cells.[20]

G cluster_bcrabl BCR-ABL Signaling Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival STAT5->Survival

Caption: Simplified BCR-ABL Signaling Pathway.

Off-Target Signaling Pathways

The cross-reactivity of these inhibitors leads to the modulation of other important signaling pathways.

  • c-KIT and PDGFR Signaling: Imatinib also potently inhibits the receptor tyrosine kinases c-KIT and PDGFR.[1] This is the basis for its efficacy in gastrointestinal stromal tumors (GIST) and other malignancies driven by mutations in these kinases.[13]

G cluster_kit_pdgfr c-KIT and PDGFR Signaling Ligand SCF / PDGF Receptor c-KIT / PDGFR Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK Pathway RAS->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified c-KIT and PDGFR Signaling Pathways.

  • SRC Family Kinase Signaling: Dasatinib is a potent inhibitor of SRC family kinases (SFKs), which are involved in a wide range of cellular processes including proliferation, survival, and migration.[6] This contributes to its broad anti-cancer activity but also to some of its characteristic side effects.

G cluster_src SRC Family Kinase Signaling Receptor Growth Factor Receptors Integrins SRC SRC Family Kinases (e.g., SRC, LCK, FYN) Receptor->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK Migration Migration & Adhesion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_AKT->Survival RAS_MAPK->Proliferation

Caption: Simplified SRC Family Kinase Signaling Pathway.

Conclusion

The 3-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold has proven to be a highly valuable starting point for the development of potent kinase inhibitors. However, as this guide illustrates, inhibitors based on this and related scaffolds exhibit a wide range of selectivity profiles. While highly selective inhibitors like Nilotinib offer a more targeted approach with potentially fewer side effects, broader-spectrum inhibitors like Dasatinib and Ponatinib provide options for overcoming drug resistance and targeting multiple oncogenic pathways simultaneously, albeit with an increased risk of off-target toxicities.

The choice of which inhibitor to use in a research or clinical setting must be guided by a thorough understanding of its cross-reactivity profile. The experimental workflows detailed in this guide provide a robust framework for generating this critical data, enabling researchers to make informed decisions and advance the development of safer and more effective kinase-targeted therapies.

References

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • Cohen, P., Cross, D., & Jänne, P. A. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery, 20(7), 551–569. [Link]

  • ResearchGate. (n.d.). Activity flow of PDGFR signaling pathways. Retrieved from [Link]

  • Manley, P. W., et al. (2010). Nilotinib: a novel, selective tyrosine kinase inhibitor. Targeted Oncology, 5(2), 129–141. [Link]

  • Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]

  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366–1377. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • ResearchGate. (n.d.). Model of BCR-ABL interactions with signaling proteins. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Anastassiadis, T., et al. (2011). A chemical proteomics approach for the discovery of kinase substrates. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Munshi, N., et al. (2002). c-Kit-Mediated Overlapping and Unique Functional and Biochemical Outcomes via Diverse Signaling Pathways. Molecular and Cellular Biology, 22(19), 6549–6561. [Link]

  • UMBI. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Reactome. (n.d.). Signaling by PDGFR in disease. Retrieved from [Link]

  • O'Hare, T., et al. (2011). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Expert Opinion on Investigational Drugs, 20(2), 269–280. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). c-KIT mediated signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Ponatinib and different metabolites (M) with their metabolite profile. Retrieved from [Link]

  • Encyclopedia.pub. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • Weisberg, E., et al. (2007). Development and targeted use of nilotinib in chronic myeloid leukemia. Therapeutic Advances in Hematology, 1(1), 17–29. [Link]

  • Lin, Y. W., et al. (2018). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 7, e37286. [Link]

  • Reattelli, S., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937. [Link]

  • Gavalas, A., et al. (2021). Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. International Journal of Molecular Sciences, 22(11), 5786. [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). The c-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 8(8), 1121–1132. [Link]

  • Frontiers. (n.d.). Case Report: Immune checkpoint inhibitor-associated pulmonary hypertension. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for. Retrieved from [Link]

  • Cancer Network. (2013, December 9). Ponatinib Shows Strong Activity in CML and ALL, Carries Thrombotic Risk. Retrieved from [Link]

  • Diva-portal.org. (2023, January 31). Mechanisms of modulation of PDGFRβ signaling. Retrieved from [Link]

  • VJHemOnc. (2020, December 7). Ponatinib in chronic-phase CML patients with prior second generation TKI exposure. Retrieved from [Link]

  • PubMed. (2017, August 15). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Retrieved from [Link]

  • ResearchGate. (n.d.). The protein-protein interaction networks of the BCR-ABL fusion and two. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 6). Gene ResultKIT KIT proto-oncogene, receptor tyrosine kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • GSEA. (n.d.). Human Gene Set: BIOCARTA_PDGF_PATHWAY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. Retrieved from [Link]

  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • bioRxiv. (2019, June 27). Elucidation of protein-protein interactions necessary for maintenance of the BCR-ABL signaling complex. Retrieved from [Link]

  • AACR Journals. (2006, September 1). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Retrieved from [Link]

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Pharmacokinetic profile comparison of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the pharmacokinetic profiles of structural analogs is crucial in drug discovery for selecting candidates with optimal disposition properties for further development. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of a hypothetical series of analogs based on the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline scaffold. This core structure is a key pharmacophore in various kinase inhibitors, and understanding how subtle molecular modifications impact its pharmacokinetic behavior is essential for optimizing drug efficacy and safety.

This document outlines the strategic selection of analogs, details the critical experimental workflows for their characterization, and explains the scientific rationale behind each step. It is designed for researchers, scientists, and drug development professionals to provide a practical guide to executing and interpreting such comparative studies.

Rationale and Selection of Analogs

The parent compound, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (Cmpd-1) , serves as our reference. To explore the structure-pharmacokinetic relationships (SPRs), we have designed three representative analogs with modifications at key positions. These changes are strategically chosen to investigate the effects of altering lipophilicity, metabolic stability, and basicity.

  • Cmpd-1: Lead Compound - The starting point for our investigation.

  • Cmpd-2: 5-Fluoro-3-Methyl-4-(4-methylpiperazin-1-yl)aniline - Introduction of a fluoro group to potentially block a site of metabolism and modulate pKa.

  • Cmpd-3: 3-Methyl-4-(4-ethylpiperazin-1-yl)aniline - Modification of the N-alkyl group on the piperazine ring to assess its impact on metabolism and solubility.

  • Cmpd-4: 3-Methyl-4-(piperazin-1-yl)aniline - Removal of the N-methyl group to evaluate the role of this functional group on overall pharmacokinetic properties.

G cluster_0 Hypothetical Analog Series Cmpd1 Cmpd-1: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Cmpd2 Cmpd-2: 5-Fluoro Analog Cmpd1->Cmpd2 Cmpd3 Cmpd-3: N-Ethyl Analog Cmpd1->Cmpd3 Cmpd4 Cmpd-4: N-Desmethyl Analog Cmpd1->Cmpd4

Caption: Structural relationship of the hypothetical analog series to the lead compound.

Comparative In Vitro ADME Profiling

The initial phase of pharmacokinetic comparison involves a suite of in vitro assays to assess absorption, distribution, metabolism, and excretion (ADME) properties. These assays are cost-effective, have high throughput, and provide essential data to predict in vivo behavior.

Experimental Workflow: In Vitro ADME

The following workflow is a standard approach to screen and compare drug candidates at an early stage.

G start Test Compounds (Analogs) sol Kinetic Solubility (pH 7.4) start->sol perm PAMPA Permeability start->perm met_stab Microsomal Stability (Human, Rat) start->met_stab ppb Plasma Protein Binding (Human, Rat) start->ppb data Comparative Data Analysis sol->data perm->data met_stab->data ppb->data

Caption: Standard workflow for comparative in vitro ADME profiling.

Physicochemical Properties: Solubility

Aqueous solubility is a fundamental property that influences absorption and formulation. Poor solubility can be a significant hurdle in drug development.

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of each analog in dimethyl sulfoxide (DMSO).

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Filter the samples to remove precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Compare the measured concentration to standards to determine the kinetic solubility.

Absorption: Membrane Permeability

The ability of a compound to pass through biological membranes is critical for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.

Protocol: PAMPA

  • A filter plate is coated with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The donor wells are filled with a solution of the test compound in buffer at pH 7.4.

  • The acceptor plate, containing buffer, is placed on top of the filter plate.

  • The assembly is incubated for 4-16 hours.

  • The concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Metabolism: Metabolic Stability

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its half-life and oral bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human or rat) and the cofactor NADPH in a phosphate buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the intrinsic clearance (Clint) and the in vitro half-life (t1/2).

Distribution: Plasma Protein Binding

The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Add the test compound to plasma (human or rat).

  • Load the plasma sample into the donor chamber of a RED device.

  • Add buffer to the acceptor chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu).

Comparative In Vitro Data Summary

The following table illustrates how the data from these assays would be compiled for a direct comparison of the analog series.

Parameter Cmpd-1 (Lead) Cmpd-2 (5-Fluoro) Cmpd-3 (N-Ethyl) Cmpd-4 (N-Desmethyl)
Kinetic Solubility (µM, pH 7.4) 55504080
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 8.59.010.24.1
Human Microsomal Stability (t½, min) 254520>60
Rat Microsomal Stability (t½, min) 15281250
Human Plasma Protein Binding (% Bound) 92939585
Rat Plasma Protein Binding (% Bound) 88899180

In Vivo Pharmacokinetic Profiling in Rodents

Following promising in vitro data, the next step is to evaluate the pharmacokinetic profile in an animal model, typically rats. This provides a more integrated understanding of the compound's behavior in a whole organism.

Experimental Workflow: In Vivo Pharmacokinetics

G start Select Candidate Analogs admin Compound Administration (IV and PO Routes) start->admin sampling Serial Blood Sampling admin->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma sampling->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc analysis Comparative Analysis of PK Profiles pk_calc->analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus injection via the tail vein. This allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) by oral gavage. This is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters for Comparison
  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Comparative In Vivo Data Summary

The following table presents a hypothetical comparison of the key pharmacokinetic parameters for the analog series following intravenous and oral administration in rats.

Parameter Route Cmpd-1 (Lead) Cmpd-2 (5-Fluoro) Cmpd-3 (N-Ethyl) Cmpd-4 (N-Desmethyl)
CL (mL/min/kg) IV25153010
Vd (L/kg) IV3.53.24.02.8
t½ (h) IV1.62.51.53.2
AUC (ng*h/mL) PO120025009504500
Cmax (ng/mL) PO350600300900
Tmax (h) PO1.01.01.00.5
Bioavailability (%F) -30552085

Interpretation and Decision Making

The ultimate goal of this comparative profiling is to select the most promising candidate for further development. The interpretation of the data should be holistic.

  • Cmpd-2 (5-Fluoro Analog): The introduction of the fluoro group appears to have successfully blocked a site of metabolism, as indicated by the increased metabolic stability and longer half-life in vivo. This resulted in significantly improved oral bioavailability, making it a strong candidate.

  • Cmpd-3 (N-Ethyl Analog): Extending the N-alkyl chain slightly decreased metabolic stability and increased protein binding, leading to lower overall exposure and bioavailability. This analog would likely be deprioritized.

  • Cmpd-4 (N-Desmethyl Analog): The removal of the N-methyl group dramatically improved metabolic stability and resulted in the highest oral bioavailability. However, the lower permeability and potential for different off-target effects due to the secondary amine would need to be carefully evaluated.

Based on this hypothetical data, Cmpd-2 and Cmpd-4 show the most promising pharmacokinetic profiles, warranting further investigation into their efficacy and safety.

References

  • Title: In vitro-in vivo extrapolation of metabolic clearance in drug discovery. Source: Drug Discovery Today URL: [Link]

  • Title: The Use of Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Plasma Protein Binding: From Discovery to Development. Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Benchmarking a Novel Kinase Inhibitor Scaffold: A Comparative Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors remains a cornerstone of precision medicine. The aniline and piperazine moieties are privileged structures in medicinal chemistry, frequently appearing in the architecture of potent kinase inhibitors. This guide provides a comprehensive framework for benchmarking a novel investigational compound, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline , against established and clinically validated inhibitors: Imatinib, Sunitinib, and Ponatinib.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, provide detailed protocols for robust comparison, and present a clear analysis of the potential of this chemical scaffold.

Introduction to the Investigational Scaffold and Benchmark Inhibitors

The core structure of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline presents a compelling starting point for kinase inhibitor design. The 4-(4-methylpiperazin-1-yl)aniline group is a key pharmacophore found in several successful kinase inhibitors, prized for its ability to engage with the ATP-binding pocket of various kinases.[1] To objectively evaluate the potential of this novel scaffold, a direct comparison with well-characterized inhibitors is essential.

For this guide, we have selected three benchmark inhibitors with overlapping but distinct target profiles:

  • Imatinib: A first-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2] It primarily targets BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[2][3][4]

  • Sunitinib: A multi-targeted TKI that inhibits VEGFR, PDGFR, and c-KIT, among other kinases.[5][6] Its broader spectrum of activity makes it a valuable tool in treating renal cell carcinoma and imatinib-resistant GIST.[6]

  • Ponatinib: A third-generation pan-BCR-ABL inhibitor designed to overcome resistance mutations, including the challenging T315I mutation.[7][8] It is a potent multi-kinase inhibitor with a broad target profile.[9][10][11]

The primary targets for our comparative analysis will be the receptor tyrosine kinases c-KIT and PDGFR , as they are common targets for inhibitors containing the aniline-piperazine scaffold and are implicated in various malignancies.[12][13][14][15]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The benchmark inhibitors, despite their different target specificities, share a common mechanism of action: they are ATP-competitive inhibitors.[3][9][16] They bind to the ATP-binding site within the kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins.[4][17] This blockade of phosphorylation disrupts the downstream signaling pathways that drive cell proliferation and survival.[9][10][18]

  • Imatinib stabilizes the inactive "DFG-out" conformation of the kinase, preventing its activation.[2]

  • Sunitinib also targets the ATP-binding pocket, inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.[6][16][19]

  • Ponatinib was specifically designed with a carbon-carbon triple bond to effectively bind to the mutated "gatekeeper" residue in BCR-ABL, overcoming a common mechanism of resistance.[8]

The following diagram illustrates the general mechanism of action of these tyrosine kinase inhibitors.

cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Binds to active site Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates ADP ADP Kinase_Active->ADP Releases Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates TKI Tyrosine Kinase Inhibitor (e.g., 3-Methyl-4-(4-methyl- piperazin-1-yl)aniline) Kinase_Inactive Inactive Kinase TKI->Kinase_Inactive Binds to ATP-binding site Blocked_Signaling Blocked Signaling Kinase_Inactive->Blocked_Signaling Prevents activation

Caption: Mechanism of Tyrosine Kinase Inhibition.

Comparative Experimental Workflow

A multi-tiered approach is necessary to rigorously benchmark the novel compound. This involves progressing from biochemical assays that measure direct target engagement to cell-based assays that assess activity in a more physiologically relevant context.

cluster_0 Experimental Workflow Biochemical_Assays Biochemical Assays (IC50 Determination) Cell_Based_Assays Cell-Based Assays (EC50, Phosphorylation, Viability) Biochemical_Assays->Cell_Based_Assays Promising candidates In_Vivo_Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Based_Assays->In_Vivo_Models Lead candidates Data_Analysis Data Analysis & Comparison In_Vivo_Models->Data_Analysis

Caption: General Workflow for Preclinical TKI Comparison.[20]

Part 1: Biochemical Assays for Direct Target Inhibition

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the test compound against the purified kinase domains of c-KIT and PDGFRα. This provides a direct measure of target engagement and potency.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding.[21]

  • Reagent Preparation:

    • Prepare a serial dilution of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, Imatinib, Sunitinib, and Ponatinib in the assay buffer.

    • Prepare a solution of the europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled kinase tracer, and the purified kinase (c-KIT or PDGFRα).

  • Assay Procedure:

    • In a 384-well plate, add the test compounds and benchmark inhibitors.

    • Add the kinase/antibody/tracer mixture to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compoundc-KIT IC50 (nM)PDGFRα IC50 (nM)
3-Methyl-4-(4-methylpiperazin-1-yl)anilineExpectedExpected
Imatinib~100[22]~100[22]
Sunitinib~2-10~2[14]
Ponatinib~1.5~2.1[14]

Table 1: Expected IC50 Values from Biochemical Assays.

Part 2: Cell-Based Assays for Cellular Potency and Mechanism Validation

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[23][24][25]

Protocol 1: Cell Viability Assay (EC50 Determination)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (EC50). We will use a GIST cell line with a known activating c-KIT mutation (e.g., GIST-T1).

  • Cell Culture:

    • Culture GIST-T1 cells in the recommended medium.

    • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test and benchmark compounds for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated controls.

    • Plot the percentage of viable cells against the inhibitor concentration and determine the EC50 value.

CompoundGIST-T1 EC50 (nM)
3-Methyl-4-(4-methylpiperazin-1-yl)anilineExpected
Imatinib~2.2[26]
Sunitinib~5-20
Ponatinib~1-10

Table 2: Expected EC50 Values from Cell Viability Assays.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This assay directly visualizes the inhibition of kinase activity within the cell by measuring the phosphorylation status of the target kinase and its downstream effectors (e.g., AKT).

  • Cell Treatment:

    • Plate GIST-T1 cells and grow to 70-80% confluency.

    • Treat the cells with the inhibitors at various concentrations (e.g., 0.1x, 1x, and 10x EC50) for 2-4 hours.

  • Protein Extraction:

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-KIT, total c-KIT, phospho-AKT, and total AKT.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

The expected outcome is a dose-dependent decrease in the phosphorylation of c-KIT and AKT in cells treated with active inhibitors.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel kinase inhibitor scaffold, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, against the clinically relevant inhibitors Imatinib, Sunitinib, and Ponatinib. By following these detailed biochemical and cell-based protocols, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and cellular activity.

Positive results from these initial studies would warrant further investigation, including broader kinase profiling to assess off-target effects and progression to in vivo xenograft models to evaluate anti-tumor efficacy.[20][26] The data generated through this comparative framework will be instrumental in determining the therapeutic potential of this promising chemical scaffold.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available at: [Link]

  • Imatinib - Wikipedia. Available at: [Link]

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia... - ResearchGate. Available at: [Link]

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  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]

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  • Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. Available at: [Link]

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  • Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC - PubMed Central. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

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  • What are PDGFRα inhibitors and how do they work? Available at: [Link]

  • Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - ERS Publications. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

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  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Available at: [Link]

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - MDPI. Available at: [Link]

  • Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, a compound featuring both an aniline and a piperazine moiety. By understanding the chemical principles behind these procedures, you can ensure the protection of yourself, your colleagues, and the environment.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a substituted aniline derivative. Aniline and its derivatives are a class of compounds that command respect in a laboratory setting due to their potential health hazards. While a specific Safety Data Sheet (SDS) for this exact dihydrochloride salt may not be readily available, the known risks of structurally similar compounds, such as 3-(4-Methylpiperazin-1-yl)aniline and 4-(4-Methylpiperazino)aniline, provide a strong basis for a cautious approach.[1][2]

The primary hazards associated with aniline and piperazine derivatives include:

  • Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3]

  • Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[2][4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[3]

  • Environmental Hazard: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[3]

The dihydrochloride salt form indicates that the compound is likely a solid and may have increased water solubility compared to its free base, a factor to consider in the event of a spill.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that involves the handling or disposal of this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE, with the rationale behind each selection.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[5]
Eye Protection Safety goggles or a face shield.To protect against splashes and accidental eye contact, which can cause serious damage.[1][2]
Lab Coat A fully buttoned, long-sleeved lab coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which can be toxic.[1]

Always conduct a pre-work risk assessment to determine if additional or more specialized PPE is required for your specific laboratory conditions.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6]

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: All solid materials that have come into contact with the compound must be considered hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, vials).

    • Contaminated PPE (gloves, disposable lab coats).

  • Liquid Waste: Any solutions containing the compound must also be treated as hazardous waste.

    • Aqueous solutions should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Organic solvent waste should be collected separately in a compatible, labeled container.

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., toxic, corrosive).

  • Liquid Waste:

    • Collect liquid waste in a compatible, sealed container. Polyethylene containers are often a suitable choice.[6]

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name, and the solvent system (e.g., "Aqueous waste with this compound").

    • Do not mix incompatible waste streams.

Step 3: Decontamination
  • All non-disposable equipment, such as glassware and spatulas, that has come into contact with the compound must be thoroughly decontaminated.

  • A common and effective procedure is to rinse the equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough washing with soap and water.[8]

  • The solvent rinsate and any contaminated cleaning materials (e.g., wipes) must be disposed of as hazardous waste.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[5][8]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[5][8]

  • Collect Absorbed Material: Carefully collect the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area.

Step 5: Final Disposal
  • Securely seal all hazardous waste containers.

  • Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.[7]

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of generation.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Regulatory Context and Best Practices

The disposal of hazardous chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[9] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. Partnering with a reputable, licensed hazardous waste disposal company is essential for the final and compliant disposal of this material, which will likely involve incineration at a permitted facility.[3][10]

By adhering to the procedures outlined in this guide, you are not only ensuring your own safety but also upholding the principles of responsible scientific research and environmental stewardship.

References

  • Benchchem. (n.d.). Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD.
  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(4-Methylpiperazin-1-yl)aniline.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperazine.
  • Washington State University. (n.d.). Aniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Methylpiperazino)aniline.
  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
  • Unknown. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-6-methylaniline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(2-Methyl-1H-imidazol-1-yl)aniline.
  • CymitQuimica. (2024). Safety Data Sheet: 3-Methyl-4-(1-methylpiperidin-4-yl)aniline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Aniline.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-(4-Methyl-1-piperazinyl)aniline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.